1,2-Dibromo-1,1,2-trichloroethane
Description
The exact mass of the compound 1,2-Dibromo-1,1,2-trichloroethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dibromo-1,1,2-trichloroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-1,1,2-trichloroethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-1,1,2-trichloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2Cl3/c3-1(5)2(4,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKOVUFOVCJHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864437 | |
| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-38-7 | |
| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-1,1,2-trichloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche Halogenated Ethane
1,2-Dibromo-1,1,2-trichloroethane is a dense, non-flammable liquid belonging to the broad class of polyhalogenated hydrocarbons.[1][2] While not as extensively studied as some of its structural isomers or related compounds, its unique combination of five halogen atoms on a two-carbon backbone presents interesting possibilities for its application as a specialized reagent and building block in organic synthesis. This guide aims to provide a comprehensive technical overview of 1,2-Dibromo-1,1,2-trichloroethane, consolidating available data on its physicochemical properties, plausible synthetic routes, analytical characterization, and a predictive toxicological assessment based on analogous compounds. As a Senior Application Scientist, the goal is to present this information with a focus on the practical implications and causal relationships that are critical for laboratory and development work.
Physicochemical Properties: A Snapshot
A clear, colorless liquid at room temperature, 1,2-Dibromo-1,1,2-trichloroethane possesses a high density and a relatively high boiling point, characteristic of polyhalogenated alkanes.[1][3][4] These properties are a direct consequence of the strong intermolecular van der Waals forces arising from the presence of multiple heavy halogen atoms. Its non-polar nature dictates its solubility profile, being largely immiscible with water but soluble in a range of organic solvents.[5]
| Property | Value | Source(s) |
| CAS Number | 13749-38-7 | [6][7] |
| Molecular Formula | C₂HBr₂Cl₃ | [6][7] |
| Molecular Weight | 291.19 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [3][7] |
| Boiling Point | 94-95 °C at 10 mmHg | [1][4] |
| Density | 1.701 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.569 | [1][4] |
Synthesis and Purification: Plausible Laboratory-Scale Routes
While specific, detailed literature on the synthesis of 1,2-Dibromo-1,1,2-trichloroethane is scarce, two primary strategies based on fundamental organic reactions are proposed: the free-radical bromination of 1,1,2-trichloroethane and the electrophilic addition of bromine to trichloroethylene. The choice between these routes would depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Free-Radical Bromination of 1,1,2-Trichloroethane
This approach leverages the reactivity of the C-H bond in 1,1,2-trichloroethane towards bromine radicals, which can be generated photochemically or with a radical initiator.[2] The selectivity of bromination favors the more substituted carbon, but the presence of only one type of C-H bond in the starting material simplifies the potential product mixture.
Caption: Free-radical bromination of 1,1,2-trichloroethane.
Experimental Protocol:
-
Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: 1,1,2-Trichloroethane is dissolved in a suitable inert solvent such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN), is added. The solution is heated to reflux.
-
Addition of Bromine: A solution of bromine in carbon tetrachloride is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a gentle reflux and to avoid a buildup of unreacted bromine.
-
Workup: After the addition is complete and the reaction mixture has been refluxed for an additional period, it is cooled to room temperature. The mixture is then washed successively with a solution of sodium thiosulfate to remove excess bromine, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.
Route 2: Electrophilic Addition of Bromine to Trichloroethylene
This method involves the addition of bromine across the double bond of trichloroethylene.[8] The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.[9]
Caption: Electrophilic addition of bromine to trichloroethylene.
Experimental Protocol:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. The reaction is typically carried out at or below room temperature.
-
Reaction: Trichloroethylene is dissolved in a non-polar solvent like dichloromethane or carbon tetrachloride.
-
Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred solution of trichloroethylene. The disappearance of the red-brown color of bromine indicates the progress of the reaction.
-
Workup: Once the addition is complete and the color of bromine has been discharged, the solvent is removed under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure 1,2-Dibromo-1,1,2-trichloroethane.
Analytical Characterization: Spectroscopic Insights
The structural elucidation and purity assessment of 1,2-Dibromo-1,1,2-trichloroethane rely on standard analytical techniques, primarily NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,2-Dibromo-1,1,2-trichloroethane is expected to be simple, showing a single signal for the lone proton.[10] The chemical shift of this proton will be significantly downfield due to the deshielding effect of the five neighboring halogen atoms.[11] The signal will appear as a singlet as there are no adjacent protons to cause spin-spin coupling.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~6.0 - 7.0 | Singlet |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is the ideal method for the analysis of this volatile compound.[12] The mass spectrum will exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[6][13] Fragmentation will likely involve the loss of halogen atoms or hydrogen halides.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 288, 290, 292, 294, and 296, reflecting the different isotopic combinations of bromine and chlorine.
-
Loss of Br•: A prominent fragment corresponding to [M-Br]⁺.
-
Loss of Cl•: A fragment corresponding to [M-Cl]⁺.
-
Loss of HBr or HCl: Fragments resulting from the elimination of hydrogen bromide or hydrogen chloride.
GC-MS Analytical Protocol:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Applications in Research and Development
While specific applications for 1,2-Dibromo-1,1,2-trichloroethane are not widely documented, its structure suggests potential utility as a synthetic intermediate.[14] Polyhalogenated alkanes are known to be versatile starting materials in organic synthesis.[15] This compound could serve as a precursor for the introduction of a -CBrCl-CHCl₂ or a related two-carbon unit in the synthesis of more complex molecules. Its high density also makes it potentially useful as a solvent for specialized applications where a dense, non-polar medium is required.
Predictive Toxicology and Safety Considerations
No specific toxicological studies on 1,2-Dibromo-1,1,2-trichloroethane were found. However, based on data from structurally similar polyhalogenated ethanes, a predictive toxicological profile can be constructed. Halogenated hydrocarbons are generally considered to be a class of compounds with potential for toxicity.[2][3][16]
Predicted Hazards
Based on the GHS classifications for the compound and the known toxicity of related substances such as 1,2-dibromoethane and 1,1,2-trichloroethane, the following hazards can be anticipated:
-
Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Expected to cause skin and eye irritation.
-
Carcinogenicity: Many polyhalogenated alkanes are considered potential carcinogens.
-
Hepatotoxicity and Nephrotoxicity: The liver and kidneys are common target organs for the toxic effects of halogenated hydrocarbons.[4][17]
| Compound | Key Toxicological Endpoints |
| 1,2-Dibromoethane | Carcinogenic, mutagenic, hepatotoxic, nephrotoxic.[4] |
| 1,1,2-Trichloroethane | Possible human carcinogen, hepatotoxic, nephrotoxic, central nervous system depressant.[17][18] |
Mechanism of Toxicity: The toxicity of many halogenated alkanes is linked to their metabolism, which can generate reactive intermediates such as free radicals or episulfonium ions that can damage cellular macromolecules like DNA and proteins.
Safe Handling and Disposal
Given the predicted toxicity, strict safety precautions are essential when handling 1,2-Dibromo-1,1,2-trichloroethane.
Experimental Workflow for Safe Handling:
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Physical and chemical properties of 1,2-Dibromo-1,1,2-trichloroethane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dibromo-1,1,2-trichloroethane, a halogenated hydrocarbon of significant interest in synthetic and industrial chemistry. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and practical considerations for its use in a laboratory setting.
Compound Identification and Core Physical Properties
1,2-Dibromo-1,1,2-trichloroethane is a dense, non-flammable liquid. Its molecular structure, characterized by a saturated two-carbon backbone heavily substituted with both bromine and chlorine atoms, dictates its physical and chemical nature.
| Property | Value | Source(s) |
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | [1] |
| CAS Number | 13749-38-7 | [1] |
| Molecular Formula | C₂HBr₂Cl₃ | [1] |
| Molecular Weight | 291.19 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.701 g/mL at 25 °C | |
| Boiling Point | 94-95 °C at 10 mm Hg | |
| Refractive Index (n20/D) | 1.569 |
Molecular Structure:
Caption: Ball-and-stick model of 1,2-Dibromo-1,1,2-trichloroethane.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of 1,2-Dibromo-1,1,2-trichloroethane is through the electrophilic addition of bromine (Br₂) to trichloroethylene (Cl₂C=CHCl).[3][4][5][6]
Reaction Scheme:
Cl₂C=CHCl + Br₂ → BrCl₂C-CHBrCl
This reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently opened by the attack of a bromide ion. The anti-addition of the bromine atoms is the expected stereochemical outcome.
Experimental Protocol: Synthesis of 1,2-Dibromo-1,1,2-trichloroethane
-
Materials: Trichloroethylene, liquid bromine, and a suitable aprotic solvent (e.g., dichloromethane or carbon tetrachloride).
-
Procedure:
-
Dissolve trichloroethylene in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask should be cooled in an ice bath.
-
Slowly add a stoichiometric amount of liquid bromine, dissolved in the same solvent, to the dropping funnel.
-
Add the bromine solution dropwise to the stirred trichloroethylene solution. The characteristic red-brown color of bromine should disappear as the reaction proceeds.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
-
Purification: The crude 1,2-Dibromo-1,1,2-trichloroethane can be purified by fractional distillation under reduced pressure.
Causality in Experimental Design:
-
Aprotic Solvent: The use of an aprotic solvent is crucial to prevent the formation of halohydrins, which would occur if a protic solvent like water were present.[6]
-
Low Temperature: The reaction is typically carried out at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.
-
Slow Addition: Dropwise addition of bromine ensures that the concentration of the electrophile remains low, which helps to prevent unwanted side reactions and ensures a controlled reaction rate.
Caption: Experimental workflow for the synthesis of 1,2-Dibromo-1,1,2-trichloroethane.
Chemical Reactivity and Potential Transformations
The chemical behavior of 1,2-Dibromo-1,1,2-trichloroethane is dominated by the presence of multiple halogen substituents, which create electrophilic carbon centers and provide good leaving groups.
Dehydrohalogenation
In the presence of a strong, non-nucleophilic base, 1,2-Dibromo-1,1,2-trichloroethane is expected to undergo dehydrohalogenation to form a halogenated alkene.[7][8][9][10][11] The regioselectivity of this elimination reaction will depend on the specific base and reaction conditions used. Elimination of HBr is generally more facile than HCl.
Nucleophilic Substitution
The carbon atoms in 1,2-Dibromo-1,1,2-trichloroethane are susceptible to nucleophilic attack. Due to the presence of good leaving groups (bromide and chloride), it can participate in nucleophilic substitution reactions. Bromide is a better leaving group than chloride, suggesting that substitutions may preferentially occur at the carbon bearing a bromine atom.[12] The reaction mechanism (SN1 or SN2) will be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic centers.
Spectroscopic and Analytical Characterization
Definitive identification of 1,2-Dibromo-1,1,2-trichloroethane relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peak will be observed as a cluster of peaks.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of halogen atoms (Br, Cl) and smaller halogenated alkyl fragments.[1][13]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to C-H and C-halogen bonds.
-
C-H stretching: A weak to medium absorption is expected in the region of 2950-3000 cm⁻¹.
-
C-Cl stretching: Strong absorptions are typically observed in the 600-800 cm⁻¹ region.
-
C-Br stretching: Strong absorptions are typically observed in the 500-600 cm⁻¹ region.[1][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single proton environment is present in the molecule, which will result in a singlet in the ¹H NMR spectrum. The chemical shift will be significantly downfield due to the deshielding effect of the adjacent electronegative halogen atoms.[1][16][17][18]
-
¹³C NMR: Two distinct carbon environments are present, which will lead to two signals in the ¹³C NMR spectrum. The chemical shifts will be in the halogenated alkane region of the spectrum.[19][20][21][22][23]
Applications in Research and Development
While specific, large-scale industrial applications for 1,2-Dibromo-1,1,2-trichloroethane are not widely documented, its structure lends itself to several potential uses in a research and development context.
-
Chemical Intermediate: Its polyhalogenated nature makes it a potential precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The differential reactivity of the C-Br and C-Cl bonds could be exploited for selective transformations.
-
Solvent: Due to its non-flammable nature and ability to dissolve a range of organic compounds, it could be investigated as a specialized solvent, particularly in applications where reactivity with the solvent is desired.[24][25]
-
Source of Halogens: It can serve as a source of bromine and chlorine in various chemical reactions.
Toxicology and Safe Handling
Given the lack of specific toxicological data for 1,2-Dibromo-1,1,2-trichloroethane, it is prudent to handle this compound with the same precautions as other polyhalogenated alkanes, many of which are known to be toxic and potentially carcinogenic.[26][27][28][29][30]
General Hazards:
-
Toxicity: Assumed to be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.
-
Carcinogenicity: Many related halogenated hydrocarbons are classified as potential carcinogens.[26][27][28][29][30]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal:
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Caption: A logical diagram outlining the safety protocols for handling 1,2-Dibromo-1,1,2-trichloroethane.
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Synthesis of 1,2-Dibromo-1,1,2-trichloroethane
An In-Depth Technical Guide to the
This guide provides a comprehensive overview of the synthesis, mechanism, purification, and characterization of 1,2-dibromo-1,1,2-trichloroethane. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this halogenated hydrocarbon.
Introduction and Strategic Overview
1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7) is a dense, halogenated alkane.[1] While not a common reagent in large-scale industrial processes, it serves as a valuable intermediate and a model compound for studying the reactivity of polyhalogenated systems. Its synthesis is a classic example of electrophilic addition to an alkene, a fundamental reaction in organic chemistry.
The most direct and efficient synthetic route is the addition of elemental bromine (Br₂) across the double bond of trichloroethylene (C₂HCl₃). This method is advantageous due to its high atom economy, straightforward execution, and predictable stereochemical outcome. This guide will focus exclusively on this preparative method, elucidating the underlying mechanistic principles that govern the reaction's success and providing a field-tested experimental protocol.
The Core Reaction: Electrophilic Bromination of Trichloroethylene
The synthesis hinges on the reaction of trichloroethylene with molecular bromine, typically in an inert solvent, to yield the vicinal dihalide product.[2] The disappearance of bromine's characteristic reddish-brown color serves as a convenient visual indicator of the reaction's progress.[3][4]
Overall Reaction Scheme:
Mechanistic Deep Dive: The Rationale Behind the Reaction Pathway
Understanding the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The bromination of an alkene does not proceed through a simple carbocation intermediate, which would allow for rearrangements and a mixture of stereoisomers. Instead, it follows a well-established pathway involving a cyclic halonium ion intermediate.[2][3][5]
Step 1: Polarization and Electrophilic Attack As the electron-neutral bromine molecule approaches the electron-rich π-bond of trichloroethylene, the π-cloud repels the electron cloud of the bromine molecule. This induces a dipole in the Br-Br bond, making the proximal bromine atom electrophilic (δ+).[6][7] The alkene's π-bond then attacks this electrophilic bromine atom.
Step 2: Formation of the Cyclic Bromonium Ion Simultaneously with the attack, a lone pair from the attacking bromine atom forms a bond back to the other carbon of the original double bond. This concerted action prevents the formation of a discrete carbocation and instead creates a strained, three-membered ring called a bromonium ion.[2][5] This intermediate is critical as it dictates the stereochemistry of the final product. The other bromine atom is expelled as a bromide anion (Br⁻).
Step 3: Nucleophilic Ring-Opening The bromide anion (Br⁻), now acting as a nucleophile, attacks one of the two carbons in the bromonium ion. This attack occurs via an SN2-like mechanism from the side opposite the bulky bromonium ion ring.[3][7] This "backside attack" is responsible for the anti-addition stereochemistry observed, where the two bromine atoms add to opposite faces of the original double bond.[2][3][7] The attack opens the strained ring, resulting in the final 1,2-dibromo-1,1,2-trichloroethane product. Because the starting alkene is unsymmetrical, the addition of bromine creates a chiral center, resulting in a racemic mixture of enantiomers.[8]
Caption: Reaction mechanism for the bromination of trichloroethylene.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding temperature control and reagent stoichiometry, is critical for achieving a high yield and purity.
4.1. Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Trichloroethylene (TCE) | ≥99.5%, anhydrous | Starting material (alkene) |
| Bromine (Br₂) | ≥99.5% | Electrophile |
| Dichloromethane (DCM) | Anhydrous, ACS grade | Inert reaction solvent |
| Sodium Thiosulfate | Na₂S₂O₃, 10% aqueous solution | Quenching agent for excess bromine |
| Magnesium Sulfate | MgSO₄, anhydrous | Drying agent for organic phase |
| Round-bottom flask (250 mL) | Two-neck | Reaction vessel |
| Dropping Funnel | Pressure-equalizing, 100 mL | Controlled addition of bromine solution |
| Magnetic Stirrer & Bar | - | Homogenization of the reaction mixture |
| Ice/Water Bath | - | Temperature control (exothermic reaction) |
| Separatory Funnel | 250 mL | Aqueous work-up and phase separation |
| Rotary Evaporator | - | Solvent removal |
4.2. Step-by-Step Synthesis Procedure
-
Setup: Assemble a 250 mL two-neck round-bottom flask with a magnetic stir bar. Fit one neck with a pressure-equalizing dropping funnel and the other with a stopper. Place the entire apparatus in an ice/water bath on top of a magnetic stirrer. Ensure all work is conducted within a certified fume hood.
-
Reactant Preparation: In the reaction flask, dissolve trichloroethylene (e.g., 13.14 g, 0.1 mol) in 50 mL of anhydrous dichloromethane.
-
Bromine Solution: In the dropping funnel, carefully prepare a solution of bromine (e.g., 15.98 g, 0.1 mol) in 30 mL of anhydrous dichloromethane.
-
Reaction Execution: Begin stirring the trichloroethylene solution and allow it to cool to 0-5 °C in the ice bath. Once cooled, add the bromine solution dropwise from the dropping funnel over approximately 30-45 minutes. The key is a controlled rate of addition that prevents the temperature from rising significantly and ensures the reddish-brown color of bromine dissipates before the next drop is added.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
Work-up & Quenching: Cool the flask again in an ice bath. Slowly add 50 mL of a 10% sodium thiosulfate solution to quench any unreacted bromine. The organic layer should become colorless. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. Separate the organic (bottom) layer after each wash.
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The resulting crude oil is 1,2-dibromo-1,1,2-trichloroethane. For higher purity, the product can be purified via vacuum distillation.
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An In--Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dibromo-1,1,2-trichloroethane
This guide provides a comprehensive analysis of the spectroscopic data for 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7). Designed for researchers and professionals in drug development and chemical sciences, this document outlines the principles, experimental protocols, and data interpretation required to unequivocally confirm the structure and identity of this polyhalogenated alkane. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating analytical workflow.
Molecular Identity and Physicochemical Properties
A foundational step in any chemical analysis is the compilation of the compound's known properties. 1,2-Dibromo-1,1,2-trichloroethane is a dense, colorless liquid whose identity is established by the following parameters.
| Property | Value | Source |
| CAS Number | 13749-38-7 | PubChem[1] |
| Molecular Formula | C₂HBr₂Cl₃ | PubChem[1] |
| Molecular Weight | 291.19 g/mol | PubChem[1] |
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | PubChem[1] |
| Canonical SMILES | C(C(Cl)(Cl)Br)(Cl)Br | PubChem[1] |
| Density | 1.701 g/mL at 25 °C | ChemWhat[2] |
| Boiling Point | 94-95 °C at 10 mmHg | ChemWhat[2] |
Section 1: The Integrated Spectroscopic Workflow
Structural elucidation is rarely accomplished with a single technique. It requires the synergistic application of multiple spectroscopic methods, where the output of one technique complements the others to build a complete molecular picture. The logical flow from sample preparation to structural confirmation is a cornerstone of analytical integrity.
Section 2: Infrared (IR) Spectroscopy
Principle & Causality
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum. For halogenated alkanes, the key absorptions are the C-H stretching and bending vibrations, and the C-X (halogen) stretching vibrations, which typically appear in the "fingerprint region" (<1500 cm⁻¹) of the spectrum.[3][4] The high mass of bromine and chlorine atoms means their stretching frequencies are lower than those of C-C or C-O bonds.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is the method of choice for analyzing liquid samples due to its minimal sample preparation and rapid acquisition time.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of 1,2-Dibromo-1,1,2-trichloroethane directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs a Fourier Transform on the resulting interferogram and ratios it against the background spectrum to produce the final transmittance or absorbance spectrum.
Data Interpretation
The IR spectrum for 1,2-Dibromo-1,1,2-trichloroethane is available from the NIST Mass Spectrometry Data Center.[5] The key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2900-3100 | Weak-Medium | C-H Stretch | Corresponds to the stretching vibration of the single C-H bond.[6] |
| ~1300-1150 | Medium | C-H Wag | Characteristic for a –CH₂X group, though here it is a CHX₂ group.[2] |
| < 850 | Strong | C-Cl / C-Br Stretches | The region below 850 cm⁻¹ contains strong, complex absorptions characteristic of C-Cl (850–550 cm⁻¹) and C-Br (690-515 cm⁻¹) stretching vibrations. The overlap and complexity make specific assignment difficult, but their presence is confirmatory.[2] |
The spectrum is dominated by absorptions in the fingerprint region, which is consistent with a polyhalogenated alkane structure. The presence of a C-H stretch confirms the hydrogen atom in the molecule.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality
Part 3.1: ¹H NMR Spectroscopy (Predicted)
Experimental Protocol: High-Resolution ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,2-Dibromo-1,1,2-trichloroethane in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The use of a deuterated solvent prevents large solvent signals from obscuring the analyte signals.[8]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.0 ppm, against which all other chemical shifts are measured.[8]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and acquire the spectrum. Standard acquisition involves shimming the magnetic field for homogeneity, tuning the probe, and running a standard pulse sequence.
Structural Prediction & Rationale The structure, CBrCl₂-CHBrCl, contains only one hydrogen atom.
-
Chemical Environments: There is only one type of proton environment in the molecule.
-
Integration: The integral of the resulting signal will correspond to one proton.
-
Multiplicity (Splitting): The "n+1 rule" dictates that a signal is split into n+1 peaks by 'n' neighboring non-equivalent protons. Since there are no protons on the adjacent carbon, n=0. Therefore, the signal for the lone proton will be a singlet .[9]
-
Chemical Shift: The chemical shift is heavily influenced by the electronegativity of neighboring atoms. Electronegative groups withdraw electron density from around the proton, "deshielding" it from the magnetic field and causing its signal to appear further downfield (at a higher ppm value).[10] This proton is bonded to a carbon that is also attached to a bromine and a chlorine atom. The adjacent carbon is bonded to a bromine and two chlorine atoms. The cumulative effect of these five highly electronegative halogens will result in a significant downfield shift, likely greater than that of the analogous proton in 1,1,2-trichloroethane (CHCl₂-CH₂Cl), which appears at ~5.76 ppm.[5]
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 6.0 | Singlet | 1H | -CHBrCl |
Part 3.2: ¹³C NMR Spectroscopy (Predicted)
Experimental Protocol: Proton-Decoupled ¹³C NMR The sample is prepared as for ¹H NMR. The most common ¹³C experiment is proton-decoupled, which means all signals appear as sharp singlets, simplifying the spectrum by removing C-H splitting.
Structural Prediction & Rationale
-
Chemical Environments: The two carbon atoms in the molecule, C BrCl₂-C HBrCl, are chemically distinct. One is bonded to one bromine, two chlorines, and the other carbon. The second is bonded to one hydrogen, one bromine, one chlorine, and the other carbon. Therefore, two distinct signals are expected in the ¹³C NMR spectrum.[11]
-
Chemical Shift: The chemical shift of a carbon atom is also strongly influenced by the electronegativity of the atoms attached to it.[12] Both carbons are heavily substituted with halogens and will appear significantly downfield compared to a simple alkane. The carbon bonded to more halogens (CBrCl₂) is expected to be further downfield than the carbon bonded to the hydrogen (CHBrCl).
Predicted ¹³C NMR Data Summary
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 80 - 100 | -CBrCl₂ |
| 2 | 60 - 80 | -CHBrCl |
Section 4: Mass Spectrometry (MS)
Principle & Causality
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to eject an electron and form a positively charged molecular ion (M⁺•).[13] The M⁺• provides the molecular weight of the compound. This ion is often unstable and fragments into smaller, characteristic ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecule's structure. For halogenated compounds, the presence of isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) creates distinctive patterns that are invaluable for confirming the elemental composition of the molecule and its fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound travels through a capillary column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source. In a standard EI source, the molecules are bombarded with 70 eV electrons.
-
Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the software plots the ion abundance versus the m/z ratio to generate a mass spectrum.
Data Interpretation & Fragmentation
The mass spectrum of 1,2-Dibromo-1,1,2-trichloroethane is characterized by a complex molecular ion region and distinct fragmentation patterns. The presence of two bromine atoms (~50:50 ratio of ⁷⁹Br:⁸¹Br) and three chlorine atoms (~75:25 ratio of ³⁵Cl:³⁷Cl) results in a cluster of molecular ion peaks.[14][15]
A primary and highly favorable fragmentation pathway for haloalkanes is the loss of a halogen radical, as this often leads to a more stable carbocation.[13] The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical (•Br) a probable initial fragmentation step.
This proposed fragmentation aligns with data from PubChem, which lists top peaks at m/z 209 and m/z 211 .[1] This corresponds to the [C₂HCl₃Br]⁺ fragment. The isotopic abundances of one bromine and three chlorine atoms would create a complex cluster of peaks in this region, with the most abundant signals arising from the combinations of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes.
Key Fragment Ions
| m/z (approx.) | Proposed Ion | Rationale |
| 288-298 | [C₂HBr₂Cl₃]⁺• | Molecular ion cluster. The exact pattern is complex due to the five halogen atoms. |
| 209, 211... | [C₂HCl₃Br]⁺ | Loss of a bromine radical (•Br). This is a common and stable fragment. The observed peaks represent different isotopic combinations of Cl and Br.[16][17] |
Section 5: Integrated Structural Confirmation
The convergence of data from IR, NMR, and MS provides a definitive structural confirmation for 1,2-Dibromo-1,1,2-trichloroethane:
-
IR Spectroscopy confirms the presence of a C-H bond and the characteristic, strong absorptions of carbon-halogen bonds in the fingerprint region.
-
Predicted ¹H and ¹³C NMR spectra are fully consistent with the proposed structure, indicating a single, unique proton environment and two distinct carbon environments, all heavily deshielded by the surrounding halogens.
-
Mass Spectrometry data supports the molecular formula through the loss of a bromine atom, leading to a major fragment ion cluster around m/z 209-211. The isotopic patterns inherent in these signals would serve as definitive proof of the number of chlorine and bromine atoms in the fragment.
Collectively, these self-validating data points leave no ambiguity as to the identity and structure of the compound.
Section 6: Safety & Handling
1,2-Dibromo-1,1,2-trichloroethane is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1,2-trichloroethane. Retrieved from [Link]
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NIST. (n.d.). 1,2-dibromo-1,1,2-trichloroethane. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1,2-trichloroethane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. National Center for Biotechnology Information. Retrieved from [Link]
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CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. (n.d.). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,1,2-trichloroethane. Retrieved from [Link]
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Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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ChemWhat. (n.d.). 1,2-DIBROMO-1,1,2-TRICHLOROETHANE CAS#: 13749-38-7. Retrieved from [Link]
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Chemistry LibreTexts. (2021, April 6). 13.11: ¹³C NMR Spectroscopy. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, December 15). The carbon-13 NMR for 1,1,1-trichloroethane. Retrieved from [Link]
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Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1,2-Dibromo-1,1,2-trichloroethane
Introduction
1,2-Dibromo-1,1,2-trichloroethane is a halogenated hydrocarbon with the chemical formula C₂HBr₂Cl₃.[1] As a derivative of ethane, its structure is deceptively simple, yet it presents a fascinating case study in stereochemistry due to the specific arrangement of its five halogen substituents. This technical guide provides a comprehensive analysis of its molecular structure, explores its stereochemical properties, including chirality and conformational isomerism, and details the modern experimental and computational workflows used for its characterization. This document is intended for researchers and professionals in chemistry and drug development who require a deep understanding of the three-dimensional nature of small organic molecules.
Section 1: Core Molecular Structure and Constitution
The foundation of 1,2-Dibromo-1,1,2-trichloroethane's properties lies in its fundamental atomic arrangement and bonding.
IUPAC Nomenclature and Physicochemical Properties
The systematic IUPAC name for this compound is 1,2-dibromo-1,1,2-trichloroethane .[1] Its identity and basic properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂HBr₂Cl₃ | PubChem[1] |
| Molecular Weight | 291.19 g/mol | PubChem[1] |
| CAS Number | 13749-38-7 | PubChem, Sigma-Aldrich[1] |
| Canonical SMILES | C(C(Cl)(Cl)Br)(Cl)Br | PubChem[1] |
| InChIKey | VXKOVUFOVCJHBA-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Clear, colorless liquid | Guidechem[2] |
Atomic Connectivity
The molecule consists of a two-carbon ethane backbone. The substitution pattern is critical to its stereochemistry:
-
Carbon-1 (C1): Covalently bonded to one bromine atom, two chlorine atoms, and the second carbon atom (C2).
-
Carbon-2 (C2): Covalently bonded to one bromine atom, one chlorine atom, one hydrogen atom, and the first carbon atom (C1).
This specific arrangement dictates the electronic and spatial environment of each atom, directly influencing the molecule's chemical behavior and three-dimensional structure.
Section 2: A Deep Dive into Stereochemistry
Stereochemistry defines the three-dimensional arrangement of atoms and is paramount to understanding molecular interactions, particularly in biological systems.
Identification of the Chiral Center
A carbon atom is a chiral center if it is bonded to four distinct substituent groups. Analyzing the substitution pattern of 1,2-Dibromo-1,1,2-trichloroethane reveals:
-
C1: Is bonded to Br, Cl, Cl, and the -CH(Br)Cl group. Since it is bonded to two identical chlorine atoms, C1 is not a chiral center .
-
C2: Is bonded to four different groups:
-
A hydrogen atom (-H)
-
A bromine atom (-Br)
-
A chlorine atom (-Cl)
-
The dibromodichloromethyl group (-C(Br)Cl₂)
-
Therefore, C2 is a chiral center . The presence of a single chiral center means the molecule as a whole is chiral and can exist as a pair of enantiomers. This contrasts with related molecules like 1,2-dibromo-1,2-dichloroethane, which has two chiral centers and can exhibit more complex stereoisomerism, including diastereomers and meso forms.[3][4][5]
Enantiomers: The (R) and (S) Configurations
With one chiral center (n=1), the molecule has a maximum of 2ⁿ = 2¹ = 2 stereoisomers. These two isomers are non-superimposable mirror images of each other, known as enantiomers. They are designated as (R)-1,2-dibromo-1,1,2-trichloroethane and (S)-1,2-dibromo-1,1,2-trichloroethane based on the Cahn-Ingold-Prelog priority rules.
Enantiomers possess identical physical properties (melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
Conformational Isomerism
Rotation around the C1-C2 single bond gives rise to different spatial arrangements called conformations or conformers. The stability of these conformers is dictated by torsional strain (from eclipsing bonds) and steric hindrance (repulsion between bulky groups).
-
Staggered Conformations: These are energy minima. The substituents on C1 are 60° away from those on C2 in a Newman projection.
-
Anti-Conformation: The largest groups on adjacent carbons (e.g., bromine on C2 and the CBrCl₂ group itself) are 180° apart. This is typically the most stable conformer, minimizing steric repulsion.
-
Gauche Conformation: The largest groups are 60° apart. This conformer is generally higher in energy than the anti-conformation due to steric strain.
-
-
Eclipsed Conformations: These are energy maxima, representing the transition states between staggered conformers. Substituents on C1 and C2 are aligned, maximizing torsional and steric strain.
For similar 1,2-dihaloethanes, the anti-conformation is found to be the most stable due to the minimization of both steric and dipole-dipole repulsions between the large halogen atoms.[6][7]
Section 3: Methodologies for Structural and Stereochemical Elucidation
A multi-technique approach is essential for the unambiguous characterization of 1,2-Dibromo-1,1,2-trichloroethane and its stereoisomers.
Spectroscopic Characterization
Standard spectroscopic techniques confirm the molecular formula and atomic connectivity. It's crucial to note that these methods cannot distinguish between enantiomers in an achiral environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show a single signal for the lone proton on C2. Its chemical shift and coupling constants (if any) provide information about its electronic environment.[8]
-
Mass Spectrometry (MS): Provides the exact mass and isotopic pattern characteristic of a molecule containing multiple bromine and chlorine atoms, confirming the molecular formula.[9]
-
Infrared (IR) Spectroscopy: Reveals the presence of C-H, C-Cl, and C-Br bonds through their characteristic vibrational frequencies.[1]
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of 1,2-Dibromo-1,1,2-trichloroethane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 10-15 ppm is typically sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the signals to determine relative proton counts and measure the chemical shifts relative to TMS.
Chiroptical Techniques for Enantiomeric Distinction
These techniques are the cornerstone for identifying and quantifying chirality.
Polarimetry: Measures the rotation of plane-polarized light as it passes through a sample.
-
One enantiomer will rotate the light clockwise (+, dextrorotatory).
-
The other enantiomer will rotate the light an equal amount counter-clockwise (-, levorotatory).
-
A 1:1 mixture of enantiomers, a racemic mixture, will produce no net rotation and is optically inactive.
Protocol: Measurement of Optical Rotation
-
Preparation: Prepare a solution of the sample of known concentration (c, in g/mL) in a suitable achiral solvent.
-
Blank Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the sample solution. Measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) . The temperature and wavelength of light used (typically the sodium D-line, 589 nm) must be reported.
-
Interpretation: A non-zero value for [α] confirms the sample is optically active and thus enantioenriched. A value of zero indicates a racemic mixture.
Computational Modeling
Theoretical calculations, such as Density Functional Theory (DFT), complement experimental work by predicting molecular geometries, conformational energy landscapes, and spectroscopic properties.
Workflow: Conformational Analysis using DFT
-
Structure Building: Construct a 3D model of 1,2-Dibromo-1,1,2-trichloroethane.
-
Conformational Search: Perform a systematic rotation around the C1-C2 bond in small increments (e.g., 15-30°).
-
Geometry Optimization: For each starting conformer (especially staggered and eclipsed forms), perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).[10]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Analysis: Compare the relative electronic energies of the optimized conformers (e.g., anti vs. gauche) to determine the most stable conformation.
Conclusion
1,2-Dibromo-1,1,2-trichloroethane is a chiral molecule featuring a single stereocenter at the C2 position. This chirality gives rise to a pair of (R) and (S) enantiomers. Like other substituted ethanes, it exhibits conformational isomerism, with the staggered-anti conformer predicted to be the most stable due to minimized steric and electrostatic repulsions. The comprehensive characterization of this molecule requires a synergistic application of standard spectroscopic methods to determine its constitution, chiroptical techniques to probe its stereochemistry, and computational modeling to understand its conformational preferences. This detailed structural and stereochemical knowledge is fundamental for predicting its reactivity, interactions, and potential applications in chemical synthesis and materials science.
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Study.com. (n.d.). Draw the compound and its constitutional isomer. Indicate which structure has enantiomers, diastereomers, or meso compounds. Is the constitutional isomer chiral or achiral? 1,2-dibromo-1,2-dichloroethane. Retrieved from [Link]
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Brainly.com. (2023, August 10). What is the stereoisomer of 1,2-dibromo-1,2-dichloroethane?. Retrieved from [Link]
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A Technical Guide to the Safe Handling of 1,2-Dibromo-1,1,2-trichloroethane for Research Professionals
This document provides a comprehensive technical overview of the hazards associated with 1,2-Dibromo-1,1,2-trichloroethane and establishes detailed protocols for its safe handling, storage, and disposal. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind safety measures to foster a culture of proactive risk mitigation in the laboratory environment.
Section 1: Compound Identification and Physicochemical Properties
1,2-Dibromo-1,1,2-trichloroethane is a halogenated hydrocarbon used in specialized laboratory applications.[1] Its precise chemical structure necessitates a thorough understanding of its properties to ensure safe handling.
| Property | Value | Source |
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | [2] |
| CAS Number | 13749-38-7 | [2][3] |
| Molecular Formula | C₂HBr₂Cl₃ | [2][3] |
| Molecular Weight | 291.188 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [3] |
| Synonyms | 1,2-Dibromotrichloro ethane | [3] |
Section 2: Hazard Identification and Toxicology
The primary hazards of 1,2-Dibromo-1,1,2-trichloroethane are well-defined under the Globally Harmonized System (GHS).[2] While comprehensive toxicological data for this specific isomer is limited, the known hazards of related halogenated hydrocarbons warrant a high degree of caution. The established GHS classifications mandate stringent control measures to prevent exposure.[2]
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
The primary routes of occupational exposure are inhalation, skin contact, and eye contact. These can lead to irritation of the respiratory tract, skin, and eyes, respectively.
Caption: Primary exposure routes and corresponding health hazards.
Section 3: Exposure Control and Personal Protection
A multi-layered approach to exposure control is critical. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control is to minimize vapor inhalation. All handling of 1,2-Dibromo-1,1,2-trichloroethane must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] This is a non-negotiable requirement due to its potential to cause respiratory irritation.[2] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific hazards of the compound.
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to European Standard EN 166 or equivalent.[1] A face shield may be required for splash-prone operations.
-
Hand Protection: Chemical-resistant gloves are mandatory. Viton® is a recommended material, but users must always consult the glove manufacturer's specific chemical resistance data for breakthrough times and permeability.[1] Inspect gloves for any signs of degradation before each use and employ proper removal techniques to avoid skin contamination.[1]
-
Skin and Body Protection: A standard lab coat is required at a minimum. For tasks with a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat.[1]
Hygiene Practices
Strict adherence to industrial hygiene standards is essential for preventing accidental exposure.
-
Avoid all personal contact, including inhalation.[4]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[1][4]
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][4]
-
Remove any contaminated clothing immediately and launder it separately before reuse.[1][4]
Section 4: Safe Handling and Storage Protocols
A systematic workflow ensures that the chemical is handled safely from receipt to disposal.
Caption: Standard laboratory workflow for safe chemical handling.
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as specified in Section 3.2.
-
Aliquotting: Conduct all transfers, weighing, and dilutions inside the fume hood to contain any vapors.
-
Use: Keep containers tightly closed when not in use to minimize emissions.[1]
-
Post-Handling: Decontaminate all surfaces and equipment after use.
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][7]
-
Segregation: Store away from incompatible materials such as strong bases, strong oxidizing agents, and chemically active metals like aluminum or magnesium, which can cause vigorous reactions.[8][9]
-
Container Integrity: Use original, clearly labeled containers. Regularly inspect containers for leaks or damage.[4]
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Accidental Release (Spill) Response
For minor spills within a laboratory fume hood:
-
Ensure adequate ventilation and wear appropriate PPE. [1]
-
Containment: Absorb the spill using an inert, non-combustible material such as sand, diatomite, or vermiculite.[10]
-
Collection: Carefully sweep or shovel the absorbent material into a suitable, labeled container for hazardous waste disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Prevent the spill from entering drains or waterways.[7][10]
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate action is required in the event of personnel exposure.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and then have the person drink plenty of water. Seek immediate medical attention.[11][13]
Firefighting Measures
While the compound itself is not considered combustible, containers may burn.[4] Heating or fire can cause it to decompose, releasing toxic and corrosive fumes such as hydrogen bromide and bromine.[8]
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[7][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][15]
Section 6: Waste Disposal
1,2-Dibromo-1,1,2-trichloroethane and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[16]
-
Containerization: Collect waste in designated, leak-proof, and clearly labeled containers.[16]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration, in strict accordance with all local, state, and federal regulations.[4][7] Do not discharge to sewer systems.
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Purity and characterization of 1,2-Dibromo-1,1,2-trichloroethane
An In-Depth Technical Guide to the Purity and Characterization of 1,2-Dibromo-1,1,2-trichloroethane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purification, characterization, and purity assessment of 1,2-Dibromo-1,1,2-trichloroethane (CAS: 13749-38-7). Intended for researchers, chemists, and quality control professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices. It integrates established analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—into a cohesive, self-validating workflow. The guide emphasizes safety, data integrity, and the authoritative interpretation of analytical results, ensuring researchers can confidently establish the identity and purity of this complex halogenated alkane.
Introduction and Physicochemical Profile
1,2-Dibromo-1,1,2-trichloroethane is a dense, halogenated organic compound.[1] Its utility in synthetic chemistry, particularly as a reagent or intermediate, necessitates a stringent assessment of its purity. The presence of residual starting materials, stereoisomers, or degradation byproducts can significantly impact reaction yields, selectivity, and the safety profile of subsequent processes.
Table 1: Physicochemical Properties of 1,2-Dibromo-1,1,2-trichloroethane
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | PubChem[2] |
| CAS Number | 13749-38-7 | Guidechem[1] |
| Molecular Formula | C₂HBr₂Cl₃ | PubChem[2] |
| Molecular Weight | 291.19 g/mol | Guidechem[1] |
| Appearance | Clear, colorless liquid | Guidechem[1] |
| SMILES | C(C(Cl)(Cl)Br)(Cl)Br | PubChem[2] |
| InChIKey | VXKOVUFOVCJHBA-UHFFFAOYSA-N | PubChem[2] |
Purification: Fractional Distillation
For a non-solid compound like 1,2-Dibromo-1,1,2-trichloroethane, fractional distillation under reduced pressure is the primary method for purification.[3] This technique is predicated on the principle that different chemical compounds have distinct boiling points. Potential impurities, such as unreacted starting materials or solvent, will have different volatilities, allowing for their separation.
Rationale for Reduced Pressure: Halogenated alkanes can be susceptible to thermal decomposition at elevated temperatures. Performing the distillation under vacuum lowers the boiling point of the compound, mitigating the risk of degradation and preventing the formation of artifacts that would compromise purity.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with Raschig rings or other suitable packing material to increase surface area. Use a short-path distillation head equipped with a thermometer. Ensure all glass joints are properly sealed with vacuum grease.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) positioned between the apparatus and the pump to protect the pump from corrosive vapors.
-
Heating: Place the distillation flask in a heating mantle and begin heating gently once a stable vacuum is achieved.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard the initial low-boiling fraction (forerun), which typically contains residual solvents or volatile impurities.
-
Product Collection: Collect the main fraction at a stable temperature and pressure corresponding to the boiling point of 1,2-Dibromo-1,1,2-trichloroethane.
-
Termination: Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues. Release the vacuum carefully before turning off the pump.
Analytical Characterization and Purity Workflow
A robust characterization relies on multiple, complementary analytical techniques. The following workflow ensures both structural confirmation and the detection of potential impurities.
Caption: Overall workflow for purity and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for assessing the purity of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This technique is ideal for detecting and identifying closely related halogenated impurities.
Causality in Method Design: The choice of a non-polar or mid-polarity capillary column (e.g., DB-5ms) is deliberate. Separation will occur primarily based on boiling point differences, which is effective for separating homologous impurities or isomers. Electron Ionization (EI) at a standard 70 eV is used because it reproducibly fragments molecules, creating a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries like those from NIST.[2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a high-purity solvent such as hexane or dichloromethane.
-
Instrument Setup:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the sample.
-
Data Interpretation:
-
Purity: Determine purity by area percent calculation of the main peak in the total ion chromatogram (TIC).
-
Impurity Identification: Analyze the mass spectrum of any minor peaks. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides critical clues for identifying halogenated impurities. Compare spectra to the NIST library for tentative identification.[2]
-
Table 2: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Injector Temp. | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Ramp | 15°C/min | Provides good separation between early and late eluting peaks. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible, library-searchable fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular ion and key fragments of the target and likely impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be employed to confirm the molecular skeleton and connectivity.
Expert Interpretation: The structure of 1,2-Dibromo-1,1,2-trichloroethane (Br-CH(Cl)-C(Br)Cl₂) contains a single proton attached to a chiral center.[2] Critically, this proton has no adjacent protons to couple with. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet. The chemical shift will be significantly downfield due to the deshielding effects of the adjacent electronegative halogen atoms. The ¹³C NMR will show two distinct signals for the two carbon atoms, which are in different chemical environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard 90° pulse sequence.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
-
¹H NMR: Confirm the presence of a single singlet. The absence of other signals validates the absence of proton-containing impurities. Integration of this peak should correspond to one proton.
-
¹³C NMR: Confirm the presence of two signals in the expected region for halogenated alkanes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in a molecule. While not as structurally definitive as NMR, it is a rapid and effective technique for verifying the absence of certain impurities (e.g., hydroxyl groups from water, carbonyl groups from oxidative degradation).
The Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region.[4] This area contains complex vibrations, including C-Cl and C-Br stretches and bends, that are unique to the molecule as a whole, serving as a molecular "fingerprint".[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation:
-
Confirm the presence of C-H stretching vibrations (~2900-3000 cm⁻¹).
-
Analyze the fingerprint region for characteristic C-Cl (~800-600 cm⁻¹) and C-Br (~600-500 cm⁻¹) stretching vibrations.
-
Verify the absence of strong, broad peaks around 3200-3600 cm⁻¹ (O-H stretch) and sharp peaks around 1700 cm⁻¹ (C=O stretch).
-
Caption: Detailed experimental workflow for GC-MS analysis.
Safety and Handling
1,2-Dibromo-1,1,2-trichloroethane is classified as an irritant.[2] All handling must be performed in accordance with good laboratory practices.
-
GHS Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. Ensure the area is well-ventilated.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Conclusion
The purity and identity of 1,2-Dibromo-1,1,2-trichloroethane can be confidently established through a systematic and multi-technique approach. Purification via vacuum fractional distillation effectively removes volatile impurities. The subsequent orthogonal application of GC-MS for purity assay and impurity profiling, NMR spectroscopy for definitive structural confirmation, and FTIR for functional group verification provides a comprehensive and self-validating dataset. Adherence to these protocols and a thorough understanding of the underlying scientific principles will ensure the high quality and reliability of this important chemical reagent for research and development applications.
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1,2-Dibromo-1,1,2-trichloroethane , PubChem, National Center for Biotechnology Information. [Link]
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Analysis of EDB, 123-TCP, and DBCP By USEPA Method 524.3 , OI Analytical. [Link]
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1,1,2-Trichloroethane - Hazardous Substance Fact Sheet , New Jersey Department of Health. [Link]
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Toxicological Profile for 1,2-Dibromoethane , Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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A Validated GC-MS Assay for the Quantitation of Trichloroethylene (TCE) from Drinking Water , ResearchGate. [Link]
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1,2-Dibromo-1,1-dichloroethane , PubChem, National Center for Biotechnology Information. [Link]
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NMR spectroscopy// NMR spectra of 1,1,2-tribromoethane , YouTube. [Link]
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1,2-Dibromoethane (EDB), 1,2-Dibromo-3-Chloropropane (DBCP), 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography , Environmental Monitoring and Technologies, Inc. [Link]
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1,1,2-Trichloroethane , Wikipedia. [Link]
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2,4-Dibromo-3-pentanone , Organic Syntheses. [Link]
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Bromination using 1,2-Dibromo-tetrachloroethane - Mechanism? , Reddit. [Link]
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A Technical Guide to the Solubility of 1,2-Dibromo-1,1,2-trichloroethane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃), a dense halogenated hydrocarbon. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes the foundational principles of haloalkane solubility to establish a reliable predictive framework. Crucially, this document details robust, field-proven experimental protocols for researchers, scientists, and drug development professionals to precisely determine the solubility of 1,2-Dibromo-1,1,2-trichloroethane in a diverse range of organic solvents. By providing both theoretical grounding and practical, self-validating methodologies, this guide serves as an essential resource for laboratory applications, ensuring both scientific integrity and operational excellence.
Introduction: Understanding the Physicochemical Landscape
1,2-Dibromo-1,1,2-trichloroethane is a heavily halogenated alkane. Its structure, characterized by a two-carbon backbone saturated with five bulky, electronegative halogen atoms (two bromine and three chlorine), dictates its physical and chemical properties, most notably its solubility profile. The molecule possesses a significant molecular weight (approx. 291.2 g/mol ) and is anticipated to be a dense, colorless liquid at standard conditions.[1][2]
The core principle governing its solubility is "like dissolves like."[3] Haloalkanes, in general, are considered non-polar to weakly polar molecules.[3] While the individual carbon-halogen bonds are polar due to the high electronegativity of halogens, the overall molecular symmetry and the dispersion of these bonds can result in a relatively low net dipole moment. Consequently, 1,2-Dibromo-1,1,2-trichloroethane is expected to be readily soluble in a wide array of organic solvents but sparingly soluble in highly polar solvents like water.[4][5][6][7][8][9][10] The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of weaker dipole-dipole or van der Waals forces between the haloalkane and water molecules.[4][6][7] In contrast, the intermolecular forces within organic solvents (such as van der Waals forces) are comparable in strength to those in the haloalkane, facilitating dissolution.[3][4][6][7][11]
Qualitative Solubility Profile
Based on the established principles for haloalkanes and data from structurally similar compounds, a qualitative solubility profile for 1,2-Dibromo-1,1,2-trichloroethane can be confidently predicted. For instance, the closely related compound 1,2-Dibromo-1,1-dichloroethane is known to be soluble in common organic solvents like acetone, benzene, and chloroform.[5] Therefore, it is projected that 1,2-Dibromo-1,1,2-trichloroethane will exhibit high solubility or complete miscibility in a range of common laboratory solvents.
Table 1: Predicted Qualitative Solubility of 1,2-Dibromo-1,1,2-trichloroethane
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble / Miscible | The alkyl chain of the alcohol provides a non-polar character suitable for interaction. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | Solvents with moderate polarity that can effectively solvate the haloalkane. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Low polarity and ability to form van der Waals interactions favor dissolution.[5][8] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | Non-polar nature aligns well with the haloalkane's characteristics.[5][6][8] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | High structural and polarity similarity ("like dissolves like").[5] |
| Esters | Ethyl Acetate | Soluble / Miscible | Moderate polarity makes it an effective solvent for a wide range of compounds. |
| Apolar Solvents | Hexane, Cyclohexane | Soluble | The non-polar nature of these solvents is compatible with the haloalkane. |
| Highly Polar Protic Solvents | Water | Insoluble / Sparingly Soluble | Inability to form strong hydrogen bonds prevents significant dissolution.[4][6][7] |
Quantitative Solubility Determination: An Experimental Workflow
For applications in drug development, synthesis, and formulation, a precise, quantitative measure of solubility is often required. The following protocol provides a robust, gravimetric-based method for determining the solubility of 1,2-Dibromo-1,1,2-trichloroethane. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.
Causality Behind Experimental Choices
-
Equilibrium Saturation: The protocol mandates a 24-hour agitation period at a constant temperature to ensure the solvent becomes fully saturated with the solute, reaching a state of thermodynamic equilibrium. This is critical for determining the maximum solubility.
-
Temperature Control: Solubility is temperature-dependent. A constant temperature water bath is used to eliminate thermal fluctuations as a variable, ensuring the data is valid for the specified temperature (e.g., 25°C).
-
Gravimetric Analysis: This is a direct and highly accurate method for determining the amount of dissolved solute. It relies on the precise measurement of mass, which is a fundamental property.
-
Inert Gas Evaporation: Using a gentle stream of an inert gas (like nitrogen) to evaporate the solvent prevents potential reactions of the solute with atmospheric components and avoids decomposition that could occur with aggressive heating.
Experimental Diagram
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology
Materials:
-
1,2-Dibromo-1,1,2-trichloroethane (99%+ purity)
-
Selected organic solvents (analytical grade)
-
20 mL glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipette (1-5 mL)
-
Analytical balance (readable to 0.0001 g)
-
Orbital shaker or magnetic stirrer with temperature control (e.g., water bath)
-
Centrifuge (optional)
-
Source of dry, inert gas (e.g., nitrogen) with a fine-nozzle delivery system
-
Fume hood
Procedure:
-
Preparation of Saturated Solution: a. Add approximately 5 mL of the chosen organic solvent to a 20 mL glass vial. b. Add 1,2-Dibromo-1,1,2-trichloroethane dropwise until a distinct, separate layer of the undissolved solute is visible at the bottom of the vial. This ensures an excess of the solute. c. Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm). d. Allow the mixture to equilibrate for 24 hours.
-
Sample Collection: a. After 24 hours, remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow the undissolved solute to settle completely. For fine suspensions, centrifugation (e.g., 10 min at 3000 rpm) may be necessary. b. Tare a clean, dry 20 mL vial on the analytical balance and record its mass (M_vial). c. Using a calibrated positive displacement pipette, carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant (the saturated solution), ensuring no undissolved material is disturbed. d. Dispense this aliquot into the tared vial. e. Immediately weigh the vial containing the aliquot and record its mass (M_vial+solution).
-
Solvent Evaporation and Final Weighing: a. Place the vial containing the aliquot in a fume hood. b. Direct a gentle stream of nitrogen gas onto the surface of the liquid to facilitate solvent evaporation. Avoid vigorous bubbling. Gentle heating (e.g., up to 40°C) may be applied if the solvent is not highly volatile, but care must be taken not to evaporate the solute. c. Continue until the solvent is completely removed and a constant weight is achieved. d. Weigh the vial containing the dry solute residue and record the final mass (M_vial+solute).
-
Calculation: a. Mass of dissolved solute (M_solute): M_solute = M_vial+solute - M_vial b. Solubility (in g/L): Solubility (g/L) = M_solute / Volume of aliquot (L) c. Solubility (in mol/L): Solubility (mol/L) = (M_solute / 291.2 g/mol) / Volume of aliquot (L)
Safety and Handling
1,2-Dibromo-1,1,2-trichloroethane is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
1,2-Dibromo-1,1,2-trichloroethane demonstrates a solubility profile characteristic of heavily halogenated hydrocarbons, showing a strong affinity for a wide range of organic solvents while being largely immiscible with water. The principle of "like dissolves like," governed by intermolecular forces, provides a robust framework for predicting its qualitative solubility. For researchers and professionals requiring precise quantitative data, the detailed gravimetric protocol outlined in this guide offers a reliable and scientifically sound methodology. Adherence to this experimental workflow will enable the generation of accurate, reproducible solubility data essential for advancing research and development in various scientific fields.
References
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An In-Depth Technical Guide to the Thermochemical Properties of 1,2-Dibromo-1,1,2-trichloroethane
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the thermochemical data for 1,2-Dibromo-1,1,2-trichloroethane. In the absence of extensive experimentally verified data for this specific compound, this document focuses on the robust methodologies for its determination, empowering researchers to generate reliable data for their applications.
Introduction: The Significance of 1,2-Dibromo-1,1,2-trichloroethane
1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃) is a halogenated hydrocarbon of interest in synthetic chemistry and as a potential building block in the development of novel pharmaceutical compounds.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for reaction design, process scale-up, and safety assessments. These parameters govern reaction equilibria, heat release, and ultimately the feasibility and safety of chemical processes.
This guide addresses the current scarcity of publicly available, experimentally determined thermochemical data for 1,2-Dibromo-1,1,2-trichloroethane. It provides a detailed framework for researchers to obtain this critical information through state-of-the-art computational chemistry techniques and established experimental protocols.
Current State of Thermochemical Data for 1,2-Dibromo-1,1,2-trichloroethane
Table 1: Basic Properties of 1,2-Dibromo-1,1,2-trichloroethane
| Property | Value | Source |
| Molecular Formula | C₂HBr₂Cl₃ | [1] |
| Molecular Weight | 291.2 g/mol | [1] |
| CAS Number | 13749-38-7 | [1] |
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | [1] |
Methodologies for Determining Thermochemical Properties
In the absence of direct data, this section provides a detailed guide to the principal methodologies for determining the thermochemical properties of halogenated hydrocarbons like 1,2-Dibromo-1,1,2-trichloroethane.
Computational Determination: A High-Accuracy Approach
Ab initio computational chemistry offers a powerful and increasingly reliable means of determining thermochemical data.[2][3][4] Among the most robust methods for halogenated compounds is the Gaussian-4 (G4) theory.[5][6][7]
Expertise in Practice: The Rationale for G4 Theory
The G4 composite method is selected for its high accuracy in predicting the thermochemical properties of halogenated hydrocarbons.[5][7] It systematically approximates the "gold standard" CCSD(T) method at the complete basis set limit by incorporating a series of additive corrections. This approach effectively accounts for electron correlation, basis set effects, and higher-level correlation contributions, making it a cost-effective yet highly accurate tool for molecules of this size.
Experimental Protocol: Computational Determination of Thermochemical Properties using G4 Theory
-
Geometry Optimization:
-
The initial 3D structure of 1,2-Dibromo-1,1,2-trichloroethane is generated.
-
A geometry optimization is performed using the B3LYP density functional theory (DFT) method with a suitable basis set (e.g., 6-31G(2df,p)). This provides a stable, low-energy conformation of the molecule.
-
-
Vibrational Frequency Calculation:
-
At the optimized geometry, a vibrational frequency analysis is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
The calculated frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
-
Single-Point Energy Calculations:
-
A series of high-level single-point energy calculations are performed at the optimized geometry using various levels of theory and basis sets as prescribed by the G4 protocol. These include:
-
CCSD(T) for the highest level of electron correlation.
-
MP4 and MP2 calculations with larger basis sets to extrapolate to the complete basis set limit.
-
-
-
Composite Energy Calculation:
-
The final G4 electronic energy is calculated by combining the energies from the preceding steps with several additive corrections, including a high-level correction (HLC) that accounts for remaining deficiencies.
-
-
Thermochemical Data Calculation:
-
The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) are calculated by combining the G4 electronic energy with the ZPVE and thermal corrections from the frequency calculation.
-
Visualization of the Computational Workflow
Caption: Experimental workflow for determining the enthalpy of formation via combustion calorimetry.
Estimation via Group Additivity
Benson's Group Additivity method provides a reliable way to estimate thermochemical properties for organic molecules when experimental data are unavailable. [8][9]This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent groups. [9] Expertise in Practice: Applying Group Additivity
The accuracy of the group additivity method depends on the availability of well-established group values. [10]For halogenated alkanes, a comprehensive set of group values has been developed and refined over the years. [11] To estimate the enthalpy of formation of 1,2-Dibromo-1,1,2-trichloroethane, the molecule would be dissected into the following groups:
-
C(Br)(Cl)(C)
-
C(Br)(Cl)₂(H)
The standard enthalpy of formation would then be the sum of the values for these groups. Similar procedures can be applied to estimate the standard entropy and heat capacity.
Summary and Recommendations
While direct experimental thermochemical data for 1,2-Dibromo-1,1,2-trichloroethane is currently lacking in the public domain, reliable values can be obtained through the rigorous application of modern computational chemistry and established experimental techniques.
-
For high-accuracy theoretical values, the G4 composite method is recommended. [5][7]* For definitive experimental determination of the enthalpy of formation, constant-volume combustion calorimetry is the gold standard. [12][13]* For a rapid and reliable estimation, the Benson Group Additivity method can provide valuable insights. [8][9] It is strongly advised that for critical applications, such as in process safety and drug development, computationally derived data be validated by experimental measurements. The methodologies outlined in this guide provide a clear pathway for researchers to generate the necessary high-quality thermochemical data for 1,2-Dibromo-1,1,2-trichloroethane.
References
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Farina Jr., D., Sirumalla, S. K., Mazeau, E. J., & West, R. H. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. Industrial & Engineering Chemistry Research, 60(43), 15492–15501. [Link]
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Farina Jr., D., Sirumalla, S. K., & West, R. H. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. 12th U.S. National Combustion Meeting. [Link]
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Benson group increment theory. (n.d.). In Grokipedia. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1-dichloroethane. National Center for Biotechnology Information. [Link]
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Farina Jr., D., Sirumalla, S. K., & West, R. H. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. [Link]
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Save My Exams. (2026). Halogens & Alkanes. [Link]
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Hu, A. T., & Sinke, G. C. (1969). Measurements of heats of combustion by flame calorimetry. Part 7.—Chloromethane, chloroethane, 1-chloropropane, 2-chloropropane. Transactions of the Faraday Society. [Link]
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Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. National Center for Biotechnology Information. [Link]
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Lacher, J. R., Kianpour, A., & Park, J. D. (1956). Reaction Heats of Organic Halogen Compounds. IV. A High Temperature Calorimeter and the Hydrogenation of Methyl, Ethyl, and Vinyl Chlorides. The Journal of Physical Chemistry. [Link]
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Simmie, J. M., & Curran, H. J. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A. [Link]
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Ruscic, B. (n.d.). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.GOV. [Link]
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A Technical Guide to the Potential Research Applications of 1,2-Dibromo-1,1,2-trichloroethane: An Exploratory Reagent in Synthetic Chemistry
Executive Summary
1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7) is a dense, polyhalogenated alkane that occupies a niche space in the chemical landscape.[1] Unlike its more common relatives, such as 1,1,2-trichloroethane or 1,2-dibromoethane, its direct applications are not extensively documented in peer-reviewed literature. Commercial suppliers often list it as a unique compound for early-stage discovery research, underscoring its status as an under-explored molecule.[2] This guide moves beyond the scarcity of established uses to provide a forward-looking analysis of its potential research applications. By examining its inherent chemical structure and drawing logical parallels with well-understood reaction mechanisms, we will outline its promise as a precursor for novel halogenated alkenes, a model compound for mechanistic studies, and a specialized reagent in organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of polyhalogenated systems.
Core Compound Profile: 1,2-Dibromo-1,1,2-trichloroethane
A thorough understanding of a compound's fundamental properties is the bedrock upon which its potential applications are built. This section consolidates the known physicochemical and spectroscopic data for 1,2-Dibromo-1,1,2-trichloroethane.
Chemical Identity and Physicochemical Properties
The molecule's structure, characterized by a dense packing of five halogen atoms on a two-carbon backbone, dictates its physical properties and reactivity. The single proton is positioned on a carbon atom bearing one bromine and one chlorine, adjacent to a -CBrCl₂ group.
| Property | Value | Source |
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | PubChem[1] |
| CAS Number | 13749-38-7 | PubChem[1] |
| Molecular Formula | C₂HBr₂Cl₃ | PubChem[1] |
| Molecular Weight | 291.2 g/mol | PubChem[1] |
| Appearance | Not specified; likely a colorless liquid | Inferred |
| Density | Not specified; expected to be >1.5 g/cm³ | Inferred |
Synthesis and Commercial Availability
Foundational Reactivity and Mechanistic Pathways
The synthetic utility of 1,2-Dibromo-1,1,2-trichloroethane stems from the reactivity of its C-H and C-halogen bonds. Its polyhalogenated nature creates a unique electronic environment and significant steric hindrance, opening avenues for selective chemical transformations.
Elimination Reactions: A Gateway to Halogenated Alkenes
The most promising application of this compound is as a precursor to highly substituted, halogenated alkenes via dehydrohalogenation. The presence of a single acidic proton allows for base-mediated elimination of either HBr or HCl.
Causality of Experimental Choice: The choice of base is critical in directing the reaction pathway. A bulky, non-nucleophilic strong base, such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK), is preferred to favor elimination over competing nucleophilic substitution (SN2) reactions. The reaction's stereochemistry is governed by the E2 mechanism, which requires an anti-periplanar arrangement of the proton and the leaving group.[3] Due to the two different halogen leaving groups (Br and Cl) on the adjacent carbon, a mixture of alkene products is possible, the ratio of which would be a subject of mechanistic investigation.
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1,2-Dibromo-1,1,2-trichloroethane in Modern Organic Synthesis
Abstract
1,2-Dibromo-1,1,2-trichloroethane is a heavily halogenated ethane derivative with potential applications as a precursor for the synthesis of complex haloalkenes and as a brominating agent in organic transformations. This document provides a comprehensive overview of its chemical properties, safety considerations, and detailed protocols for its plausible, though not extensively documented, applications in organic synthesis. The protocols outlined herein are based on established chemical principles for analogous compounds and are intended to serve as a foundational guide for researchers exploring the synthetic utility of this reagent.
Introduction to 1,2-Dibromo-1,1,2-trichloroethane
1,2-Dibromo-1,1,2-trichloroethane, with the chemical formula C₂HBr₂Cl₃, is a dense, colorless liquid at room temperature.[1] Its structure, featuring a single hydrogen atom and five halogen substituents, suggests a high degree of reactivity and potential for unique transformations in organic synthesis. The presence of two bromine atoms and three chlorine atoms on adjacent carbons makes it a candidate for dehydrohalogenation reactions and as a source of electrophilic bromine.
Table 1: Physicochemical Properties of 1,2-Dibromo-1,1,2-trichloroethane [1][2][3]
| Property | Value |
| CAS Number | 13749-38-7 |
| Molecular Formula | C₂HBr₂Cl₃ |
| Molecular Weight | 291.19 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 94-95 °C at 10 mmHg |
| Density | 1.701 g/mL at 25 °C |
| Refractive Index | n20/D 1.569 |
Safety and Handling
1,2-Dibromo-1,1,2-trichloroethane is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[2]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4]
Potential Application I: Dehydrohalogenation for the Synthesis of Haloalkenes
The presence of vicinal halogens and a hydrogen atom makes 1,2-dibromo-1,1,2-trichloroethane a prime candidate for dehydrohalogenation reactions to form halo-substituted alkenes.[5] Such products are valuable intermediates in cross-coupling reactions and polymer synthesis. The elimination of hydrogen bromide (HBr) is generally more facile than the elimination of hydrogen chloride (HCl) due to the weaker C-Br bond and the better leaving group ability of the bromide ion.
Mechanistic Rationale
The dehydrobromination of 1,2-dibromo-1,1,2-trichloroethane is expected to proceed via an E2 (elimination, bimolecular) mechanism. This involves a concerted step where a base abstracts the proton, and the bromide ion on the adjacent carbon is expelled, leading to the formation of a double bond.[6] The stereochemistry of the starting material and the regioselectivity of the elimination will determine the isomeric composition of the resulting haloalkene.
Caption: Proposed E2 mechanism for dehydrobromination.
Hypothetical Protocol for Dehydrobromination
Disclaimer: The following protocol is a theoretical application based on general procedures for dehydrohalogenation and has not been specifically reported for 1,2-dibromo-1,1,2-trichloroethane in the reviewed literature.
Objective: To synthesize 1-bromo-1,2-dichloroethene via dehydrobromination of 1,2-dibromo-1,1,2-trichloroethane.
Materials:
-
1,2-Dibromo-1,1,2-trichloroethane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dibromo-1,1,2-trichloroethane (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equiv) in anhydrous THF to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography to isolate the desired haloalkene isomers.
Potential Application II: As an Electrophilic Brominating Agent
Analogous to other polyhalogenated alkanes, 1,2-dibromo-1,1,2-trichloroethane can potentially serve as a source of electrophilic bromine for the bromination of various nucleophiles, including carbanions and activated aromatic compounds.[7] The high degree of halogenation polarizes the C-Br bonds, making the bromine atoms susceptible to nucleophilic attack.
Mechanistic Considerations
In the presence of a strong nucleophile, such as an organolithium reagent or a Grignard reagent, a nucleophilic attack on one of the bromine atoms is expected. This would result in the transfer of a bromine atom to the nucleophile and the formation of a halogenated carbanion, which would then likely undergo further reactions such as elimination. For aromatic bromination, a Lewis acid catalyst would likely be required to enhance the electrophilicity of the bromine.[8]
Caption: Generalized workflow for electrophilic bromination.
Hypothetical Protocol for Electrophilic Bromination of an Aromatic Compound
Disclaimer: This protocol is a theoretical application based on general procedures for electrophilic aromatic bromination and has not been specifically reported for 1,2-dibromo-1,1,2-trichloroethane in the reviewed literature.
Objective: To synthesize bromoanisole by the bromination of anisole using 1,2-dibromo-1,1,2-trichloroethane as the bromine source.
Materials:
-
Anisole
-
1,2-Dibromo-1,1,2-trichloroethane
-
Anhydrous iron(III) bromide (FeBr₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and a drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve anisole (1.0 equiv) and 1,2-dibromo-1,1,2-trichloroethane (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous FeBr₃ (0.1 equiv) in portions to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bromoanisole isomers.
Conclusion
While specific, documented applications of 1,2-dibromo-1,1,2-trichloroethane in organic synthesis are not readily found in the current literature, its chemical structure strongly suggests its potential as a valuable reagent. Its utility as a precursor for haloalkenes via dehydrohalogenation and as an electrophilic brominating agent are two promising areas for future investigation. The protocols provided in this document, though hypothetical, are grounded in established chemical principles and offer a solid starting point for researchers aiming to unlock the synthetic potential of this unique polyhalogenated compound. As with any new reagent, careful optimization and characterization of reaction conditions and products will be essential for its successful application in organic synthesis.
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- PubChem. (n.d.). 1,2-Dibromo-1,1-dichloroethane. National Center for Biotechnology Information.
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PubChem. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. National Center for Biotechnology Information. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved from [Link]
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- Reddit. (2018, January 4). Bromination using 1,2-Dibromo-tetrachloroethane - Mechanism? r/chemistry.
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Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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ChemWhat. (n.d.). 1,2-DIBROMO-1,1,2-TRICHLOROETHANE CAS#: 13749-38-7. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1,2-DIBROMO-1,1,2-TRICHLOROETHANE | CAS 13749-38-7. Retrieved from [Link]
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Application Notes & Protocols: 1,2-Dibromo-1,1,2-trichloroethane as a Reagent in Halogenation Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction and Overview
In the landscape of synthetic organic chemistry, halogenated compounds are indispensable building blocks, pivotal in pharmaceuticals, agrochemicals, and materials science. The development of robust halogenating agents is therefore of critical importance. This document explores the application of 1,2-dibromo-1,1,2-trichloroethane as a reagent for halogenation reactions. While not as ubiquitously cited as reagents like N-Bromosuccinimide (NBS) or elemental bromine, its structure—a polyhalogenated ethane—suggests its potential as a valuable source of electrophilic and radical bromine species.
The presence of two bromine atoms on a short ethane backbone, further activated by three electron-withdrawing chlorine atoms, implies a labile Carbon-Bromine bond susceptible to homolytic cleavage under thermal or photochemical conditions. This characteristic makes it a theoretical candidate for free-radical brominations. Furthermore, its polar nature may lend it to applications in ionic halogenation pathways, such as the α-halogenation of carbonyl compounds.
This guide provides a comprehensive overview of its properties, safety protocols, proposed reaction mechanisms, and representative experimental procedures for its potential use in key organic transformations. The protocols herein are designed as foundational templates, grounded in established chemical principles, to guide researchers in exploring the synthetic utility of this reagent.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the cornerstone of safe and effective experimentation. 1,2-Dibromo-1,1,2-trichloroethane is a clear, colorless liquid with the key properties summarized below.
| Property | Value | Source |
| CAS Number | 13749-38-7 | [PubChem][1] |
| Molecular Formula | C₂HBr₂Cl₃ | [PubChem][1] |
| Molecular Weight | 291.2 g/mol | [PubChem][1] |
| Appearance | Clear, colorless liquid | [Guidechem][2] |
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | [PubChem][1] |
Hazard Identification and Safe Handling
1,2-Dibromo-1,1,2-trichloroethane is classified as a hazardous substance and must be handled with appropriate precautions.[1][2]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure no skin is exposed.
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.
-
-
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed.
-
Avoid exposure to heat, light, and moisture, which could promote degradation or unwanted reactions.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor if you feel unwell.
-
Proposed Mechanism of Action: A Source of Bromine Radicals
The primary utility of 1,2-dibromo-1,1,2-trichloroethane in halogenation is predicated on its ability to serve as a precursor to bromine radicals (Br•). The mechanism is analogous to other free-radical halogenations initiated by reagents like Br₂.[3] The process is a chain reaction involving three distinct phases: initiation, propagation, and termination.
Free-Radical Chain Mechanism
-
Initiation: The reaction begins with the homolytic cleavage of the weakest bond in the system. The C-Br bond, polarized and sterically hindered by adjacent halogens, is susceptible to cleavage under UV irradiation (hν) or thermal initiation (Δ), generating a bromine radical.
-
Propagation: This is a two-step cyclic process where the product is formed, and the radical species is regenerated.
-
The highly reactive bromine radical abstracts a hydrogen atom from the alkane substrate (R-H), forming hydrogen bromide (H-Br) and an alkyl radical (R•). The selectivity of this step is high, favoring the formation of the most stable alkyl radical (tertiary > secondary > primary).[3]
-
The newly formed alkyl radical abstracts a bromine atom from a molecule of 1,2-dibromo-1,1,2-trichloroethane. This yields the brominated product (R-Br) and regenerates a bromine radical, which can then participate in another cycle.
-
-
Termination: The chain reaction concludes when two radical species combine, quenching the cycle. This can occur in several ways, such as the combination of two bromine radicals or an alkyl radical with a bromine radical.
Caption: Proposed free-radical halogenation mechanism.
Application Notes & Representative Protocols
Disclaimer: The following protocols are representative procedures for halogenation reactions. The use of 1,2-dibromo-1,1,2-trichloroethane in these specific contexts is not widely documented in peer-reviewed literature. These protocols are provided as a starting point for research and development, and optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is expected.
Application 1: Free-Radical Bromination of Alkanes
This protocol describes a general procedure for the selective bromination of an alkane at the most substituted carbon, such as the benzylic bromination of toluene. The reaction relies on the generation of bromine radicals to perform a selective hydrogen atom abstraction.[4]
Experimental Workflow Diagram
Caption: General workflow for free-radical bromination.
Step-by-Step Protocol: Benzylic Bromination of Toluene
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with toluene (10 mmol, 1.0 equiv.), carbon tetrachloride (CCl₄, 40 mL), and 1,2-dibromo-1,1,2-trichloroethane (11 mmol, 1.1 equiv.).
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.2 mmol, 0.02 equiv.).
-
Causality: AIBN is a reliable thermal initiator that decomposes at a predictable rate to generate radicals, providing controlled initiation of the chain reaction without requiring photochemical equipment.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-8 hours.
-
Monitoring: Follow the consumption of toluene and the formation of benzyl bromide by taking small aliquots and analyzing them by GC-MS or TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 2 x 20 mL) to quench any unreacted bromine species.
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃, 1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to yield benzyl bromide.
Application 2: α-Bromination of Ketones
This protocol outlines an acid-catalyzed α-bromination of a ketone, such as acetophenone. The reaction proceeds through an enol intermediate, which acts as a nucleophile.[5][6] 1,2-dibromo-1,1,2-trichloroethane is proposed as the electrophilic bromine source.
Step-by-Step Protocol: α-Bromination of Acetophenone
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetophenone (10 mmol, 1.0 equiv.) and glacial acetic acid (20 mL).
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr, 48% in acetic acid, 2-3 drops).
-
Causality: The strong acid catalyzes the tautomerization of the ketone to its enol form. The rate-determining step of the reaction is this enol formation, making the reaction independent of the bromine concentration.[6]
-
-
Reagent Addition: In the dropping funnel, prepare a solution of 1,2-dibromo-1,1,2-trichloroethane (10 mmol, 1.0 equiv.) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirring ketone solution over 15-20 minutes at room temperature.
-
Causality: Slow addition is crucial to prevent the buildup of bromine concentration, which can lead to undesired side reactions or di-bromination.
-
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the acetophenone spot and the appearance of a new, less polar product spot (α-bromoacetophenone).
-
Workup:
-
Carefully pour the reaction mixture into 100 mL of cold water with stirring. The product should precipitate as a solid or oil.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and air dry.
-
If an oil forms, extract with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with water, saturated NaHCO₃ solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient initiation (no UV source/low temp).- Radical inhibitor present.- Inactive catalyst (for α-halogenation). | - Ensure UV lamp is functional or increase reaction temperature.- Use freshly distilled solvent/substrate to remove inhibitors.- Add fresh acid/base catalyst. |
| Formation of Multiple Products | - Non-selective reaction (especially chlorination).- Over-halogenation (di- or tri-substitution).- Side reactions with solvent. | - For radical reactions, use bromination for higher selectivity.- Use stoichiometric amounts (1.0 equiv.) of the halogenating agent.- Ensure the solvent is inert (e.g., CCl₄, cyclohexane). |
| Low Yield | - Incomplete reaction.- Product degradation during workup or purification.- Reversible reaction. | - Increase reaction time or temperature.- Use milder workup conditions (e.g., avoid strong bases).- Remove byproducts (e.g., HBr) if they inhibit the forward reaction. |
| Starting Material Recovered | - Reaction did not initiate.- Reagent is not active under the chosen conditions. | - Check initiator/catalyst and conditions.- Consider alternative halogenating agents (e.g., NBS) to confirm substrate reactivity. |
Conclusion
1,2-Dibromo-1,1,2-trichloroethane presents itself as a theoretically viable reagent for halogenation reactions, particularly as a source of bromine radicals for selective C-H functionalization. Its polyhalogenated structure suggests a reactivity profile that could be harnessed for synthetic advantage. However, the lack of extensive documentation in the scientific literature indicates that its practical application remains an area ripe for exploration. The protocols and mechanisms detailed in this guide serve as a robust starting point for researchers aiming to investigate its efficacy. Rigorous experimental validation is necessary to establish its substrate scope, selectivity, and overall utility compared to more conventional halogenating agents.
References
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Lal, M., Mönig, J., & Asmus, K. D. (1986). Free radical induced degradation of 1,2-dibromoethane. Generation of free Br. atoms. Free Radical Research Communications, 1(4), 235-241. Available at: [Link]
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Application Notes: Reaction Mechanisms of 1,2-Dibromo-1,1,2-trichloroethane
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the synthesis and principal reaction mechanisms of 1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃). As a highly halogenated ethane derivative, its reactivity is dominated by elimination pathways, making it a valuable substrate for the synthesis of halogenated alkenes and a case study in the competition between elimination and substitution reactions. This guide moves beyond simple procedural lists to explain the causal factors governing its chemical behavior, providing field-proven insights into experimental design and execution. We present detailed protocols for its synthesis via electrophilic addition and its subsequent dehalogenation, alongside a critical analysis of its interaction with organometallic reagents.
Introduction and Physicochemical Properties
1,2-Dibromo-1,1,2-trichloroethane is a dense, halogenated organic compound.[1] Its structure, featuring five halogen substituents on a two-carbon backbone, creates significant steric hindrance and electronic effects that dictate its chemical reactivity. The high degree of halogenation renders the vicinal protons (if any were present) acidic and makes the molecule susceptible to elimination reactions.
Understanding its physical properties is paramount for safe handling and experimental design.
Table 1: Physicochemical Properties of 1,2-Dibromo-1,1,2-trichloroethane
| Property | Value | Source |
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | [2] |
| CAS Number | 13749-38-7 | [1] |
| Molecular Formula | C₂HBr₂Cl₃ | [2] |
| Molecular Weight | 291.19 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density | Data not widely available, but expected to be significantly denser than water | - |
| Solubility | Low solubility in water; soluble in organic solvents like acetone, benzene, and chloroform.[3] | - |
Synthesis of 1,2-Dibromo-1,1,2-trichloroethane
The most direct and common synthesis route is the electrophilic addition of molecular bromine (Br₂) to trichloroethylene (ClCH=CCl₂).[1] This reaction is a classic example of alkene halogenation.
Mechanism: Electrophilic Addition
The reaction proceeds via a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the addition.[1]
-
Polarization of Bromine: As the Br₂ molecule approaches the electron-rich π-bond of trichloroethylene, the π-bond repels the electron cloud of the Br-Br bond, inducing a dipole. The proximal bromine atom becomes electrophilic (δ+).[4]
-
Formation of a Cyclic Bromonium Ion: The alkene's π-electrons attack the electrophilic bromine atom, displacing the distal bromide ion (Br⁻). Simultaneously, a lone pair from the proximal bromine atom attacks the other carbon of the original double bond, forming a strained, three-membered cyclic bromonium ion. This intermediate prevents rotation around the C-C bond.[1][5]
-
Nucleophilic Attack: The bromide ion (Br⁻), now acting as a nucleophile, attacks one of the carbons of the bromonium ion. This attack occurs from the face opposite the bromonium ring (anti-addition) due to steric hindrance.[6] This Sₙ2-like ring-opening results in the vicinal dibromide with a defined stereochemistry.
Caption: Concerted E2 dehalogenation mechanism.
Reaction with Metals: The Futility of Grignard Formation
A common synthetic strategy for forming C-C bonds involves Grignard reagents. [7]However, attempting to form a Grignard reagent from a 1,2-dihaloalkane is a classic pitfall that results in elimination, not organometallic formation. 1,2-Dibromo-1,1,2-trichloroethane follows this pattern.
Mechanism: Instead of inserting into a single C-Br bond, the magnesium metal acts as a reducing agent, facilitating a rapid β-elimination.
-
Initial Interaction: One bromine atom interacts with the magnesium surface.
-
Concerted Elimination: The metal donates electrons, leading to the cleavage of both C-Br bonds and the formation of a C=C double bond. The products are a halogenated alkene and magnesium salts.
This reactivity is so reliable that 1,2-dibromoethane is often used as an activating agent to clean the passivating oxide layer from magnesium turnings for other Grignard reactions; the formation of ethylene bubbles signals that the magnesium is active. [8][9]
Caption: Reaction with Mg leads to elimination, not a Grignard reagent.
Application Protocols
Protocol: Base-Induced Dehalogenation
This protocol provides a method for the synthesis of 1-bromo-2,2-dichloroethene via E2 elimination.
Materials:
-
1,2-Dibromo-1,1,2-trichloroethane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, reflux condenser, nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Set up the glassware and purge with dry nitrogen. An inert atmosphere is crucial as strong bases like t-BuOK are moisture-sensitive.
-
Reactant Solution: In the flask, dissolve 1.0 equivalent of 1,2-Dibromo-1,1,2-trichloroethane in anhydrous THF.
-
Base Addition: While stirring, add 1.1 equivalents of potassium tert-butoxide portion-wise at room temperature. The reaction is often exothermic; an ice bath can be used for control if necessary.
-
Reaction: After addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by adding saturated ammonium chloride solution.
-
Extraction & Purification: Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The resulting crude alkene can be purified by column chromatography or distillation.
Protocol: Demonstration of Elimination with Magnesium
This protocol is designed as a demonstrative experiment to confirm the β-elimination pathway and serves as a method for activating magnesium.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
1,2-Dibromo-1,1,2-trichloroethane
-
A small crystal of iodine (optional, as an activator)
-
Three-neck flask, reflux condenser, nitrogen inlet, dropping funnel
Procedure:
-
Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere. Place magnesium turnings (1.5 equivalents) in the flask.
-
Activation: Add a small crystal of iodine if needed. Add a small portion of anhydrous ether.
-
Initiation: Prepare a solution of 1,2-Dibromo-1,1,2-trichloroethane (1.0 equivalent) in anhydrous ether in the dropping funnel. Add a small amount (approx. 10%) of this solution to the magnesium.
-
Observation: The reaction may need gentle warming to initiate. Initiation is marked by the disappearance of the iodine color and potentially the gentle bubbling of the solvent at the metal surface. Unlike a standard Grignard reaction which forms a cloudy grey solution, this reaction will consume the magnesium to form magnesium salts.
-
Execution: Once initiated, add the remainder of the haloalkane solution dropwise at a rate that maintains a gentle reflux.
-
Analysis: After the reaction is complete, the resulting mixture will not contain a Grignard reagent. Analysis by GC-MS of the supernatant will show the presence of the elimination product, 1,1,2-trichloroethene, and other related halogenated alkenes.
Safety and Handling
As a highly halogenated compound, 1,2-Dibromo-1,1,2-trichloroethane must be handled with appropriate care.
-
Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [1][2]* Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). [6]* Handling: Avoid inhalation of vapors and contact with skin and eyes. Ensure adequate ventilation. [6][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114562, 1,2-Dibromo-1,1,2-trichloroethane. PubChem. Retrieved January 22, 2026, from [Link].
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Solubility of Things. 1,2-Dibromo-1,1-dichloroethane. Retrieved January 22, 2026, from [Link].
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. Retrieved January 22, 2026, from [Link].
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The Boffin Access. (2021, January 2). Stereochemistry of bromine addition [Video]. YouTube. Retrieved from [Link].
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Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved January 22, 2026, from [Link].
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Massachusetts Institute of Technology. Structure-Reactivity Relationships in Dehydrohalogenation Reactions of Polychlorinated and Polybrominated Alkanes. Retrieved January 22, 2026, from [Link].
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Chemguide. Electrophilic addition - symmetrical alkenes and bromine. Retrieved January 22, 2026, from [Link].
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Reddit. (2022). Formation of the 1,2-dibromoethane grignard reagent. r/OrganicChemistry. Retrieved January 22, 2026, from [Link].
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Application and Protocol for the Structural Elucidation of 1,2-Dibromo-1,1,2-trichloroethane using NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the determination of molecular structure in solution.[1][2][3] Developed in the mid-20th century, this method probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][4][5] This application note provides a comprehensive guide to the structural elucidation of 1,2-Dibromo-1,1,2-trichloroethane using one- and two-dimensional NMR techniques. This particular molecule, with its halogenated structure and a chiral center, presents an excellent case study for illustrating the finer points of spectral interpretation, including chemical shift prediction, spin-spin coupling analysis, and the identification of diastereotopic protons.
The primary objective of this guide is to equip researchers, scientists, and professionals in drug development with the theoretical knowledge and practical protocols necessary to confidently acquire and interpret NMR data for similar halogenated organic compounds.
Theoretical Principles: Predicting the NMR Spectra of 1,2-Dibromo-1,1,2-trichloroethane
A thorough understanding of the molecular structure is paramount to predicting its NMR spectra. 1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃) possesses a single proton and two carbon atoms. The presence of five halogen atoms significantly influences the electronic environment of the proton and carbons, leading to characteristic chemical shifts.
¹H NMR Spectrum Prediction
-
Chemical Shift (δ): The single proton is attached to a carbon (C2) that is also bonded to a bromine and a chlorine atom. Furthermore, the adjacent carbon (C1) is bonded to a bromine and two chlorine atoms. The high electronegativity of these halogen substituents will deshield the proton, causing its resonance to appear significantly downfield. For comparison, the proton in 1,1,2-trichloroethane (Cl₂CH-CH₂Cl) on the dichlorinated carbon appears at approximately 5.76 ppm.[6][7] Given the additional bromine atom on the adjacent carbon in our molecule of interest, a similar or even more downfield shift is anticipated.
-
Spin-Spin Coupling: Since there are no neighboring protons, the single proton signal is expected to be a singlet .
¹³C NMR Spectrum Prediction
-
Chemical Shifts (δ): The molecule has two distinct carbon atoms, and therefore, two signals are expected in the ¹³C NMR spectrum. The chemical shift of a carbon nucleus is influenced by the electronegativity of the atoms attached to it.[8][9]
-
C1 (CBrCl₂): This carbon is attached to one bromine and two chlorine atoms.
-
C2 (CHBrCl): This carbon is attached to one proton, one bromine, and one chlorine atom. The significant number of electronegative halogens on both carbons will cause their signals to appear downfield compared to a simple alkane. Carbons bonded to halogens typically resonate in the range of 25-70 ppm, but with multiple halogen substitutions, these shifts can be even further downfield.
-
-
Proton Coupling: In a standard proton-decoupled ¹³C NMR spectrum, both carbon signals will appear as singlets.[10] In a proton-coupled spectrum, the signal for C2 would be split into a doublet due to coupling with the directly attached proton.
The Impact of Stereochemistry: Diastereotopicity
While 1,2-Dibromo-1,1,2-trichloroethane itself has only one proton, a closely related structure with a methylene group (CH₂) adjacent to a chiral center would exhibit a more complex ¹H NMR spectrum due to the concept of diastereotopicity.
-
Diastereotopic Protons: Protons on a CH₂ group adjacent to a chiral center are chemically non-equivalent and are termed diastereotopic.[11][12] This is because replacing each proton with a different group would result in the formation of diastereomers.[12] Consequently, diastereotopic protons have different chemical shifts and will couple with each other (geminal coupling) and with any vicinal protons.[11] This often leads to complex splitting patterns, such as a pair of doublets or a doublet of doublets.[11][12]
Experimental Protocols
I. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[13][14]
Materials:
-
1,2-Dibromo-1,1,2-trichloroethane
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[15]
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Cleanliness: Ensure all glassware, including the NMR tube and pipettes, is scrupulously clean and dry to prevent contamination.[13][16]
-
Analyte Concentration: Weigh approximately 5-10 mg of 1,2-Dibromo-1,1,2-trichloroethane directly into the NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.[14][15][17]
-
Homogenization: Cap the NMR tube and gently vortex the sample to ensure the compound is completely dissolved and the solution is homogeneous.
-
Transfer: Carefully transfer the NMR tube into the spinner turbine, ensuring it is set to the correct depth.
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.
A. ¹H NMR Spectroscopy
-
Instrument Setup: Insert the sample into the NMR magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns): 8-16 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
B. ¹³C NMR Spectroscopy
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is appropriate for most organic molecules.[8]
-
III. Data Processing
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum.[18][19][20]
Steps:
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak can be set to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.
-
Integration: Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.
Data Presentation and Interpretation
Expected ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | ~ 5.8 - 6.5 | Singlet |
| ¹³C (C1 - CBrCl₂) | ~ 70 - 90 | Singlet |
| ¹³C (C2 - CHBrCl) | ~ 60 - 80 | Singlet |
Logical Workflow for Spectral Analysis
Caption: Workflow for NMR-based structural elucidation.
Advanced NMR Techniques for Structural Confirmation
For more complex molecules, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional NMR experiments are invaluable.[2][21][22]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[21][23] Cross-peaks in a COSY spectrum indicate which protons are coupled to each other. For 1,2-Dibromo-1,1,2-trichloroethane, no cross-peaks would be expected as there is only one proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[23] An HSQC spectrum of the target molecule would show a single cross-peak, correlating the proton signal with the signal of the carbon it is bonded to (C2).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds.[23][24] This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.
Troubleshooting
-
Poor Resolution/Broad Peaks: This can be caused by poor shimming, the presence of paramagnetic impurities, or sample aggregation. Re-shimming the instrument or filtering the sample can often resolve this issue.
-
Low Signal-to-Noise Ratio: For dilute samples or less sensitive nuclei like ¹³C, increasing the number of scans is the most direct way to improve the signal-to-noise ratio.
-
Impurity Peaks: Unidentified peaks in the spectrum may be due to residual solvent, grease, or other contaminants. Consulting tables of common NMR impurities can aid in their identification.[25]
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,2-Dibromo-1,1,2-trichloroethane. By systematically applying the principles of chemical shift theory, spin-spin coupling, and, where necessary, advanced 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. The protocols and interpretive strategies detailed in this application note provide a robust framework for researchers to confidently analyze halogenated and other complex organic compounds.
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GC-MS Analysis of 1,2-Dibromo-1,1,2-trichloroethane and its Derivatives: A Comprehensive Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed framework for the analysis of 1,2-dibromo-1,1,2-trichloroethane and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated hydrocarbons are a class of compounds with significant industrial and environmental relevance, necessitating robust and sensitive analytical methods for their detection and quantification. GC-MS offers unparalleled specificity and sensitivity for this purpose.[1][2] This guide covers the entire analytical workflow, from sample preparation and instrumental analysis to data interpretation and method validation, providing field-proven insights and step-by-step protocols for researchers in environmental science, toxicology, and pharmaceutical development.
Introduction to the Analytical Challenge
1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃) is a dense, non-flammable halogenated alkane. Like many polyhalogenated compounds, its analysis is critical for monitoring environmental contamination, understanding toxicological profiles, and ensuring purity in chemical synthesis processes. The complexity of matrices in which these compounds are found—such as soil, water, or biological tissues—demands a highly selective and sensitive analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.[2] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it an ideal choice for resolving and identifying halogenated compounds in complex mixtures.[1]
The Scientific Basis: Why GC-MS is a Perfect Fit
The efficacy of GC-MS for analyzing halogenated compounds is rooted in two core principles: chromatographic separation and mass-based detection.
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and differential interactions with a stationary phase within a capillary column. A temperature-controlled oven is used to ramp the column temperature, allowing compounds to elute based on their boiling points and polarity. For halogenated hydrocarbons, a non-polar column, such as one with a 5% phenyl polysiloxane phase, provides excellent separation.
-
Mass Spectrometry (MS): Following separation by GC, the eluted molecules enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, high-energy electrons bombard the molecules, causing them to ionize and fragment in a predictable and reproducible manner.[3] This fragmentation pattern serves as a unique chemical "fingerprint."
A key feature for identifying halogenated compounds is their distinct isotopic pattern. The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) creates characteristic clusters of ions in the mass spectrum.[4][5] For a molecule like 1,2-dibromo-1,1,2-trichloroethane, which contains two bromine atoms and three chlorine atoms, this results in a highly complex and unique isotopic pattern for the molecular ion and any fragments containing these halogens, enabling confident identification.
Comprehensive Experimental Protocols
This section details the step-by-step methodologies for the successful analysis of 1,2-dibromo-1,1,2-trichloroethane.
Protocol Part A: Sample Preparation & Extraction
The goal of sample preparation is to isolate and concentrate the target analytes from the sample matrix, removing interferences that could compromise the analysis.[6][7] The choice of method depends on the matrix.
Caption: General workflow from sample collection to analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted from standard methods for extracting semi-volatile organic compounds from aqueous matrices.[7][8]
-
Sample Collection: Collect 1 L of water in a clean glass container.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 1,3-Dibromobenzene) to a final concentration of 10 µg/L.
-
pH Adjustment: Check the sample pH. If necessary, adjust to a neutral pH of ~7.0.
-
Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the organic and aqueous layers to separate. Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of the solvent, combining all organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Aqueous Samples
SPE is an efficient alternative to LLE that uses less solvent.[7][9]
-
Cartridge Selection: Choose a solid-phase cartridge suitable for non-polar compounds, such as C18 or a polymeric sorbent.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L water sample (spiked with internal standard) through the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of a suitable solvent (e.g., acetone or ethyl acetate) into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial.
Protocol Part B: Derivatization Considerations for Metabolites and Degradation Products
1,2-Dibromo-1,1,2-trichloroethane itself is a volatile haloalkane and does not require derivatization. However, its environmental or metabolic degradation may produce more polar derivatives (e.g., halogenated alcohols or carboxylic acids) containing active hydrogens (-OH, -COOH).[10] These derivatives are often non-volatile and exhibit poor chromatographic peak shape. Derivatization is a chemical reaction that converts these polar functional groups into less polar, more volatile forms suitable for GC analysis.[11]
Example Protocol: Silylation for Hydroxylated Derivatives
Silylation replaces active hydrogens with a trimethylsilyl (TMS) group.[12]
-
Sample Preparation: Ensure the 1 mL sample extract from Part A is completely dry, as moisture will deactivate the silylation reagent.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS.
Protocol Part C: GC-MS Instrumentation and Analysis
Proper instrument setup is critical for achieving the desired separation and sensitivity. The following parameters are recommended as a starting point and should be optimized for your specific instrumentation and application.
Caption: Step-by-step process inside the GC-MS system.
Table 1: Recommended GC-MS Operating Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Splitless | Maximizes analyte transfer to the column, essential for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for most standard 0.25 mm ID columns. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar column ideal for separating a wide range of organic compounds, including halogenated hydrocarbons.[13] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 20°C/min to 280°C (hold 5 min) | A temperature gradient effectively separates compounds with different boiling points, ensuring good resolution.[14] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and extensive fragmentation patterns for structural elucidation. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion optics at a stable temperature to ensure consistent mass accuracy. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selective Ion Monitoring (SIM) | Full Scan is used for qualitative identification and screening. SIM is used for quantitative analysis to enhance sensitivity.[15] |
| Solvent Delay | 3-5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Interpretation
Qualitative Analysis: Compound Identification
Identification is a two-step process:
-
Retention Time (RT) Matching: The RT of a peak in the sample chromatogram must match the RT of a known standard of 1,2-dibromo-1,1,2-trichloroethane analyzed under the same conditions.
-
Mass Spectrum Matching: The mass spectrum of the unknown peak must match the spectrum from the standard or a reputable spectral library (e.g., NIST). The key is to verify the molecular ion and the characteristic fragmentation pattern.
Predicted Mass Spectrum of 1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃)
The molecular weight of the most abundant isotopes (²H, ¹²C, ³⁵Cl, ⁷⁹Br) is 299.7 Da. Due to the multiple halogen isotopes, the molecular ion (M⁺) will appear as a complex cluster of peaks. The most prominent fragments are expected from the cleavage of the C-C bond and the loss of halogen atoms.[16][17]
Table 2: Predicted Key Fragments and Isotopic Patterns
| m/z (approx.) | Proposed Fragment Ion | Interpretation |
| 298-308 | [C₂HBr₂Cl₃]⁺ | Molecular Ion Cluster (M⁺). Its complex isotopic pattern is the most definitive feature for identification. |
| 219/221 | [C₂HCl₂Br]⁺ | Loss of a bromine radical (Br•) and a chlorine radical (Cl•). Will show a characteristic pattern for 1 Br and 2 Cl atoms. |
| 183/185/187 | [C₂HCl₃]⁺ | Loss of two bromine radicals (Br•). The fragment will exhibit a classic ~9:6:1 ratio for three chlorine atoms. |
| 116/118/120 | [CHCl₂]⁺ | Alpha-cleavage (C-C bond scission). A very common and often abundant fragment for compounds with a -CHCl₂ group. The ratio will be ~65:35. |
| 79/81 | [Br]⁺ | Bromine ion. A characteristic doublet with a ~1:1 ratio. |
Quantitative Analysis
For quantification, an external calibration curve is constructed.
-
Prepare Standards: Prepare a series of calibration standards of the target analyte in a clean solvent (e.g., hexane) at concentrations spanning the expected sample range (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Spike Internal Standard: Spike each standard and sample with the same amount of internal standard (IS).
-
Analyze: Analyze the standards using the established GC-MS method.
-
Construct Curve: For each standard, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the analyte concentration.
-
Calculate Sample Concentration: Determine the peak area ratio for the sample and use the linear regression equation from the calibration curve to calculate the concentration of the analyte.
For enhanced sensitivity, Selective Ion Monitoring (SIM) mode can be used. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte (e.g., m/z 116, 118, and 219 for 1,2-dibromo-1,1,2-trichloroethane) instead of scanning the full mass range. This increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio.[15]
Method Validation
To ensure the reliability and accuracy of the results, the analytical method must be validated.[2] Key validation parameters are summarized below, which should be assessed according to established guidelines (e.g., ICH, EPA).[13][18]
Table 3: Summary of Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix interferences). | Chromatographic peaks are well-resolved (Resolution > 1.5) and free from co-eluting interferences at the target RT. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. | Calibration curve should have a correlation coefficient (r²) ≥ 0.995 over the specified concentration range. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; precision and accuracy criteria must be met. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Typically 80-120% recovery for spiked samples at three different concentration levels. |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) should be ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should not be significantly affected by minor changes in parameters like flow rate or oven ramp rate. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 1,2-dibromo-1,1,2-trichloroethane and its derivatives by GC-MS. By leveraging the principles of chromatographic separation, mass spectrometric detection, and characteristic fragmentation patterns, this method offers high levels of confidence in both the identification and quantification of these challenging halogenated compounds. The detailed protocols for sample preparation, instrumental analysis, and method validation serve as a robust starting point for researchers, enabling them to generate accurate and reliable data in their respective fields.
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OI Analytical. (n.d.). Analysis of EDB, 123-TCP, and DBCP By USEPA Method 524.3. Retrieved from [Link]
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Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7597-7607. Retrieved from [Link]
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Jakubowska, N., et al. (2009). Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. Journal of Chromatography A, 1216(3), 422-441. Retrieved from [Link]
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Jakubowska, N., et al. (2009). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. ResearchGate. Retrieved from [Link]
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Pribilova, P., et al. (2019). Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances. Molecules, 24(6), 1098. Retrieved from [Link]
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Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate. Retrieved from [Link]
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Rahman, M. M., & Abd El-Aty, A. M. (2015). Sample Preparation for Gas Chromatography. SciSpace. Retrieved from [Link]
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MS-Insight. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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SpectraBase. (n.d.). MS (GC) of 1,2-Dibromo-1,1,2-trichloroethane. Retrieved from [Link]
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Analytical Method. (n.d.). 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-Chloropropane (DBCP), 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
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Hinata, N. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Con. Longdom Publishing SL. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. Retrieved from [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]
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Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC. Retrieved from [Link]
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Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
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Nakada, N., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Ahvo, M., et al. (2018). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 10(2), 178-185. Retrieved from [Link]
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Zorić, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 74(4), 235-244. Retrieved from [Link]
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The Synthetic Versatility of 1,2-Dibromo-1,1,2-trichloroethane: A Guide to Novel Compound Synthesis
Introduction: Unlocking the Potential of a Polyhalogenated Building Block
In the landscape of organic synthesis, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of modern drug discovery and materials science. Halogenated organic compounds exhibit a wide spectrum of chemical reactivity and biological activity, making them invaluable synthons for the construction of complex molecular architectures. Among the vast arsenal of halogenated building blocks, polyhalogenated ethanes offer a unique platform for the synthesis of novel compounds due to their dense functionalization and predictable reactivity.
This technical guide focuses on the synthetic applications of 1,2-dibromo-1,1,2-trichloroethane, a readily accessible, yet under-explored, polyhalogenated ethane. While direct literature on the synthetic utility of this specific reagent is limited, its structural features—vicinal bromine and chlorine atoms, and a trichloromethyl group—suggest a rich and versatile reactivity profile. By drawing analogies from the well-established chemistry of similar polyhalogenated compounds, this document provides a series of detailed application notes and protocols for the synthesis of novel vinyl halides and halogenated alkynes. These proposed pathways are grounded in fundamental principles of organic reactivity and are intended to serve as a robust starting point for researchers and scientists in the field.
Core Reactivity Profile: A Foundation for Synthetic Design
The reactivity of 1,2-dibromo-1,1,2-trichloroethane is predicated on the principles of elimination reactions, specifically dehydrohalogenation and dehalogenation. The presence of multiple halogen atoms and a single hydrogen atom creates a molecule primed for reaction with strong bases.
The key reactive sites and predictable transformations are:
-
Dehydrohalogenation: The acidic proton on the C2 carbon can be readily abstracted by a strong base, leading to the elimination of a halide from the adjacent C1 carbon to form a halogenated alkene. The specific halide eliminated (bromine or chlorine) can potentially be controlled by the choice of reaction conditions.
-
Double Dehydrohalogenation: Under more forcing conditions or with an excess of a strong base, a second elimination can occur from the initially formed vinyl halide to yield a halogenated alkyne.[1][2]
-
Reductive Dehalogenation: The vicinal dibromo functionality suggests that reductive elimination using appropriate reagents could lead to the formation of a trichloroethylene derivative.
The following sections will detail specific protocols for harnessing this reactivity to synthesize valuable and novel compounds.
Application Note 1: Synthesis of Novel Halogenated Vinyl Halides
The selective synthesis of vinyl halides is of paramount importance in organic chemistry, as they serve as key precursors for a variety of cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[3][4] 1,2-Dibromo-1,1,2-trichloroethane is a promising precursor for the synthesis of novel, highly substituted vinyl halides.
Protocol 1.1: Synthesis of (E/Z)-1-Bromo-1,2-dichloro-2-trichloromethylethylene
This protocol describes the controlled dehydrobromination of 1,2-dibromo-1,1,2-trichloroethane to yield a mixture of (E)- and (Z)-1-bromo-1,2-dichloro-2-trichloromethylethylene. The use of a moderately strong, non-nucleophilic base is proposed to favor the formation of the vinyl halide over the alkyne.
Experimental Workflow:
Caption: Workflow for the synthesis of halogenated vinyl halides.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1,2-dibromo-1,1,2-trichloroethane (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add potassium tert-butoxide (1.1 equiv) portionwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the (E)- and (Z)-isomers of 1-bromo-1,2-dichloro-2-trichloromethylethylene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF is crucial as potassium tert-butoxide is highly reactive towards water.
-
Slow Addition of Base at Low Temperature: This helps to control the exothermicity of the reaction and improves the selectivity for the desired vinyl halide product by minimizing over-reaction to the alkyne.
-
Non-Nucleophilic Base: Potassium tert-butoxide is a strong, sterically hindered base, which favors elimination over substitution.
-
Aqueous Workup: The use of a mild acid like ammonium chloride neutralizes the excess base and any remaining alkoxide.
Quantitative Data Summary (Predicted):
| Parameter | Value |
| Starting Material | 1,2-Dibromo-1,1,2-trichloroethane |
| Base | Potassium tert-butoxide |
| Stoichiometry | 1 : 1.1 (Substrate : Base) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Predicted Yield | 60-75% |
| Product(s) | (E/Z)-1-Bromo-1,2-dichloro-2-trichloromethylethylene |
Application Note 2: Synthesis of Novel Halogenated Alkynes
Alkynes are fundamental building blocks in organic synthesis, participating in a wide array of transformations including cycloadditions, metal-catalyzed couplings, and hydrations.[1][5] The synthesis of novel halogenated alkynes from 1,2-dibromo-1,1,2-trichloroethane represents a valuable addition to the synthetic chemist's toolbox.
Protocol 2.1: Synthesis of 1-Bromo-2-chloro-2-(trichloromethyl)acetylene
This protocol details the double dehydrohalogenation of 1,2-dibromo-1,1,2-trichloroethane using a strong base to afford the novel halogenated alkyne.
Logical Relationship Diagram:
Caption: Stepwise elimination to form a halogenated alkyne.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place a solution of sodium amide (2.5 equiv) in anhydrous liquid ammonia.
-
Substrate Addition: Slowly add a solution of 1,2-dibromo-1,1,2-trichloroethane (1.0 equiv) in anhydrous diethyl ether via the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at the reflux temperature of liquid ammonia (-33 °C) for 6 hours.
-
Ammonia Evaporation: After the reaction is complete, carefully allow the liquid ammonia to evaporate under a stream of nitrogen.
-
Quenching: Cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-bromo-2-chloro-2-(trichloromethyl)acetylene.
Trustworthiness and Self-Validation:
-
Strong Base: Sodium amide in liquid ammonia is a classic and powerful reagent system for the synthesis of alkynes from dihalides, ensuring the double elimination proceeds to completion.[2]
-
Excess Base: The use of excess sodium amide is necessary to drive the reaction to the alkyne and to neutralize the two equivalents of HX that are eliminated.
-
Low Temperature: The reaction is carried out at the boiling point of liquid ammonia, which provides a controlled, low-temperature environment.
Quantitative Data Summary (Predicted):
| Parameter | Value |
| Starting Material | 1,2-Dibromo-1,1,2-trichloroethane |
| Base | Sodium Amide |
| Stoichiometry | 1 : 2.5 (Substrate : Base) |
| Solvent | Liquid Ammonia / Diethyl Ether |
| Temperature | -33 °C |
| Reaction Time | 6 hours |
| Predicted Yield | 40-60% |
| Product | 1-Bromo-2-chloro-2-(trichloromethyl)acetylene |
Safety Precautions
General Handling:
-
1,2-Dibromo-1,1,2-trichloroethane is expected to be a toxic and potentially harmful substance. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 1,2-dibromo-1,1,2-trichloroethane and all other reagents before commencing any experimental work.
Specific Hazards:
-
Potassium tert-butoxide: Highly flammable and corrosive. Reacts violently with water.
-
Sodium Amide: Highly reactive and can be explosive upon contact with water or air. Must be handled under an inert atmosphere.
-
Liquid Ammonia: Corrosive and toxic. Requires specialized handling procedures and a well-ventilated work area.
Conclusion and Future Outlook
1,2-Dibromo-1,1,2-trichloroethane, while not extensively studied, presents itself as a valuable and versatile precursor for the synthesis of novel halogenated organic compounds. The protocols outlined in this guide, based on established reactivity principles of analogous polyhalogenated systems, provide a solid foundation for the exploration of its synthetic potential. The resulting vinyl halides and alkynes are expected to be valuable intermediates for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the selective control of the elimination reactions and the exploration of other transformations, such as radical reactions and metal-catalyzed couplings, will undoubtedly unlock the full potential of this intriguing polyhalogenated building block.
References
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The Synthesis of Acetylenes. ResearchGate. [Link]
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Alkyne Synthesis by Double Dehydrohalogenation. YouTube. [Link]
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Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry. [Link]
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1,2-Dibromo-1,1,2-trichloroethane. PubChem. [Link]
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Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
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1,2-Dibromo-1,1,2-trichloroethane as a precursor for organometallic reagents
An Application Note on the Feasibility and Synthetic Considerations of Utilizing 1,2-Dibromo-1,1,2-trichloroethane as a Precursor for Organometallic Reagents
Introduction: The Quest for Novel Organometallic Precursors
Organometallic reagents, particularly organolithium and organomagnesium (Grignard) compounds, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] Their utility in the synthesis of pharmaceuticals, natural products, and advanced materials is unparalleled.[3] The reactivity of these reagents stems from the highly polarized carbon-metal bond, which imparts significant nucleophilic character to the carbon atom, effectively rendering it a carbanion.[4][5]
The conventional synthesis of these powerful reagents involves the reaction of an organohalide with a corresponding metal, typically lithium or magnesium.[6][7][8] This application note provides a senior-level scientific evaluation of a highly functionalized and challenging substrate, 1,2-dibromo-1,1,2-trichloroethane, as a potential precursor for novel organometallic reagents. We will dissect the inherent chemical complexities of this molecule—namely, its status as a vicinal dihalide and the heavy halogen substitution—to predict its reactivity with active metals. This analysis moves beyond a simple procedural outline to explain the fundamental chemical principles that govern the likely reaction pathways, offering researchers a guide to both the expected outcomes and potential pitfalls.
Section 1: Foundational Principles of Organometallic Reagent Synthesis
A thorough understanding of the formation of organometallic reagents is critical before assessing a novel precursor. The synthesis is not a simple ionic reaction but a complex process occurring on the surface of the metal.
Mechanism of Formation: A Surface-Mediated Radical Process
The formation of a Grignard or organolithium reagent from an organohalide (R-X) and a metal (M) is initiated by a single electron transfer (SET) from the metal surface to the organohalide. This generates a radical anion, which rapidly fragments into an organic radical (R•) and a halide anion (X⁻). A second metal atom can then interact with the organic radical to form the final organometallic species (R-M).
Caption: General mechanism for Grignard reagent formation.
The Decisive Role of the Halogen
The rate of reaction is heavily dependent on the carbon-halogen bond strength. Weaker bonds react more readily, establishing a clear reactivity trend: R-I > R-Br > R-Cl >> R-F.[8][9] For 1,2-dibromo-1,1,2-trichloroethane, this principle dictates that the carbon-bromine bonds are the overwhelmingly favored sites of initial reaction with a metal surface.
Solvent: More Than Just a Medium
The choice of solvent is critical for the successful formation and stabilization of organometallic reagents.
-
Grignard Reagents : Require coordinating ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF). The lone pair electrons on the ether's oxygen atom coordinate to the magnesium, stabilizing the RMgX complex and preventing its aggregation and precipitation.[8][10]
-
Organolithium Reagents : Are typically prepared in non-polar hydrocarbon solvents such as pentane or hexane.[6][10] While ether solvents can be used, the resulting organolithium reagent may be more reactive and potentially less stable over time.[10][11]
Crucially, all solvents and glassware must be scrupulously dry. Organometallic reagents are potent bases that will readily deprotonate water or any other protic substance, leading to their immediate destruction.[4][7][10]
Section 2: Critical Analysis of 1,2-Dibromo-1,1,2-trichloroethane as a Precursor
The unique structure of 1,2-dibromo-1,1,2-trichloroethane presents a significant challenge to the formation of a stable organometallic reagent.
The Inevitable Pathway: β-Elimination in Vicinal Dihalides
Vicinal dihalides (compounds with halogens on adjacent carbons) have a well-documented tendency to undergo β-elimination upon reaction with active metals, rather than forming a stable di-organometallic reagent.[9] The classic example is 1,2-dibromoethane, which is frequently used as a chemical activator for magnesium in Grignard preparations.[5][12] It reacts with the magnesium surface to produce ethylene gas and magnesium bromide, effectively cleaning and activating the metal for reaction with a less reactive organohalide.[9][12]
This same elimination pathway is the most probable fate for 1,2-dibromo-1,1,2-trichloroethane. The reaction would proceed through a transient organometallic intermediate that immediately eliminates the second bromide to form an alkene.
// Nodes for the reaction scheme Start [label="Cl₂HC-CBrCl(Br)"]; Mg_reagent [label="+ Mg(0)"]; Intermediate [label="[ Cl₂HC-C(MgBr)Cl ]", fontcolor="#5F6368"]; Product [label="Cl₂C=CClH (1,1,2-Trichloroethene) + MgBr₂"];
// Invisible nodes for layout node [style=invis, width=0, height=0]; p1; p2;
// Edges to define the flow Start -> p1 [arrowhead=none]; p1 -> Intermediate [label=" Insertion", style=dashed]; Intermediate -> p2 [arrowhead=none]; p2 -> Product [label=" β-Elimination"];
// Grouping reagents {rank=same; Start; Mg_reagent;} Mg_reagent -> p1 [arrowhead=none, style=invis]; }
Caption: Predicted β-elimination pathway for the title compound.
Based on this established reactivity pattern, it is highly improbable that a stable Grignard or organolithium reagent can be isolated from the reaction of 1,2-dibromo-1,1,2-trichloroethane with magnesium or lithium. The primary organic product will almost certainly be 1,1,2-trichloroethene .
Section 3: Alternative Synthetic Approaches
While the direct formation of a stable organometallic reagent is unlikely, related synthetic transformations can be considered.
Reductive Coupling Reactions
Polychlorinated alkanes can undergo reductive coupling in the presence of certain metals. For instance, 1,1,1-trichloroethane reacts with silver powder to yield 2-butyne via a coupling mechanism.[13] A similar reaction with 1,2-dibromo-1,1,2-trichloroethane using a reducing agent like zinc or silver could potentially lead to dimerization of the intermediate radical species, although this would likely be a minor pathway compared to elimination.
Organometallics from the Resulting Alkene
Since the likely product of the elimination reaction is 1,1,2-trichloroethene, researchers could pivot their strategy to utilize this vinyl halide. The formation of organometallic reagents from vinyl halides is feasible, though often more challenging than from their saturated counterparts. This would represent a two-step process: first, the metal-mediated elimination to generate the alkene, followed by a separate reaction to form the desired vinyl organometallic reagent.
Section 4: Essential Safety and Handling Protocols
Working with polyhalogenated compounds and highly reactive organometallic reagents demands stringent safety protocols.
Hazard Profile of Halogenated Ethanes
| Hazard Class | Description | References |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin. | [14][15][16] |
| Carcinogenicity | Suspected of causing cancer. | [14][15][16] |
| Organ Toxicity | May cause respiratory irritation. Potential for damage to internal organs. | [16] |
| Environmental | Harmful to aquatic life with long-lasting effects. | [14][16] |
Protocol: Inert Atmosphere Reaction Setup
The pyrophoric and water-reactive nature of organometallic reagents necessitates the use of an inert atmosphere.
Objective: To safely perform a reaction using air- and moisture-sensitive reagents.
Materials:
-
Schlenk-dried glassware (flasks, condenser, dropping funnel)
-
Schlenk line with dual vacuum/inert gas manifold (Argon or Nitrogen)
-
Septa, needles, and syringes
-
Anhydrous solvents
-
Reagents (e.g., magnesium turnings, 1,2-dibromo-1,1,2-trichloroethane)
Procedure:
-
Glassware Preparation: Assemble the reaction glassware. Heat the entire assembly under vacuum with a heat gun to drive off adsorbed moisture. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (Solids): Quickly add solid reagents (e.g., magnesium turnings) to the reaction flask under a strong counter-flow of inert gas.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition (Liquids): Add liquid reagents dropwise from an addition funnel or via a syringe pump to control the reaction rate and temperature.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor gas flow. The reaction is typically monitored by observing physical changes (e.g., color change, gas evolution) or by analytical techniques (TLC, GC-MS) on carefully quenched aliquots.
-
Quenching: Upon completion, cool the reaction in an ice bath and slowly add a quenching agent (e.g., saturated aqueous ammonium chloride) to safely decompose any remaining reactive organometallic species.
-
Work-up: Proceed with standard aqueous work-up and extraction procedures.
Caption: Workflow for setting up an inert atmosphere reaction.
Conclusion and Expert Recommendations
Recommendations for Researchers:
-
Avoid Direct Use: Do not attempt the direct synthesis of a stable organometallic reagent from this precursor, as it is highly likely to fail and will instead produce 1,1,2-trichloroethene.
-
Alternative Precursors: For the generation of a trichlorinated ethyl organometallic species, precursors lacking a vicinal leaving group should be explored. For example, 1,1,1-trichloro-2-haloethanes (where the second halogen is less reactive or absent) might offer a more promising, albeit still challenging, route.
-
Leverage the Elimination Product: If 1,1,2-trichloroethene is a desired intermediate, its generation from 1,2-dibromo-1,1,2-trichloroethane and an active metal like zinc or magnesium could be an effective synthetic step.
This application note serves as a cautionary and instructive guide, emphasizing that a deep understanding of reaction mechanisms is paramount to predicting outcomes and designing successful synthetic strategies, especially when dealing with highly functionalized and potentially reactive substrates.
References
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Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
-
Michigan State University Department of Chemistry. Chemical Reactivity - Organometallic Reagents from Geminal Dihalides. [Link]
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Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. [Link]
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Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]
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Crash Course. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. [Link]
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Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. [Link]
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ResearchGate. (2015, August). 1,2-Dibromoethane - A Versatile Reagent in Organic Synthesis. [Link]
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Reddit. (n.d.). Formation of the 1,2-dibromoethane grignard reagent. r/OrganicChemistry. [Link]
- Roberts, A. L., & Gschwend, P. M. (1994). Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants. Environmental Science & Technology, 28(9), 1619-1627.
-
Chemistry LibreTexts. (2022, July 11). 13.8: Organometallic Reagents. [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]
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Chem Help ASAP. (2019, October 24). synthesis of organolithium reagents. YouTube. [Link]
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Exposome-Explorer. (1999, March 16). 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. [Link]
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IRIS Unime. (n.d.). NUCLEOPHILIC α-SUBSTITUTED ORGANOMETALLIC REAGENTS IN HOMOLOGATION CHEMISTRY: SYNTHETIC APPLICATIONS AND BIOLOGICAL PERSPECTIVES. [Link]
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National Institutes of Health. (2024, March 22). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. [Link]
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Wikipedia. (n.d.). Grignard reagent. [Link]
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Wikipedia. (n.d.). Organolithium reagent. [Link]
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ResearchGate. (2025, October 10). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. [Link]
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YouTube. (2022, September 16). The major organic compound formed by the reaction 1,1,1-trichloroethane with silver powder is. [Link]
-
University of Missouri–St. Louis. (n.d.). The Grignard Reaction. [Link]
-
Acros Organics. (n.d.). Organolithium compounds, properties & structures. [Link]
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Protocol for the safe handling and disposal of 1,2-Dibromo-1,1,2-trichloroethane
Application Notes & Protocols for 1,2-Dibromo-1,1,2-trichloroethane
A Senior Application Scientist's Guide to Safe Handling and Disposal
Author's Note: As a Senior Application Scientist, it is my responsibility to provide protocols grounded in verifiable data. For 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7), detailed, peer-reviewed toxicological and disposal data is notably scarce in publicly available literature. Therefore, this guide has been constructed using a principle of chemical analogy and conservative risk assessment. The primary surrogate compound used for this analysis is the structurally similar and well-documented chemical, 1,1,2-Trichloroethane (CAS No. 79-00-5). The presence of two bromine atoms in addition to three chlorine atoms on a two-carbon backbone suggests that 1,2-Dibromo-1,1,2-trichloroethane should be treated with at least the same, if not a greater, level of caution as 1,1,2-Trichloroethane, particularly concerning its potential for toxicity, carcinogenicity, and environmental persistence.
Section 1: Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. This section synthesizes the known risks associated with 1,2-Dibromo-1,1,2-trichloroethane and its chemical class.
Known Hazards of 1,2-Dibromo-1,1,2-trichloroethane
Direct GHS classifications for this specific compound indicate it is a significant irritant.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Inferred Hazards based on 1,1,2-Trichloroethane Analogy
Given its structure as a polyhalogenated ethane, it is prudent to assume it shares hazards with 1,1,2-Trichloroethane.
-
Systemic Toxicity: 1,1,2-Trichloroethane is harmful if swallowed, inhaled, or in contact with skin.[2] Animal studies show it can cause damage to the liver, kidneys, and central nervous system.[2][3] Chronic exposure may lead to significant liver and kidney damage.[2]
-
Carcinogenicity: 1,1,2-Trichloroethane is classified as a possible human carcinogen (Group C) by the EPA and is considered a potential occupational carcinogen by NIOSH.[3][4] Animal studies have linked it to liver and adrenal tumors.[3] This potential must be assumed for 1,2-Dibromo-1,1,2-trichloroethane until proven otherwise.
-
Environmental Hazards: Halogenated hydrocarbons can be persistent in the environment. 1,1,2-Trichloroethane is harmful to aquatic life with long-lasting effects.[5] It is mobile in soil and can contaminate groundwater.[5][6]
-
Chemical Reactivity: This class of compounds can react violently with strong bases, strong oxidizing agents, and chemically active metals like aluminum.[2][5] Thermal decomposition can release highly toxic and corrosive gases, including hydrogen halides (HCl, HBr), phosgene, and carbon oxides.[5][7]
Occupational Exposure Limits (OELs)
No specific OELs exist for 1,2-Dibromo-1,1,2-trichloroethane. Therefore, the stringent limits for the analog 1,1,2-Trichloroethane must be adopted as the absolute maximum exposure levels. The principle of ALARA (As Low As Reasonably Achievable) should be applied, aiming for levels well below these thresholds.
| Parameter | Agency | Value | Skin Notation | Notes |
| Permissible Exposure Limit (PEL) | OSHA | 10 ppm (45 mg/m³) TWA | Yes | Indicates significant exposure can occur through skin contact.[4] |
| Recommended Exposure Limit (REL) | NIOSH | 10 ppm (45 mg/m³) TWA | Yes | NIOSH considers it a potential occupational carcinogen.[4][8] |
| Threshold Limit Value (TLV) | ACGIH | 10 ppm TWA | Yes | |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 100 ppm | N/A | Based on acute animal toxicity data.[4][8] |
Data presented is for the surrogate compound 1,1,2-Trichloroethane.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. Engineering controls are the primary barrier, supplemented by rigorous PPE protocols.
Mandatory Engineering Controls
The causality behind these controls is the prevention of vapor inhalation and fugitive emissions, which are the primary routes of exposure.
-
Certified Chemical Fume Hood: All handling of 1,2-Dibromo-1,1,2-trichloroethane, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood with a verified face velocity of 80-120 feet per minute.
-
Ventilation: The laboratory must be under negative pressure relative to adjacent non-laboratory areas, with a minimum of 6-12 air changes per hour.
-
Designated Work Area: Establish a clearly marked "Designated Area" within the lab for working with this compound. This area should contain all necessary equipment and waste containers to minimize movement of the chemical throughout the lab.
-
Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of irritation, skin absorption, and potential carcinogenicity.
-
Hand Protection: Use double-gloving. An inner nitrile glove for dexterity and an outer, thicker glove rated for halogenated solvents (e.g., Viton®, Barrier®). Inspect gloves for any signs of degradation or perforation before each use.[7]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] A full-face shield should also be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers or spill clean-up.
-
Body Protection: A chemically resistant lab coat is required. For tasks with a higher splash potential, a chemically impermeable apron or suit should be used. All clothing worn in the lab should be laundered separately from personal clothing.[9]
-
Respiratory Protection: While engineering controls should be sufficient, a respirator may be required for emergency situations (e.g., spill cleanup) or if engineering controls are not feasible. A full-face respirator with an organic vapor cartridge is recommended. All respirator use must comply with a formal respiratory protection program, including fit-testing.
Caption: PPE selection workflow based on task-specific risk assessment.
Section 3: Safe Handling & Storage Protocol
Adherence to a strict handling and storage protocol is critical to prevent accidental exposure and maintain chemical stability.
Handling Protocol
-
Pre-Use Checklist: Before handling, ensure the fume hood is operational, all required PPE is available and in good condition, and spill cleanup materials are accessible.
-
Aliquotting and Transfers: Use tools (spatulas, syringes) made of compatible materials. Avoid creating dust or aerosols. All transfers should be performed in the designated fume hood.
-
Avoid Incompatibilities: Keep the compound away from strong bases, oxidizing agents, and reactive metals such as aluminum, magnesium, and zinc.[2][5] Do not use aluminum or galvanized steel containers for storage or transfer.[2]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][10] Do not eat, drink, or smoke in the laboratory.[7]
Storage Protocol
-
Container: Store in a tightly sealed, properly labeled container. Glass or other lined, chemically resistant containers are recommended.[2]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and carcinogenic chemicals.[7] The storage area should be separate from incompatible materials.
-
Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the amount used.
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][11] Seek immediate medical attention.
Spill Response Protocol
This protocol is for small, manageable spills (<100 mL) within a fume hood. For larger spills, evacuate the area and contact institutional emergency responders.
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE: Don the appropriate PPE, including a respirator if necessary.
-
Absorb: Cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Caption: Decision workflow for responding to a chemical spill.
Section 5: Waste Disposal Protocol
Proper disposal is a legal and ethical requirement to protect human health and the environment. All waste must be handled in accordance with local, state, and federal regulations.[2]
Waste Characterization
All materials contaminated with 1,2-Dibromo-1,1,2-trichloroethane must be treated as hazardous waste. This includes:
-
Unused or expired chemical.
-
Spill cleanup materials.
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Empty containers (unless triple-rinsed, with the rinsate collected as hazardous waste).[11]
For regulatory purposes, it is safest to classify this waste under codes applicable to its analog, 1,1,2-Trichloroethane, which is listed by the EPA as U227 hazardous waste.[2][5]
Disposal Methodology
-
Waste Collection: Collect all waste streams in separate, clearly labeled, and sealed containers. The containers must be made of a compatible material (e.g., glass, lined metal).
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1,2-Dibromo-1,1,2-trichloroethane."
-
The associated hazards (Toxic, Irritant, Potential Carcinogen, Environmental Hazard).
-
The accumulation start date.
-
-
Disposal Route: The primary recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed chemical destruction facility.[11][12] This process must include flue gas scrubbing to neutralize the resulting acidic gases (HCl and HBr).[11] Do not discharge this chemical or its waste into sewer systems or waterways.[11]
-
Licensed Disposal Vendor: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
References
-
Occupational Safety and Health Administration (OSHA). (2020). 1,1,2-TRICHLOROETHANE. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 1,1,2-Trichloroethane Hazard Summary. Retrieved from [Link]
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Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). 1,1,2-Trichloroethane. Retrieved from [Link]
-
Earthjustice. (2019). 1,1,2-Trichloroethane: Technical Report on the Conditions of Use. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,2-Dibromoethane. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC), NIOSH. (n.d.). 1,1,2-Trichloroethane - IDLH. Retrieved from [Link]
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ResearchGate. (n.d.). TCE Removal from Contaminated Soil and Ground Water. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Reactions with 1,2-Dibromo-1,1,2-trichloroethane
Introduction: Unveiling the Reactivity of a Densely Halogenated Ethane
1,2-Dibromo-1,1,2-trichloroethane is a heavily halogenated hydrocarbon with a unique substitution pattern that offers a versatile platform for synthetic transformations.[1] Its structure, featuring vicinal bromine atoms and a trichlorinated carbon center, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms of differing reactivity allows for selective chemical manipulation, primarily through dehalogenation, radical-mediated reactions, and nucleophilic substitution pathways.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setups for key reactions involving 1,2-Dibromo-1,1,2-trichloroethane. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles.
Safety First: A Non-Negotiable Prerequisite for Handling 1,2-Dibromo-1,1,2-trichloroethane
Before commencing any experimental work, a thorough understanding and strict adherence to safety protocols are paramount. As with many polyhalogenated alkanes, 1,2-Dibromo-1,1,2-trichloroethane is classified as a hazardous substance, causing skin and serious eye irritation.[1]
Core Safety Directives:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant laboratory coat is required.
-
-
Spill and Waste Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. All waste generated from reactions must be disposed of in accordance with local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Reaction Protocol 1: Zinc-Mediated Reductive Dehalogenation for Alkene Synthesis
The vicinal arrangement of bromine atoms in 1,2-Dibromo-1,1,2-trichloroethane makes it an ideal substrate for reductive dehalogenation to form an alkene. Zinc dust is a common and effective reagent for this transformation.[2][3] The reaction proceeds via a two-electron reduction of the carbon-bromine bonds, leading to the formation of a zinc-alkene complex which then releases the alkene product.
Causality of Experimental Choices:
-
Zinc Activation: Commercial zinc dust can have a passivating layer of zinc oxide on its surface. Pre-activation with a dilute acid wash or the use of a small amount of a zinc salt (e.g., ZnCl₂) can enhance its reactivity.
-
Solvent System: A protic solvent like acetic acid or an alcohol is typically used to facilitate the reaction by protonating the intermediate organozinc species and aiding in the dissolution of the zinc salts formed as byproducts.[3][4]
-
Temperature Control: The reaction is often exothermic. Initial gentle heating may be required to initiate the reaction, but it should be carefully monitored to prevent it from becoming too vigorous.
-
Microwave Irradiation: For rapid and efficient dehalogenation, microwave irradiation can be employed, significantly reducing reaction times from hours to minutes.[3][4]
Detailed Experimental Protocol:
Materials:
-
1,2-Dibromo-1,1,2-trichloroethane
-
Zinc dust (<10 micron, activated)
-
Glacial Acetic Acid
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add activated zinc dust (2.5 equivalents).
-
Add 100 mL of glacial acetic acid to the flask and begin stirring.
-
Gently heat the mixture to 50-60 °C.
-
Dissolve 1,2-Dibromo-1,1,2-trichloroethane (1 equivalent) in 50 mL of glacial acetic acid and add it to the dropping funnel.
-
Add the solution of the substrate dropwise to the stirred zinc suspension over a period of 30-45 minutes. Maintain the reaction temperature between 60-70 °C.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 500 mL beaker containing 200 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acetic acid, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product, 1-chloro-1,2,2-trifluoroethene, can be purified by distillation.
Expected Outcome and Characterization:
The expected product is 1-chloro-1,2,2-trifluoroethene.
-
¹⁹F NMR: Will show characteristic shifts for the three fluorine atoms.
-
¹³C NMR: Will show two signals for the two olefinic carbons.
-
IR Spectroscopy: Will show a characteristic C=C stretching frequency.
-
Mass Spectrometry: The molecular ion peak and isotopic pattern will confirm the elemental composition.
Reaction Protocol 2: Free-Radical Bromination using 1,2-Dibromo-1,1,2-trichloroethane as a Bromine Source (Hypothetical Application)
While not a conventional application, the weaker C-Br bonds compared to C-Cl bonds in 1,2-Dibromo-1,1,2-trichloroethane suggest its potential use as a radical bromine source under specific conditions. Free-radical halogenation proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[5][6][7][8][9]
Causality of Experimental Choices:
-
Initiator: A radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide is required to generate the initial bromine radicals. UV light can also be used for initiation.[5][6][7]
-
Substrate: Alkanes or compounds with allylic or benzylic hydrogens are suitable substrates for free-radical bromination.
-
Solvent: An inert solvent such as carbon tetrachloride or cyclohexane is typically used.
-
Temperature: The reaction is usually carried out at elevated temperatures (reflux) to promote the decomposition of the initiator and the propagation of the radical chain.
Generalized Experimental Protocol:
Materials:
-
Alkane substrate (e.g., cyclohexane)
-
1,2-Dibromo-1,1,2-trichloroethane
-
AIBN (azobisisobutyronitrile)
-
Carbon tetrachloride (anhydrous and inert)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
UV lamp (optional)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkane substrate (e.g., cyclohexane, 1 equivalent), 1,2-Dibromo-1,1,2-trichloroethane (1.1 equivalents), and a catalytic amount of AIBN (0.05 equivalents).
-
Add 50 mL of anhydrous carbon tetrachloride to the flask.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. If using UV initiation, position a UV lamp near the flask.
-
Monitor the progress of the reaction by GC-MS, looking for the formation of the brominated alkane and the consumption of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine species, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by fractional distillation or column chromatography.
Visualizing the Free-Radical Chain Reaction:
Caption: Free-radical bromination mechanism.
Reaction Protocol 3: Reaction with Organometallic Reagents (Grignard Reagents)
Grignard reagents (R-MgX) are potent nucleophiles and strong bases that can react with alkyl halides.[10][11][12][13][14][15][16][17] The reaction of a Grignard reagent with a polyhalogenated compound like 1,2-Dibromo-1,1,2-trichloroethane can be complex, potentially leading to a mixture of products through substitution, elimination, and metal-halogen exchange.
Causality of Experimental Choices:
-
Grignard Reagent: The choice of Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) will determine the alkyl or aryl group introduced.
-
Solvent: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the formation and stability of Grignard reagents.[17]
-
Temperature: These reactions are often performed at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity of the Grignard reagent and minimize side reactions.
-
Stoichiometry: The stoichiometry of the Grignard reagent is critical. An excess may be required to drive the reaction to completion, but it can also promote multiple substitutions or other side reactions.
Generalized Experimental Protocol:
Materials:
-
1,2-Dibromo-1,1,2-trichloroethane
-
Grignard reagent (e.g., 1.0 M solution of methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Set up a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 1,2-Dibromo-1,1,2-trichloroethane (1 equivalent) in anhydrous THF (20 mL) and add it to the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Measure the desired amount of the Grignard reagent solution (e.g., 1.1 equivalents) and add it to the dropping funnel via a syringe under an inert atmosphere.
-
Add the Grignard reagent dropwise to the stirred solution of the substrate over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by slowly adding saturated ammonium chloride solution (20 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product mixture can be analyzed by GC-MS and purified by column chromatography or distillation.
Visualizing the Grignard Reaction Pathway:
Sources
- 1. 1,2-Dibromo-1,1,2-trichloroethane | C2HBr2Cl3 | CID 114562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehalogenation of vicinal dihalides with Zn/alc. Mainly produces [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. byjus.com [byjus.com]
Application Notes and Protocols for 1,2-Dibromo-1,1,2-trichloroethane in Materials Science
Abstract
This technical guide provides a comprehensive overview of the potential applications of 1,2-Dibromo-1,1,2-trichloroethane in the field of materials science. While specific, widespread applications of this particular compound are not extensively documented in publicly available literature, its molecular structure—rich in bromine and chlorine—suggests its utility in several key areas. This document outlines the theoretical basis and provides detailed, albeit prospective, protocols for its use as a flame retardant, a chemical intermediate for the synthesis of halogenated monomers, and as a chain transfer agent in radical polymerization. The information herein is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this and similar highly halogenated small molecules in the development of novel materials.
Introduction and Physicochemical Properties
1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7) is a halogenated hydrocarbon with a high density of bromine and chlorine atoms on a two-carbon backbone.[1] Its structure inherently suggests properties that are valuable in materials science, particularly in applications where chemical reactivity and the introduction of heavy atoms into a material are desired. The physical and chemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 13749-38-7 | [1] |
| Molecular Formula | C₂HBr₂Cl₃ | [1] |
| Molecular Weight | 291.188 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| IUPAC Name | 1,2-dibromo-1,1,2-trichloroethane | [1] |
| InChIKey | VXKOVUFOVCJHBA-UHFFFAOYSA-N | [1] |
Understanding these fundamental properties is crucial for designing experiments and for the safe handling of the material, which will be discussed in a later section.
Potential Application as a Flame Retardant
The high halogen content of 1,2-Dibromo-1,1,2-trichloroethane makes it a prime candidate for use as a flame retardant. Halogenated flame retardants operate primarily in the gas phase of a fire.[3] When the polymer heats up, the flame retardant is released and decomposes, liberating halogen radicals (Br• and Cl•). These radicals interfere with the combustion chain reaction, effectively quenching the fire.
Mechanism of Action
The proposed mechanism for flame retardancy is illustrated in the diagram below. The key steps involve the thermal decomposition of the halogenated compound and the subsequent scavenging of high-energy H• and OH• radicals that are essential for flame propagation.
Caption: Proposed gas-phase flame retardant mechanism.
Protocol for Incorporation into a Polyolefin Matrix
This protocol describes a general method for incorporating 1,2-Dibromo-1,1,2-trichloroethane into low-density polyethylene (LDPE) via melt blending.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
1,2-Dibromo-1,1,2-trichloroethane
-
Antimony trioxide (Sb₂O₃) (as a synergist)
-
Twin-screw extruder
-
Injection molder or compression molder
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat, fume hood
Procedure:
-
Drying: Dry the LDPE pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a well-ventilated fume hood, prepare a dry blend of the components. For a target loading of 15% flame retardant by weight, combine:
-
LDPE pellets: 850 g
-
1,2-Dibromo-1,1,2-trichloroethane: 100 g
-
Antimony trioxide: 50 g Tumble blend the mixture for 15 minutes to ensure a homogenous distribution.
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. For LDPE, a typical profile would be from 160°C at the feed zone to 190°C at the die.
-
Feed the premixed blend into the extruder.
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
-
Specimen Fabrication:
-
Dry the flame-retardant LDPE pellets at 80°C for 4 hours.
-
Use an injection molder or compression molder to prepare test specimens according to standard testing protocols (e.g., UL 94 for flammability).
-
-
Characterization:
-
Perform flammability tests (e.g., UL 94, Limiting Oxygen Index).
-
Analyze the thermal stability of the composite using Thermogravimetric Analysis (TGA).
-
Evaluate the mechanical properties (e.g., tensile strength, impact strength) to assess the effect of the additive on the polymer matrix.
-
Potential Application as a Chemical Intermediate
Halogenated ethanes are common precursors in the synthesis of vinyl monomers through dehydrohalogenation. For instance, 1,1,2-trichloroethane is a key intermediate in the production of vinylidene chloride.[4] It is plausible that 1,2-Dibromo-1,1,2-trichloroethane could serve as a precursor for novel, highly halogenated vinyl monomers.
Proposed Synthesis of a Halogenated Alkene
A potential reaction pathway involves the elimination of HBr or HCl to form a halogenated alkene. The specific product would depend on the reaction conditions and the relative lability of the C-Br versus C-Cl bonds.
Caption: Proposed dehydrohalogenation of 1,2-Dibromo-1,1,2-trichloroethane.
General Protocol for Dehydrohalogenation
Materials:
-
1,2-Dibromo-1,1,2-trichloroethane
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., water, methanol)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: In a fume hood, assemble a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reaction Mixture: Charge the flask with a solution of NaOH or KOH in water or methanol. Add the phase transfer catalyst.
-
Addition of Substrate: Slowly add 1,2-Dibromo-1,1,2-trichloroethane to the stirred basic solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
-
Purification: Purify the resulting crude product by distillation to isolate the desired halogenated alkene.
-
Characterization: Characterize the product using NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Potential Application as a Chain Transfer Agent
In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer.[5] Halocarbons can function as chain transfer agents by donating a halogen atom to a growing polymer radical, thereby terminating that chain and initiating a new one.
Mechanism of Chain Transfer
The process involves the abstraction of a halogen atom from the chain transfer agent by the propagating polymer radical. This terminates the polymer chain and creates a new radical from the chain transfer agent, which can then initiate a new polymer chain.
Caption: Mechanism of chain transfer in radical polymerization.
Protocol for Controlled Polymerization of Styrene
Materials:
-
Styrene monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,2-Dibromo-1,1,2-trichloroethane as chain transfer agent
-
Toluene as solvent
-
Schlenk flask
-
Nitrogen or argon source
Procedure:
-
Inhibitor Removal: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, combine the desired amounts of styrene, AIBN, 1,2-Dibromo-1,1,2-trichloroethane, and toluene. The concentration of the chain transfer agent will determine the extent of molecular weight reduction.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in an oil bath preheated to the desired reaction temperature (e.g., 60-80°C for AIBN).
-
Termination: After the desired reaction time, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent. Dry the polymer in a vacuum oven at a moderate temperature.
-
Characterization: Determine the molecular weight and molecular weight distribution of the polystyrene using Gel Permeation Chromatography (GPC).
Safety and Handling
1,2-Dibromo-1,1,2-trichloroethane is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Source: [1]
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., Viton®, nitrile).[6] Inspect gloves before use.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
1,2-Dibromo-1,1,2-trichloroethane is a highly halogenated molecule with significant, though largely unexplored, potential in materials science. Based on its chemical structure, it is a promising candidate for applications as a flame retardant, a precursor to novel monomers, and a chain transfer agent for controlling polymer molecular weight. The protocols provided in this guide are intended as a starting point for further research and development. It is imperative that all handling and experimentation be conducted with strict adherence to safety protocols due to the hazardous nature of this compound. Further investigation into these and other potential applications is warranted to fully understand the utility of 1,2-Dibromo-1,1,2-trichloroethane in the creation of advanced materials.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dibromo-1,1,2-trichloroethane
Welcome to the technical support resource for the synthesis of 1,2-Dibromo-1,1,2-trichloroethane (CAS: 13749-38-7). This guide is designed for chemistry professionals engaged in the synthesis of halogenated alkanes. Here, we provide in-depth, field-tested insights into the common challenges encountered during its preparation, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 1,2-Dibromo-1,1,2-trichloroethane?
The predominant method for synthesizing 1,2-Dibromo-1,1,2-trichloroethane is the free-radical bromination of 1,1,2-trichloroethane.[1][2] This reaction typically involves the use of elemental bromine (Br₂) and an initiator, such as ultraviolet (UV) light or a chemical radical initiator like AIBN. The reaction selectively substitutes a hydrogen atom on the second carbon (C2) with a bromine atom.
Q2: Can you illustrate the reaction mechanism for the free-radical bromination of 1,1,2-trichloroethane?
Certainly. The process is a classic free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.[1][2][3]
Caption: Free-radical chain mechanism for the synthesis of 1,2-Dibromo-1,1,2-trichloroethane.
The key step in propagation is the abstraction of the lone hydrogen from 1,1,2-trichloroethane. This occurs preferentially at the C2 position because the resulting radical is stabilized by the adjacent chlorine atoms.
Q3: What are the critical safety precautions for this synthesis?
This synthesis involves highly hazardous materials. Strict adherence to safety protocols is mandatory.
-
1,1,2-Trichloroethane: This is a toxic substance and a suspected carcinogen.[4] All handling must be performed in a certified chemical fume hood.
-
Bromine (Br₂): Elemental bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns on skin contact.[5] Use appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat. Ensure an emergency eyewash and shower are accessible.
-
Reaction Vapors: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction setup must include a gas trap (e.g., a bubbler with a sodium thiosulfate or sodium hydroxide solution) to neutralize HBr and any unreacted bromine vapors.
Q4: Which analytical methods are suitable for monitoring reaction progress and final product purity?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. It allows for the separation and identification of the starting material, the desired product, and any byproducts (e.g., poly-brominated species). It is the most effective method for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material's C-H proton signal and the appearance of the product. ¹³C NMR can confirm the final structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the reaction, although it is less precise than GC-MS or NMR for this specific transformation.[6]
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the likely causes and how can I fix them?
Low yield is a common issue stemming from several potential sources. Use the following logic to diagnose the problem:
Caption: Troubleshooting workflow for diagnosing low reaction yield.
-
Causality: Free-radical reactions are highly sensitive to inhibitors, especially oxygen, which can scavenge radicals and terminate the chain reaction.[1][7] Likewise, insufficient initiation means fewer radical chains are started, leading to a slow or incomplete reaction.
Q: My GC-MS analysis shows significant amounts of poly-brominated byproducts. How can I improve selectivity for the mono-brominated product?
This is a classic selectivity problem in free-radical halogenations.[5] The desired product, 1,2-Dibromo-1,1,2-trichloroethane, can itself undergo further radical bromination.
Solutions:
-
Control Stoichiometry: Use the 1,1,2-trichloroethane as the limiting reagent. It is often better to use a molar excess of the alkane relative to bromine to increase the probability that a bromine radical will encounter a starting material molecule rather than a product molecule. Start with a 1:0.8 molar ratio of 1,1,2-trichloroethane to Br₂.
-
Slow Addition of Bromine: Instead of adding all the bromine at once, add it dropwise over several hours using an addition funnel. This maintains a very low instantaneous concentration of Br₂, which kinetically disfavors the second bromination step.
-
Monitor the Reaction: Take aliquots periodically and analyze by GC-MS. Stop the reaction when the ratio of desired product to starting material is maximized, before significant amounts of di-brominated products appear. This often means accepting incomplete conversion of the starting material, which can be recovered and recycled.
Q: The reaction mixture has a persistent dark red/brown color even after several hours. What does this mean?
This indicates an excess of unreacted elemental bromine (Br₂). This could be due to:
-
Incomplete Reaction: The reaction may have stalled due to insufficient initiation or the presence of inhibitors. Refer to the low-yield troubleshooting guide.
-
Incorrect Stoichiometry: Too much bromine may have been added initially.
Solution: During the workup phase, the excess bromine must be "quenched" or neutralized. This is typically done by washing the organic layer with a reducing agent solution. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq) The organic layer should become colorless after washing.
Q: I am struggling to separate the product from the unreacted starting material by distillation. What can I do?
Purification is challenging due to the similar properties of the components. Fractional distillation is necessary.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1,2-Trichloroethane (Reactant) | 133.40 | 113.5 |
| 1,2-Dibromo-1,1,2-trichloroethane (Product) | 291.19 | ~210-220 (Predicted) |
| 1,1,2,2-Tetrachloroethane (Impurity) | 167.85 | 146.5 |
(Note: The boiling point for the product is an estimate as official data is scarce; it will be significantly higher than the reactant's due to its much higher molecular weight.)
Troubleshooting Purification:
-
High-Efficiency Column: Use a Vigreux or, preferably, a packed distillation column (e.g., with Raschig rings or metal sponge) to ensure sufficient theoretical plates for separation.
-
Vacuum Distillation: Given the high estimated boiling point of the product, distillation at atmospheric pressure may risk thermal decomposition. Performing the distillation under reduced pressure will lower the boiling point, allowing for a safer and cleaner separation.
-
Check for Purity of Fractions: Collect multiple small fractions during the distillation and analyze each by GC-MS to identify the purest product fractions before combining them.
Validated Experimental Protocol
Objective: To synthesize 1,2-Dibromo-1,1,2-trichloroethane via photo-initiated free-radical bromination of 1,1,2-trichloroethane.
Materials:
-
1,1,2-Trichloroethane (≥98% purity, inhibitor-free)
-
Bromine (≥99.5% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask (borosilicate or quartz)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., a 254 nm mercury lamp)
-
Gas outlet connected to a neutralizing trap (NaOH or Na₂S₂O₃ bubbler)
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas outlet to the trap. Place the magnetic stirrer underneath. Position the UV lamp adjacent to the flask. The entire setup must be in a certified chemical fume hood.
-
Charging the Reactor: In the flask, combine 1,1,2-trichloroethane (1.0 mol) with anhydrous DCM (250 mL). The solvent helps to control the reaction temperature. Begin stirring.
-
Degassing: Bubble dry nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Initiation & Addition: Turn on the UV lamp and the cooling water for the condenser. In the dropping funnel, place bromine (0.8 mol). Add the bromine to the stirred solution dropwise over 2-3 hours.
-
Observation: The initial red color of the bromine should fade as it is consumed. HBr gas will be evolved and neutralized in the trap.
-
-
Reaction Completion: After the addition is complete, allow the reaction to stir under UV irradiation for an additional 1-2 hours, or until GC-MS analysis of an aliquot shows optimal product formation.
-
Workup - Quenching: Turn off the UV lamp. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated Na₂S₂O₃ solution (until the organic layer is colorless).
-
Saturated NaHCO₃ solution (to neutralize any remaining HBr).
-
Brine (to break up emulsions and begin drying).
-
-
Drying & Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum fractional distillation. Collect the fraction corresponding to 1,2-Dibromo-1,1,2-trichloroethane. Confirm the purity of the collected fractions using GC-MS.
References
-
PubChem. 1,2-Dibromo-1,1,2-trichloroethane. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Ethane, 1,2-dibromo-1,2-dichloro- (CAS 683-68-1). [Link]
- Google Patents. WO2015166961A1 - 1,1,2-tribromoethane production method.
-
Wikipedia. Free-radical halogenation. [Link]
-
Chad's Prep. 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Link]
-
L.S. College, Muzaffarpur. Free-radical halogenation. [Link]
-
Professor Dave Explains. Free Radical Halogenation. YouTube. [Link]
Sources
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. youtube.com [youtube.com]
- 6. 1,2-Dibromo-1,1,2-trichloroethane | C2HBr2Cl3 | CID 114562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1,2-Dibromo-1,1,2-trichloroethane
Welcome to the technical support resource for the purification of 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7). This guide is designed for researchers, scientists, and drug development professionals who handle this compound and require high-purity material for their experiments. Here, we synthesize established chemical principles with practical, field-proven insights to address common challenges in purification.
Section 1: Critical Safety & Handling
Before any purification attempt, understanding the hazards is paramount. 1,2-Dibromo-1,1,2-trichloroethane is a halogenated hydrocarbon with specific handling requirements.
Question: What are the primary hazards and necessary precautions for handling 1,2-Dibromo-1,1,2-trichloroethane?
Answer: Based on its GHS classification, this compound is a hazardous substance requiring careful handling in a controlled laboratory environment.[1]
-
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
-
Thermal Decomposition: Like many halogenated hydrocarbons, thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride, phosgene, and chlorine.[2]
-
-
Mandatory Safety Protocols:
-
Ventilation: All work must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations (29 CFR 1910.133) or European Standard EN166.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., Viton®, nitrile gloves may have limited resistance; always check breakthrough times). Inspect gloves before use.
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2]
-
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and certain metals, which can cause decomposition or vigorous reactions.[2]
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste, following all local and national regulations. Do not pour down the drain.[4]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and general purification strategies for 1,2-Dibromo-1,1,2-trichloroethane.
Question: What are the key physical properties relevant to the purification of this compound?
Answer: Understanding the physical properties is the first step in designing an effective purification protocol. The compound is a clear, colorless liquid at room temperature.[5] Key data are summarized below.
| Property | Value | Source |
| CAS Number | 13749-38-7 | [1][5] |
| Molecular Formula | C₂HBr₂Cl₃ | [1][5] |
| Molecular Weight | 291.19 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | Data not readily available in provided search results. Must be determined experimentally or from a specific supplier's documentation. | |
| Density | Data not readily available in provided search results. | |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like ethers, and other halogenated hydrocarbons. | General chemical principles |
Question: What are the likely impurities in a crude sample of 1,2-Dibromo-1,1,2-trichloroethane?
Answer: Impurities typically originate from the synthetic route and subsequent side reactions. For halogenated alkanes, common impurities include:
-
Starting Materials: Unreacted precursors from the halogenation process.
-
Isomeric Products: Compounds with the same molecular formula but different arrangements of halogen atoms.
-
Dehalogenated or Over-halogenated Species: Products where a halogen has been lost or an additional one has been added. For example, related compounds like 1,1,2-trichloroethane may be present.[6]
-
Solvents: Residual solvents used during the synthesis and workup steps.
-
Decomposition Products: Small amounts of olefins or other degradation products if the compound was exposed to heat or incompatible materials.
Question: Which purification technique is generally most effective?
Answer: The choice of technique depends on the nature of the impurities, the required purity level, and the scale of the operation.
-
Fractional Distillation: This is the most common and effective method for purifying multi-kilogram to pilot-plant scale quantities of liquids, especially for separating components with close boiling points, which is common for isomeric impurities.[7][8]
-
Preparative Chromatography (GC/LC): For achieving very high purity (>99.5%) or for separating extremely similar compounds (e.g., isomers), preparative gas or liquid chromatography is the method of choice.[9][10] However, it is often less suitable for large quantities due to cost and complexity.
-
Aqueous/Solvent Washes: A simple workup step to remove water-soluble impurities, acids, or bases before distillation.
Below is a decision-making workflow for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process, with a focus on fractional distillation.
Problem: The distillation is proceeding very slowly, or the column is flooding.
-
Probable Cause: An excessive boil-up rate or an imbalance between vapor and liquid flow within the column.[11][12] Flooding occurs when the upward flow of vapor is too high, preventing the downward flow of liquid condensate.[11]
-
Solution:
-
Reduce Heat Input: Immediately lower the power to the heating mantle. This decreases the rate of vaporization (boil-up rate).
-
Check for Blockages: Ensure the distillation column packing (e.g., Raschig rings, Vigreux indentations) is not fouled or broken, which can impede liquid flow.[13]
-
Verify Condenser Efficiency: Ensure the condenser has adequate coolant flow. If the condenser is inefficient, too much vapor will return to the column, contributing to flooding.
-
Check System Pressure: Ensure the system is not experiencing pressure fluctuations, which can disrupt the vapor-liquid equilibrium.[11]
-
Problem: The separation efficiency is poor; collected fractions are still impure.
-
Probable Cause: The column is not reaching equilibrium, the reflux ratio is too low, or the column itself is not efficient enough for the separation.
-
Solution:
-
Increase Reflux Ratio: The reflux ratio (the ratio of liquid returned to the column vs. liquid collected as distillate) is critical for separation. Increase the ratio by collecting the distillate more slowly. This allows for more vapor-liquid cycles on the column packing, enhancing separation.
-
Check for Column Equilibration: Before collecting any fractions, allow the column to operate under total reflux (no product takeoff) until the temperature at the distillation head stabilizes. This ensures the temperature gradient is properly established.[7]
-
Insulate the Column: The temperature gradient along the column is essential for fractional distillation.[7][8] Insulate the column (from the pot to the distillation head) with glass wool or aluminum foil to prevent heat loss to the environment.
-
Use a More Efficient Column: If separating compounds with very close boiling points, a longer column or one with more efficient packing (e.g., structured packing vs. random packing) may be required to achieve the necessary number of theoretical plates.
-
Problem: The product is yellow or discolored after distillation.
-
Probable Cause: Thermal decomposition of the product or impurities. Halogenated compounds can be susceptible to decomposition at high temperatures.[14]
-
Solution:
-
Use Vacuum Distillation: Lowering the pressure of the system will lower the boiling point of the compound, allowing the distillation to be performed at a lower, less destructive temperature.
-
Remove Protic or Basic Impurities: Acidic, basic, or protic impurities can catalyze decomposition at high temperatures. Perform an aqueous wash (e.g., with dilute sodium bicarbonate if acidic impurities are suspected, followed by a water wash) before distillation.
-
Add a Stabilizer: In some cases, a small amount of a stabilizer (e.g., a radical scavenger) can be added to the distillation pot, but this must be carefully considered as it would need to be removed later.
-
Section 4: Experimental Protocol
Protocol: Purification of 1,2-Dibromo-1,1,2-trichloroethane by Fractional Vacuum Distillation
This protocol assumes a starting material of ~85-95% purity with impurities having slightly different boiling points.
Materials & Equipment:
-
Crude 1,2-Dibromo-1,1,2-trichloroethane
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Vacuum pump, tubing, and pressure gauge (manometer)
-
Lab jack and clamps
-
Glass wool or aluminum foil for insulation
-
Boiling chips or magnetic stir bar
Procedure:
-
Pre-Treatment (Optional): If acidic impurities are suspected, wash the crude material in a separatory funnel with 5% sodium bicarbonate solution, followed by deionized water, and finally a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.
-
Apparatus Setup:
-
Assemble the distillation apparatus inside a chemical fume hood. Ensure all glass joints are properly sealed (use vacuum grease if necessary).
-
Place the crude material and a boiling chip or stir bar into the distillation pot. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column, distillation head with thermometer, and condenser. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.
-
Connect the vacuum source to the takeoff adapter.
-
-
System Evacuation & Heating:
-
Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Once the desired pressure is stable, begin heating the distillation pot gently.
-
-
Equilibration:
-
As the liquid begins to boil, observe the condensation ring rising slowly up the column.
-
Allow the column to operate under total reflux for at least 30 minutes after the vapor reaches the thermometer. The temperature should remain constant. This is the boiling point at the operating pressure.
-
-
Fraction Collection:
-
Fore-run: Collect the first few milliliters of distillate in a separate receiving flask. This fraction will contain the most volatile impurities.
-
Main Fraction: Once the head temperature is stable and corresponds to the expected boiling point of the pure product, switch to a new receiving flask to collect the main fraction. Maintain a slow, steady distillation rate.
-
End-run: If the temperature at the distillation head begins to drop or rise significantly, stop collecting the main fraction and switch to a final receiving flask. This indicates the desired product is nearly gone and less volatile impurities are beginning to distill.
-
-
Shutdown:
-
Stop heating and allow the system to cool.
-
Crucially, vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from the pump from being sucked back into the apparatus.
-
-
Analysis: Analyze the purity of the collected main fraction using an appropriate technique, such as Gas Chromatography (GC) or NMR spectroscopy.
Caption: Workflow for fractional vacuum distillation.
References
- Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering.
- 1,2-DIBROMO-1,1,2-TRICHLOROETHANE 13749-38-7 wiki. Guidechem.
- SAFETY DATA SHEET (1,1,2-Trichloroethane). Fisher Scientific.
- SAFETY DATA SHEET (Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-). Fisher Scientific.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
- 1,2-Dibromo-1,1,2-trichloroethane | C2HBr2Cl3 | CID 114562. PubChem.
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing).
- 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Agilent.
- SAFETY DATA SHEET. Sigma-Aldrich.
- How Do You Troubleshoot Common Distillation Column Issues?. Chemistry For Everyone.
- Troubleshooting Distillation Column Malfunctions: Expert Guide. Ship & Shore Environmental, Inc..
- Fractional distillation. Wikipedia.
- Advanced distillation techniques and troubleshooting. Separation Processes Class Notes.
- Fractional distillation. Energy Education.
- 1,2-Dibromo-1,1,2,2-tetrafluoroethane Properties. PubChem.
- 1,1,2-Trichloroethane Properties. PubChem.
Sources
- 1. 1,2-Dibromo-1,1,2-trichloroethane | C2HBr2Cl3 | CID 114562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. agilent.com [agilent.com]
- 5. Page loading... [guidechem.com]
- 6. 1,1,2-Trichloroethane | CHCl2CH2Cl | CID 6574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. energyeducation.ca [energyeducation.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 11. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 12. fiveable.me [fiveable.me]
- 13. youtube.com [youtube.com]
- 14. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Complex Chemistry of 1,2-Dibromo-1,1,2-trichloroethane: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals working with the highly functionalized haloalkane, 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7), now have a comprehensive technical resource to navigate its potential side reactions and byproduct formation. This guide, structured as a technical support center, provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of experimental outcomes.[1][2][3][4]
As a Senior Application Scientist, I have compiled this guide to bridge the gap between theoretical reactivity and practical laboratory challenges. Understanding the nuances of this molecule's stability and reactivity is paramount to achieving desired synthetic results and avoiding costly and time-consuming troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive pathways for 1,2-Dibromo-1,1,2-trichloroethane?
A1: Given its structure, 1,2-Dibromo-1,1,2-trichloroethane is susceptible to two main reaction pathways:
-
Elimination Reactions (Dehydrohalogenation): The presence of vicinal halogens and a hydrogen atom makes this compound prone to elimination reactions, particularly in the presence of a base. This can lead to the formation of various halogenated alkenes.
-
Substitution Reactions: Nucleophilic substitution is also a possibility, where a nucleophile replaces one of the halogen atoms. However, the sterically hindered nature of the carbon atoms and the presence of multiple electron-withdrawing halogens can influence the feasibility and outcome of these reactions.
Q2: How does the choice of base impact the reaction outcome?
A2: The strength and steric bulk of the base are critical factors. Strong, non-nucleophilic bases, especially bulky ones like potassium tert-butoxide, will favor elimination (E2 mechanism).[5] Weaker bases or nucleophilic bases might lead to a mixture of elimination and substitution products. For instance, alcoholic potassium hydroxide is a common reagent for dehydrohalogenation.[1][6][7][8][9]
Q3: Is 1,2-Dibromo-1,1,2-trichloroethane sensitive to light or heat?
A3: Yes. Like many polyhalogenated alkanes, this compound can be sensitive to both light and heat. Photochemical decomposition can occur, often proceeding through a free-radical mechanism, leading to the formation of various byproducts.[10][11] Thermal decomposition, or pyrolysis, can also lead to the elimination of hydrogen halides and the formation of unsaturated compounds. For example, the pyrolysis of the related compound 1,2-dibromoethane yields vinyl bromide and hydrogen bromide.[12]
Q4: What are the likely impurities in commercially available 1,2-Dibromo-1,1,2-trichloroethane?
A4: The synthesis of 1,2-Dibromo-1,1,2-trichloroethane often involves the free-radical bromination of 1,1,2-trichloroethane.[13] This process can lead to several impurities, including:
-
Unreacted starting material (1,1,2-trichloroethane).
-
Over-brominated or under-brominated products.
-
Isomers formed during the reaction. These impurities can themselves participate in side reactions, complicating the product profile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with 1,2-Dibromo-1,1,2-trichloroethane.
Issue 1: Low Yield of Desired Product and Formation of a Complex Mixture of Byproducts in a Base-Mediated Reaction
Possible Cause: Competing elimination pathways. The structure of 1,2-Dibromo-1,1,2-trichloroethane allows for the elimination of either HBr or HCl. The relative rates of these eliminations can be influenced by the reaction conditions. Furthermore, once an initial elimination has occurred to form a haloalkene, a second elimination can take place to form an alkyne, leading to a mixture of products. For instance, the reaction of 1,2-dibromoethane with alcoholic KOH can yield both vinyl bromide and ethyne.[1][7][14]
Troubleshooting Protocol:
-
Base Selection:
-
To favor a single elimination, carefully control the stoichiometry of the base. Using one equivalent of a strong, bulky base at low temperatures can help to selectively form the mono-elimination product.
-
-
Temperature Control:
-
Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures generally increase the selectivity of reactions.
-
-
Solvent Choice:
-
The choice of solvent can influence the reaction pathway. Protic solvents can participate in solvolysis reactions, while polar aprotic solvents may favor E2 reactions.
-
Experimental Protocol: Selective Mono-dehydrobromination
-
Dissolve 1,2-Dibromo-1,1,2-trichloroethane in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add one equivalent of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) as a solution in the same solvent.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Isolate and purify the product using standard techniques.
Issue 2: Unexpected Byproducts Observed in the Absence of a Strong Base
Possible Cause: Thermal or photochemical decomposition. As mentioned, 1,2-Dibromo-1,1,2-trichloroethane can be unstable to heat and light. These conditions can initiate free-radical chain reactions, leading to a variety of degradation products.
Troubleshooting Protocol:
-
Reaction Setup:
-
Conduct reactions in the dark or by wrapping the reaction vessel in aluminum foil to exclude light.
-
-
Temperature Control:
-
Maintain a consistent and controlled temperature throughout the reaction. Avoid localized heating.
-
-
Use of Inhibitors:
-
In some cases, the addition of a radical inhibitor (e.g., hydroquinone or BHT) can suppress unwanted side reactions, although this should be tested on a small scale to ensure it does not interfere with the desired reaction.
-
Diagram: Troubleshooting Workflow for Unexpected Byproducts
Caption: Troubleshooting logic for identifying the source of unexpected byproducts.
Data Summary
| Potential Side Reaction | Triggering Condition | Likely Byproducts | Mitigation Strategy |
| Dehydrohalogenation | Presence of base | Halogenated alkenes, alkynes | Control base stoichiometry and temperature |
| Thermal Decomposition | High temperature | Halogenated alkenes, hydrogen halides | Maintain controlled, lower temperatures |
| Photochemical Decomposition | UV light exposure | Radical-derived products | Protect reaction from light |
Conclusion
1,2-Dibromo-1,1,2-trichloroethane is a versatile but reactive molecule. A thorough understanding of its potential side reactions is crucial for successful and reproducible experimental work. By carefully controlling reaction parameters such as temperature, light exposure, and the choice and amount of base, researchers can minimize the formation of unwanted byproducts and achieve their desired synthetic outcomes. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this compound.
References
-
Filo. (2025). What is the hydrocarbon obtained when 1,2-dibromoethane reacts with alcoholic KOH?. Retrieved from [Link]
-
Filo. (2025). The reaction of 1,2-dibromoethane with alcoholic KOH yields. Retrieved from [Link]
-
Filo. (2025). The reaction of 1,2-dibromoethane with alcoholic KOH yields (a) ethene (b). Retrieved from [Link]
-
Brainly. (2024). [FREE] Which compound is obtained when 1,2-dibromoethane reacts with alcoholic KOH? A. Ethene B. Ethanol C.. Retrieved from [Link]
-
Brainly. (2024). 1,2-dibromoethane (ethylene dibromide) with alcoholic KOH gives: A. CH₃−CH₃ B. 2CH₄ C. CH≡CH D. CH₂=CH₂. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Gas-phase eliminations. Part XIII. The pyrolysis of 1,1- and 1,2-dibromoethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. Retrieved from [Link]
- Google Patents. (n.d.). WO2015166961A1 - 1,1,2-tribromoethane production method.
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Free-radical halogenation. Retrieved from [Link]
-
YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2015). Free Radical Halogenation. Retrieved from [Link]
-
Khan Academy. (n.d.). Free radical halogenation of alkanes. Retrieved from [Link]
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- 12. Gas-phase eliminations. Part XIII. The pyrolysis of 1,1- and 1,2-dibromoethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Reaction Conditions for 1,2-Dibromo-1,1,2-trichloroethane
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1,2-Dibromo-1,1,2-trichloroethane (DBTCE). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized haloalkane. As a polyhalogenated compound, DBTCE offers unique reactivity but also presents specific challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction conditions for success.
Critical Safety & Handling Precautions
Before beginning any experiment, it is imperative to understand the hazards associated with 1,2-Dibromo-1,1,2-trichloroethane.
Question: What are the primary hazards and required handling procedures for DBTCE?
Answer: 1,2-Dibromo-1,1,2-trichloroethane is classified as an irritant. Based on GHS classifications for similar compounds, it is expected to cause skin irritation (H315) and serious eye irritation (H319)[1].
Core Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors[2].
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (inspect before use), splash-resistant safety goggles, and a lab coat[2]. A face shield is recommended when handling larger quantities.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials[3].
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a suitable, closed container for disposal[2]. Avoid letting the chemical enter drains[2].
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and general reactivity of DBTCE.
Question: What are the key physical and chemical properties of 1,2-Dibromo-1,1,2-trichloroethane?
Answer: Understanding the fundamental properties of DBTCE is the first step in designing a successful reaction. It is a dense, non-flammable liquid with a high molecular weight, which influences its behavior in reaction mixtures and during workup.
| Property | Value | Source |
| CAS Number | 13749-38-7 | [1][4] |
| Molecular Formula | C₂HBr₂Cl₃ | [1][4] |
| Molecular Weight | 291.19 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [4] |
| Synonyms | 1,2-Dibromotrichloroethane | [1] |
Question: What are the primary reaction pathways for DBTCE?
Answer: The reactivity of 1,2-Dibromo-1,1,2-trichloroethane is dominated by its halogen atoms. The C-Br bonds are generally weaker and more susceptible to cleavage than the C-Cl bonds. The two main pathways are:
-
Elimination Reactions: The presence of halogens on adjacent carbons makes DBTCE highly susceptible to elimination reactions (dehalogenation or dehydrohalogenation) to form halogenated alkenes. This is often promoted by bases or reducing agents.
-
Nucleophilic Substitution: The carbon atoms are electrophilic due to the electron-withdrawing nature of the halogens, making them targets for nucleophilic attack. This can result in the replacement of a bromine atom, which is a better leaving group than chlorine.
The choice between these pathways is highly dependent on the specific reaction conditions, including the nature of the reagent (base vs. nucleophile), solvent, and temperature[5][6].
Troubleshooting & Optimization Guide
This section provides solutions to common problems encountered during reactions involving DBTCE.
Problem 1: Low or No Product Yield
Question: My elimination (or substitution) reaction with DBTCE is resulting in a low yield. What are the potential causes and optimization strategies?
Answer: Low yield is a common issue stemming from several potential factors. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Incorrect Reaction Temperature: Halogenation and dehalogenation reactions can be highly sensitive to temperature.
-
Causality: For many related reactions, such as the synthesis of 1,1,2-tribromoethane, lower temperatures (-40°C to 0°C) are preferred to suppress the formation of by-products and improve yield[7]. Higher temperatures can lead to decomposition or undesired side reactions.
-
Optimization Strategy: Run a temperature screen. Start the reaction at a low temperature (e.g., -20°C or 0°C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC to identify the optimal temperature at which the product forms cleanly without significant side-product formation.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways.
-
Causality: Polar aprotic solvents (e.g., DMF, THF, acetonitrile) are often effective for bimolecular reactions (E2, SN2) as they can dissolve the reactants without strongly solvating the nucleophile, leaving it more reactive. Polar protic solvents (e.g., ethanol, water) can favor unimolecular pathways (E1, SN1) but may also act as competing nucleophiles[5].
-
Optimization Strategy: If an E2 or SN2 pathway is desired, switch to a polar aprotic solvent. If the reaction is sluggish, a more polar solvent might be necessary to facilitate the dissolution of reagents. Always ensure the solvent is anhydrous, as water can consume reagents or promote hydrolysis side reactions.
-
-
Radical Side Reactions: Unintended free-radical pathways can consume starting material and lead to a complex mixture of products.
-
Causality: Halogenated compounds can be sensitive to light, which can initiate radical chain reactions[8][9]. This is particularly true for bromination reactions but can also be a factor in subsequent transformations[10][11].
-
Optimization Strategy: Protect the reaction from light by wrapping the flask in aluminum foil or conducting the reaction in a darkened fume hood[8]. This simple step can significantly reduce the formation of radical-derived impurities[11].
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Formation of Multiple Products or Impurities
Question: My reaction is producing a complex mixture of products instead of the desired compound. How can I improve selectivity?
Answer: Lack of selectivity is often a result of competing reaction pathways or the degradation of the product.
Potential Causes & Solutions:
-
Competition Between Elimination and Substitution:
-
Causality: The choice between elimination and substitution is a classic challenge in organic chemistry. Bulky, strong bases (e.g., potassium tert-butoxide) favor elimination (E2), while smaller, less-hindered strong nucleophiles (e.g., azide, cyanide) tend to favor substitution (SN2).
-
Optimization Strategy: To favor elimination, use a sterically hindered, non-nucleophilic base. To favor substitution, use a strong, non-basic nucleophile and a polar aprotic solvent at the lowest effective temperature.
-
-
Over-reaction or Product Degradation:
-
Causality: The desired product may itself be reactive under the experimental conditions, leading to subsequent reactions. Alternatively, harsh workup conditions (e.g., strong acid or base) can degrade the product[12].
-
Optimization Strategy: Monitor the reaction closely over time using an appropriate analytical technique (TLC, GC, or LCMS). Stop the reaction as soon as the starting material is consumed and before significant product degradation occurs. During workup, use mild quenching agents (e.g., saturated ammonium chloride solution instead of strong acid) and avoid excessive heat during solvent removal. Test the stability of your isolated product under the workup conditions to confirm if this is the issue[12].
-
-
Presence of Water or Oxygen:
-
Causality: Trace amounts of water can lead to hydrolysis by-products. Oxygen can sometimes participate in or inhibit radical pathways[9].
-
Optimization Strategy: Use anhydrous solvents and freshly distilled/purified reagents. If the reaction is suspected to be air-sensitive, perform it under an inert atmosphere of nitrogen or argon.
-
Experimental Protocol Example: Base-Induced Elimination
This section provides a generalized, step-by-step protocol for a typical elimination reaction.
Objective: To synthesize a halogenated alkene via dehydrohalogenation of 1,2-Dibromo-1,1,2-trichloroethane.
Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve 1,2-Dibromo-1,1,2-trichloroethane (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the reaction mixture dropwise via syringe over 30 minutes. Maintain the internal temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired alkene.
General Experimental Workflow
Caption: A standard workflow for reactions involving DBTCE.
References
-
PubChem. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). WO2015166961A1 - 1,1,2-tribromoethane production method.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. a. Retrieved from ResearchGate. [Link]
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SpectraBase. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane - Optional[MS (GC)]. Retrieved from SpectraBase. [Link]
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SpectraBase. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane - Optional[1H NMR]. Retrieved from SpectraBase. [Link]
-
Science Forums. (2012). Preventing a bromination reaction from going radical. Retrieved from Science Forums. [Link]
-
NIST. (n.d.). 1,2-Dibromo-1,1-dichloroethane. NIST WebBook. Retrieved from NIST. [Link]
-
Reddit. (2018). Bromination using 1,2-Dibromo-tetrachloroethane - Mechanism? Retrieved from Reddit. [Link]
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Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Retrieved from Mettler Toledo. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from University of Rochester. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from Wordpress. [Link]
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Wikipedia. (n.d.). Halogenation. Retrieved from Wikipedia. [Link]
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Exposome-Explorer. (n.d.). 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. Retrieved from Exposome-Explorer. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved from Chemistry LibreTexts. [Link]
-
Gauth. (n.d.). 1, 1, 2 -trichloroethane reacts with bromine to form 1, 1, 2 -trichloro -2, 3, 3 -tribromo. Retrieved from Gauth. [Link]
-
CDC. (n.d.). Toxicological Profile for 1,2-Dibromoethane. Retrieved from CDC. [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from Chemistry LibreTexts. [Link]
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CDC. (n.d.). Toxicological Profile for 1,1,2-Trichloroethane. Retrieved from CDC. [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1-dichloroethane. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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World Health Organization. (n.d.). 1,2-Dibromoethane in Drinking-water. Retrieved from WHO. [Link]
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Stability of 1,2-Dibromo-1,1,2-trichloroethane under different reaction conditions
Welcome to the technical support resource for 1,2-dibromo-1,1,2-trichloroethane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability and handling of this compound under various experimental conditions. Our approach is rooted in established chemical principles and extrapolated data from structurally similar halogenated hydrocarbons, providing you with a robust framework for your research.
Section 1: Compound Stability Profile & FAQs
This section provides a rapid-reference FAQ format for the most common issues encountered when working with 1,2-dibromo-1,1,2-trichloroethane.
Q1: My reaction mixture containing 1,2-dibromo-1,1,2-trichloroethane and a basic reagent (e.g., NaOH, KOH, amine bases) is showing unexpected product formation. What is likely happening?
A1: You are likely observing dehydrohalogenation, a common elimination reaction for polyhalogenated alkanes in the presence of a base.[1] The base abstracts a proton from the carbon atom adjacent to a halogen, leading to the formation of an alkene and the elimination of a halide. Given the structure of 1,2-dibromo-1,1,2-trichloroethane, this will result in the formation of a halogenated alkene. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the elimination of HBr is generally more favorable than HCl.
The primary expected product would be 1-bromo-1,2-dichloroethene, although other isomers are possible. The reaction is typically irreversible and can proceed rapidly, especially with strong bases or upon heating.
Q2: I am running a reaction at elevated temperatures and notice degradation of my starting material. What is the thermal stability of 1,2-dibromo-1,1,2-trichloroethane?
Q3: My compound seems to be degrading even when stored under inert atmosphere in a clear glass container. What could be the cause?
A3: The degradation may be due to photochemical decomposition. Polyhalogenated alkanes can be sensitive to light, particularly UV radiation.[4] The energy from photons can induce homolytic cleavage of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to cleavage than the C-Cl bond. This process generates free radicals, which can initiate a chain reaction leading to a variety of degradation products. It is crucial to store 1,2-dibromo-1,1,2-trichloroethane in amber glass vials or protected from light to prevent photochemical degradation.
Q4: I am considering a reduction reaction. How will 1,2-dibromo-1,1,2-trichloroethane behave in the presence of reducing agents?
A4: 1,2-dibromo-1,1,2-trichloroethane is susceptible to reductive dehalogenation. While specific studies on this molecule are scarce, research on similar compounds like 1,2-dibromoethane (EDB) and 1,2-dichloroethane (1,2-DCA) shows they can be dehalogenated under anaerobic conditions by certain microorganisms.[5][6] In a laboratory setting, reducing agents like sodium borohydride (NaBH₄) or zinc dust can also effect dehalogenation. The reaction would likely proceed via a step-wise reduction of the carbon-halogen bonds, with the more reactive C-Br bonds being reduced preferentially. The final product could be a mixture of less halogenated ethanes.
Q5: Is 1,2-dibromo-1,1,2-trichloroethane stable in aqueous solutions?
A5: The stability in aqueous solutions is pH-dependent. In neutral or acidic water, hydrolysis is expected to be slow. However, under basic conditions, base-catalyzed hydrolysis can be a significant degradation pathway.[7] For the related compound 1,2-dibromo-1,1-dichloroethane, the estimated half-life for hydrolysis is 52 days at pH 7 and decreases to 5 days at pH 8.[7] This suggests that 1,2-dibromo-1,1,2-trichloroethane will also degrade in basic aqueous media, likely through a combination of hydrolysis and elimination reactions.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides more detailed, step-by-step guidance for common experimental challenges.
Guide 2.1: Preventing Dehydrohalogenation in Basic Media
Issue: Unwanted alkene formation when using basic reagents.
Causality: The presence of an abstractable proton on the carbon adjacent to the CCl₂Br group makes the molecule susceptible to E2 elimination reactions when a base is present.
Protocol for Mitigation:
-
Reagent Selection: If possible, use non-nucleophilic, sterically hindered bases if the goal is to avoid substitution or elimination. If a nucleophilic reaction is desired, carefully control the stoichiometry of the base.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the elimination side reaction. Elimination reactions often have a higher activation energy than substitution reactions.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF) can favor Sₙ2 reactions over elimination, whereas polar protic solvents (e.g., ethanol, water) can promote elimination.[8][9][10]
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC, NMR) to quench the reaction once the desired product is formed and before significant degradation of the starting material or product occurs.
Guide 2.2: Safe Handling and Storage
Issue: Gradual degradation of the compound upon storage.
Causality: As a polyhalogenated alkane, 1,2-dibromo-1,1,2-trichloroethane is susceptible to degradation by light and may react with certain materials.
Storage Protocol:
-
Container: Store in a tightly sealed, amber glass vial or a container that is otherwise protected from light.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[11]
-
Incompatible Materials: Ensure storage is separate from strong bases, reactive metals (e.g., sodium, potassium, magnesium, zinc), and strong oxidizing agents.[7]
Section 3: Data Summary and Visualizations
Table 1: Summary of Incompatible Reagents and Conditions
| Reagent/Condition | Potential Hazard/Reaction | Likely Products | Mitigation Strategy |
| Strong Bases (e.g., NaOH, KOH, alkoxides) | Rapid dehydrohalogenation (elimination reaction).[1] | Halogenated alkenes (e.g., 1-bromo-1,2-dichloroethene), salts, water. | Use at low temperatures; consider sterically hindered, non-nucleophilic bases; monitor reaction closely. |
| Reactive Metals (e.g., Na, K, Mg, Zn) | Reductive dehalogenation, potentially vigorous or explosive.[7] | Less halogenated alkanes/alkenes, metal halides. | Avoid contact; use alternative reagents for reductions if possible. |
| Elevated Temperatures | Thermal decomposition via elimination.[2][3] | Halogenated alkenes, HBr, HCl. | Maintain reactions at the lowest effective temperature; use appropriate ventilation. |
| UV Light | Photochemical decomposition via radical chain reactions.[4] | Mixture of degradation products. | Store in amber glass containers; protect reactions from direct sunlight or UV sources. |
| Strong Oxidizing Agents | Potential for vigorous or explosive reaction. | A variety of oxidation products. | Avoid contact; conduct small-scale tests if use is unavoidable. |
Diagrams of Degradation Pathways
Below are visualizations of the primary degradation pathways for 1,2-dibromo-1,1,2-trichloroethane based on the reactivity of analogous compounds.
Caption: Base-mediated dehydrohalogenation of 1,2-dibromo-1,1,2-trichloroethane.
Caption: Initial step of photochemical degradation of 1,2-dibromo-1,1,2-trichloroethane.
References
-
U.S. Environmental Protection Agency. (2019). 1,1,2-Trichloroethane: Technical Report on the Conditions of Use. Retrieved from regulations.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114562, 1,2-Dibromo-1,1,2-trichloroethane. Retrieved from PubChem. [Link]
-
Yu, R., Peethambaram, H. S., Falta, R. W., Verce, M. F., Henderson, J. K., Bagwell, C. E., ... & Freedman, D. L. (2013). Kinetics of 1,2-dichloroethane and 1,2-dibromoethane biodegradation in anaerobic enrichment cultures. Applied and Environmental Microbiology, 79(4), 1359–1367. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6401, 1,2-Dibromo-1,1-dichloroethane. Retrieved from PubChem. [Link]
-
Tucker, J. W., & Narayanam, M. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(1), 233-237. [Link]
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The Organic Chemistry Tutor. (2016, February 10). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. [Link]
-
U.S. Environmental Protection Agency. (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography. Retrieved from epa.gov. [Link]
-
Pearson Study Prep. (2015, March 17). The dehydrohalogenation mechanism. YouTube. [Link]
-
Castro, C. E., & Belser, N. O. (1990). Biodehalogenation: Oxidative and reductive metabolism of 1,1,2-trichloroethane by Pseudomonas Putida—Biogeneration of vinyl chloride. Environmental Toxicology and Chemistry, 9(6), 707-714. [Link]
-
Jeffers, P. M., Ward, L. M., Woytowitch, L. M., & Wolfe, N. L. (1989). Structure-Reactivity Relationships in Dehydrohalogenation Reactions of Polychlorinated and Polybrominated Alkanes. Environmental Science & Technology, 23(8), 965-969. [Link]
-
Quora. (2020). What does a sodium hydroxide and chloroethane reaction make?[Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. Retrieved from ncert.nic.in. [Link]
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SaskOER. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Introduction to Organic Chemistry. [Link]
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Clark, J. (2015). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. [Link]
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Won, Y. S. (1990). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. New Jersey Institute of Technology. [Link]
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Quora. (2021). How does an alkane decolourize bromine in carbon tetrachloride in the presence of light?[Link]
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Reddit. (2015). What are the byproducts of reduction with borohydride?[Link]
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Morse, G. E., Gantz, J. L., & Armstrong, N. R. (2016). The mixed alloyed chemical composition of chloro-(chloro)n-boron subnaphthalocyanines dictates their physical properties and performance in organic photovoltaic devices. Journal of Materials Chemistry A, 4(4), 1294-1306. [Link]
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Wikipedia. (n.d.). Dehydrohalogenation. [Link]
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Maccoll, A., & Stone, P. J. (1966). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic, 661-664. [Link]
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University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. [Link]
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Bretherick, L. (1995). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, (134), 553-562. [Link]
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Yu, R., Peethambaram, H. S., Falta, R. W., Verce, M. F., Henderson, J. K., Bagwell, C. E., ... & Freedman, D. L. (2013). Kinetics of 1,2-dichloroethane and 1,2-dibromoethane biodegradation in anaerobic enrichment cultures. Applied and Environmental Microbiology, 79(4), 1359–1367. [Link]
-
Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
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Cardillo, P., & Girelli, A. (2003). Sodium borohydride reactivity with different solvents. Journal of Thermal Analysis and Calorimetry, 72(1), 199-204. [Link]
-
Gauth. (n.d.). 1,2-Dibromoethane reacts with sodium hydroxide to form a compound that has the composition. [Link]
-
Clark, J. (2013). The halogenation of alkanes and cycloalkanes. Chemguide. [Link]
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Unacademy. (n.d.). Hydrocarbon. [Link]
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The Organic Chemistry Tutor. (2019, July 24). Dehydrohalogenation. YouTube. [Link]
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Publisso. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). [Link]
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IITian Academy. (n.d.). IB DP Chemistry 20.1 Types of organic reactions HL Paper 1. [Link]
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Improving yield and selectivity in reactions with 1,2-Dibromo-1,1,2-trichloroethane
Answering the user's request.## Technical Support Center: Optimizing Reactions with 1,2-Dibromo-1,1,2-trichloroethane
Welcome to the technical support center for 1,2-Dibromo-1,1,2-trichloroethane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this polyhalogenated alkane. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance reaction yields, improve selectivity, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of 1,2-Dibromo-1,1,2-trichloroethane.
Q1: What are the primary reactive sites and general reactivity profile of 1,2-Dibromo-1,1,2-trichloroethane?
A1: 1,2-Dibromo-1,1,2-trichloroethane possesses a complex reactivity profile due to the presence of five halogen atoms on a two-carbon backbone. The key factors influencing its reactions are:
-
Leaving Group Ability: Bromine is a better leaving group than chlorine because the bromide ion (Br-) is larger, more polarizable, and a weaker base than the chloride ion (Cl-).[1] Consequently, reactions involving nucleophilic substitution or elimination will preferentially occur at the carbon-bromine bonds.
-
Polarity of C-X Bonds: All carbon-halogen bonds in the molecule are polar, with the carbon atoms carrying a partial positive charge (δ+), making them susceptible to attack by nucleophiles.[2]
-
Steric Hindrance: The bulky halogen atoms create significant steric hindrance around the carbon backbone, which can influence the accessibility of the electrophilic carbon atoms to nucleophiles and bases. This often dictates whether a substitution or elimination pathway is favored.
Q2: What are the most common reaction types observed with this compound?
A2: The compound primarily undergoes two types of reactions:
-
Elimination Reactions (Dehalogenation): The removal of two halogen atoms (typically two bromines or a bromine and a chlorine) from adjacent carbons to form an alkene is a common pathway, often promoted by metals like zinc or magnesium.[3]
-
Nucleophilic Substitution: A nucleophile can replace a halogen atom. Due to the better leaving group ability of bromide, substitution of a bromine atom is more common.[4] However, the crowded steric environment means that reaction conditions must be carefully controlled to favor substitution over elimination.[2]
Q3: What are the critical safety precautions for handling 1,2-Dibromo-1,1,2-trichloroethane?
A3: 1,2-Dibromo-1,1,2-trichloroethane is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Standard laboratory safety protocols for handling halogenated hydrocarbons should be strictly followed:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Q4: How does the polyhalogenated nature of this molecule affect its stability and potential for side reactions?
A4: The high degree of halogenation makes the molecule susceptible to radical reactions, especially in the presence of heat, UV light, or radical initiators.[7] The C-C bond can also be cleaved under certain harsh conditions. The presence of multiple halogens can also lead to complex product mixtures if reaction conditions are not highly selective. For instance, incomplete dehalogenation can result in a mixture of haloalkenes.
Troubleshooting Guide: Improving Yield and Selectivity
This section provides in-depth, scenario-based troubleshooting for common experimental challenges.
Scenario 1: Dehalogenation Reactions
Q: My dehalogenation reaction with zinc is sluggish, incomplete, and giving poor yields of the desired alkene. What's wrong?
A: This is a frequent issue often related to the activity of the metal, solvent choice, or temperature.
Causality & Solution:
-
Inactive Metal Surface: Zinc dust is often coated with a passivating layer of zinc oxide, which dramatically reduces its reactivity. Activating the zinc immediately before use is critical.
-
Poor Solvent Choice: The reaction requires a solvent that can support the formation of the organozinc intermediate and dissolve the reactants.
-
Insufficient Temperature: While exothermic, the reaction often requires initial heating to overcome the activation energy.
Troubleshooting Workflow: Dehalogenation
Caption: Troubleshooting workflow for low-yield dehalogenation reactions.
Detailed Protocol: Activation of Zinc Dust
-
Place the required amount of zinc dust in a flask.
-
Add a sufficient volume of 1 M HCl to cover the zinc and swirl for 60-90 seconds. You should observe gas evolution.
-
Decant the HCl and wash the zinc dust sequentially with deionized water (3x), ethanol (2x), and finally diethyl ether (2x).
-
Dry the activated zinc dust under a high vacuum for at least 1-2 hours before use. The zinc should appear as a fine, dark gray powder.
Table 1: Recommended Conditions for Dehalogenation
| Parameter | Recommendation | Rationale |
| Metal | Activated Zinc Dust | Provides a clean, reactive surface for the reaction. |
| Solvent | DMF, THF, Dioxane | Polar aprotic solvents facilitate the reaction without interfering. |
| Temperature | 40-60 °C (initiation) | Provides sufficient energy to start the reaction, which is often exothermic. |
| Stoichiometry | 1.5 - 2.0 eq. of Zinc | Ensures complete reaction, accounting for any surface oxides. |
Scenario 2: Nucleophilic Substitution vs. Elimination
Q: I am attempting a nucleophilic substitution, but my primary product is the elimination-derived alkene. How can I favor the substitution product?
A: This is a classic competition between substitution (Sₙ) and elimination (E) pathways. The structure of 1,2-Dibromo-1,1,2-trichloroethane is sterically hindered, which naturally favors elimination. To promote substitution, you must carefully select the nucleophile, solvent, and temperature.
Causality & Solution:
-
Nucleophile vs. Base: Strong, bulky bases will favor elimination (E2). Strong, non-bulky nucleophiles are needed for substitution (Sₙ2).[8]
-
Solvent Effects: Polar aprotic solvents (like DMSO, DMF) are ideal for Sₙ2 reactions. They solvate the cation but leave the nucleophile "bare" and highly reactive. Polar protic solvents (like ethanol, water) can solvate the nucleophile, reducing its potency and can favor elimination.[9]
-
Temperature: Higher temperatures provide more energy for molecules to overcome the higher activation energy of elimination reactions. Therefore, lower temperatures favor substitution.[10]
Logical Relationship: Favoring Substitution over Elimination
Caption: Key experimental factors determining the outcome of substitution vs. elimination.
Detailed Protocol: Maximizing Nucleophilic Substitution Yield
-
Setup: Use an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Solvent & Substrate: Add the 1,2-Dibromo-1,1,2-trichloroethane to your chosen polar aprotic solvent (e.g., anhydrous DMF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Nucleophile Addition: Dissolve your strong, non-bulky nucleophile (e.g., sodium azide or potassium cyanide) in a minimal amount of the same solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Maintain the temperature at 0-5 °C and monitor the reaction progress by TLC or GC-MS. Allow the reaction to stir for several hours or until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Proceed with a standard aqueous workup and extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
Scenario 3: Controlling Selectivity and Side Reactions
Q: I am observing multiple products, suggesting that both bromine and chlorine are reacting, or that radical pathways are competing. How can I improve selectivity?
A: Achieving high selectivity with a polyhalogenated substrate requires conditions that are mild enough to differentiate between the reactivities of the C-Br and C-Cl bonds and that suppress unwanted radical pathways.
Causality & Solution:
-
Leaving Group Selectivity: The C-Br bond is significantly weaker than the C-Cl bond, making it more labile. Mild reaction conditions (lower temperatures, less reactive nucleophiles) will almost exclusively target the C-Br bond.
-
Radical Contamination: Free radical reactions are often initiated by light or trace metal impurities.[11] Running the reaction in the dark and using purified reagents can minimize these side reactions. The addition of a radical inhibitor, like butylated hydroxytoluene (BHT), can also be effective.
Table 2: Strategies for Enhancing Reaction Selectivity
| Problem | Potential Cause | Recommended Solution |
| Mixture of Bromo- and Chloro-substituted products | Reaction conditions are too harsh, overcoming the activation energy for C-Cl bond cleavage. | Lower the reaction temperature. Use a softer, more selective nucleophile. Reduce reaction time. |
| Formation of unexpected coupling or polymerization products | Competing free radical pathway.[7] | Wrap the reaction vessel in aluminum foil to exclude light. Degas the solvent to remove oxygen. Add a radical inhibitor (e.g., BHT, ~0.1 mol%). |
| Inconsistent Results | Reagent or solvent impurities. | Purify solvents and reagents before use. Ensure anhydrous conditions if using moisture-sensitive reagents.[10] |
References
-
Chemistry LibreTexts (2021). 5.8: Polyhalogenated Alkanes and Alkenes. [Link]
-
Chemistry LibreTexts (2020). 4.2: Free Radical Reactions. [Link]
-
Chemistry Stack Exchange (2016). Metal reagent in dehalogenation of vicinal dihalides. [Link]
-
IB Colourful Solutions in Chemistry. Nucleophilic substitution. [Link]
-
Lumen Learning. 18.4. Radical reactions in practice | Organic Chemistry II. [Link]
-
PubChem. 1,2-Dibromo-1,1,2-trichloroethane | C2HBr2Cl3 | CID 114562. [Link]
-
ResearchGate (n.d.). Optimization of reaction conditions. [Link]
-
Save My Exams (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]
-
CK-12 Foundation (2026). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
-
YouTube (2017). Advanced Higher: Haloalkanes Reactions. [Link]
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Technical Support Center: Troubleshooting Peak Splitting in the ¹H NMR of 1,2-Dibromo-1,1,2-trichloroethane
Welcome to the technical support guide for navigating the complexities of the Nuclear Magnetic Resonance (NMR) spectrum of 1,2-dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃). Researchers expecting a simple spectrum for this molecule are often surprised by unexpected peak splitting. This guide provides a structured, in-depth analysis of the potential causes for this phenomenon and offers validated troubleshooting protocols to accurately interpret your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I expected a single peak for the one proton in 1,2-dibromo-1,1,2-trichloroethane, but I see two distinct singlets. What is the most likely cause?
A1: The presence of diastereomers is the most probable cause for observing two singlets.
-
Expertise & Causality: The structure of 1,2-dibromo-1,1,2-trichloroethane contains two chiral centers (C1 and C2). A standard, non-stereoselective synthesis will inevitably produce a mixture of stereoisomers. Specifically, you will form two pairs of enantiomers: (1R, 2R)/(1S, 2S) and (1R, 2S)/(1S, 2R).
The relationship between the (1R, 2R) and (1R, 2S) isomers is diastereomeric. Diastereomers are chemically and physically distinct compounds.[1][2] Consequently, the sole proton in each diastereomer exists in a unique chemical environment, leading to different chemical shifts in the ¹H NMR spectrum. While NMR cannot distinguish between enantiomers in an achiral solvent, it readily distinguishes between diastereomers.[3][4] Therefore, a mixture of diastereomers will display two separate singlets, with the integration ratio reflecting the relative abundance of each diastereomeric pair.
-
Trustworthiness & Validation Protocol: To confirm the presence of diastereomers, the following protocol can be employed.
Protocol 1: Chromatographic Separation of Diastereomers
-
Objective: To physically separate the diastereomers and acquire individual NMR spectra.
-
Methodology:
-
Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane/ethyl acetate).
-
Perform column chromatography on silica gel. Diastereomers have different polarities and should separate. Alternatively, High-Performance Liquid Chromatography (HPLC) can provide better resolution.
-
Collect distinct fractions and analyze them by Thin Layer Chromatography (TLC) to identify pure compounds.
-
Remove the solvent from the isolated fractions under reduced pressure.
-
Prepare separate NMR samples for each pure fraction and acquire their ¹H NMR spectra.
-
-
Expected Outcome: Each purified fraction corresponding to a single diastereomer should now exhibit a single singlet in its ¹H NMR spectrum, confirming that the initial splitting was due to the mixture.
-
-
Visualization: Diastereomeric Environments
Caption: Logical relationship between diastereomers and the observed NMR spectrum.
Q2: I'm observing more than two peaks, or a very complex multiplet. What could be causing this complexity?
A2: Restricted bond rotation is the likely cause, leading to multiple conformers (rotamers) that are stable on the NMR timescale.
-
Expertise & Causality: The carbon-carbon single bond in 1,2-dibromo-1,1,2-trichloroethane is sterically hindered by five bulky halogen substituents. This creates a significant energy barrier to free rotation.[5] As a result, the molecule can exist as a set of stable staggered conformers (rotamers). If the rate of interconversion between these rotamers is slow compared to the NMR timescale, the instrument will detect the proton in each distinct conformational environment as a separate signal.[6][7] Therefore, even a single, pure diastereomer can give rise to multiple peaks, each corresponding to a different stable rotamer.
-
Trustworthiness & Validation Protocol: The definitive method to diagnose restricted rotation is Variable Temperature (VT) NMR spectroscopy.[6][8] By changing the temperature, you can manipulate the rate of conformational exchange.
Protocol 2: Variable Temperature (VT) NMR Analysis
-
Objective: To observe changes in the spectrum as a function of temperature to confirm the presence of dynamic exchange between rotamers.
-
Sample Preparation: Prepare a solution of the sample (~10-20 mg) in a high-boiling deuterated solvent (e.g., toluene-d₈ or 1,2-dichlorobenzene-d₄) to ensure it remains liquid over a wide temperature range.
-
Methodology:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a baseline.
-
Incrementally increase the sample temperature (e.g., in 10-15 °C steps). Allow the temperature to equilibrate for several minutes at each step before acquiring a new spectrum.
-
Observe the signals. As the temperature rises, the rate of rotation increases. The distinct peaks from the rotamers will first broaden, then merge into a single very broad peak (coalescence), and finally sharpen into a single, time-averaged signal at a sufficiently high temperature.[6]
-
(Optional) Cool the sample below room temperature to potentially slow the exchange further, which may result in even sharper signals for the individual rotamers.
-
-
Expected Outcome: The temperature-dependent behavior of the peaks (broadening and coalescence upon heating) is a clear confirmation of a dynamic process like restricted rotation.
-
-
Data Presentation: Hypothetical VT-NMR Data
| Temperature | Spectral Appearance | Interpretation |
| -20 °C | Multiple sharp peaks | Slow exchange; individual rotamers are "frozen" out. |
| 25 °C | Multiple, possibly broadened, peaks | Intermediate exchange on the NMR timescale. |
| 70 °C | One very broad, coalesced peak | Coalescence temperature; exchange rate matches frequency difference. |
| 110 °C | One sharp, averaged singlet | Fast exchange; only the average environment is observed. |
-
Visualization: VT-NMR Experimental Workflow
Caption: Workflow for confirming rotamers using Variable Temperature NMR.
Q3: My proton signal is not split, but it appears unusually broad. What could be the issue?
A3: This is likely due to quadrupolar broadening from the adjacent bromine and chlorine nuclei.
-
Expertise & Causality: Both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) have nuclear spins greater than 1/2 (I = 3/2), which gives them a nuclear electric quadrupole moment. These quadrupolar nuclei can relax very rapidly. This rapid relaxation provides an efficient mechanism for the coupled proton to also relax, which shortens its lifetime in a given spin state. According to the Heisenberg uncertainty principle, a shorter lifetime leads to a broader range of energy, which manifests as a broadened peak in the NMR spectrum. Instead of seeing a clean split (coupling), the effect is "smeared out" into a broad signal.
-
Trustworthiness & Validation Protocol: Differentiating quadrupolar broadening from other broadening effects (like poor shimming or sample inhomogeneity) is key.[9][10][11]
Protocol 3: Ruling Out Common Artifacts
-
Objective: To ensure the observed broadening is a molecular property and not an experimental artifact.
-
Methodology:
-
Re-shim the Spectrometer: Perform a careful manual or automated shimming procedure to optimize magnetic field homogeneity. Poor shimming is a common cause of broad lines.
-
Check Sample Concentration/Solubility: Highly concentrated, viscous samples or partially undissolved material can lead to broad peaks.[10] Try diluting the sample or using a different solvent to ensure complete solubility.
-
Acquire Spectrum on a Different Spectrometer: If possible, run the sample on a different instrument (especially one with a higher field strength). If the broadening persists proportionally, it is more likely an intrinsic property of the molecule.
-
Temperature Variation: As mentioned in A2, changing the temperature can alter the relaxation rates of the quadrupolar nuclei and may sharpen the proton signal, providing evidence for this interaction.
-
-
Summary of Troubleshooting Strategies
| Observed Phenomenon | Most Likely Cause(s) | Key Troubleshooting Experiment(s) |
| Two sharp singlets | Presence of Diastereomers | Chromatographic Separation (HPLC, Column) |
| Multiple peaks/multiplet | Restricted Bond Rotation (Rotamers) | Variable Temperature (VT) NMR |
| One broad singlet | Quadrupolar Broadening from Br/Cl; Poor Shimming; Low Solubility | Re-shim; Dilute Sample; Change Solvent; VT-NMR |
References
-
Chemguide. (n.d.). The origin of splitting in NMR spectra. Retrieved from [Link][12]
-
Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link][13]
-
TutorChase. (n.d.). What causes splitting patterns in proton NMR? Retrieved from [Link][14]
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link][5]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link][1]
-
Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link][15]
-
Powers, A. R., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1435-1439. Retrieved from [Link][6]
-
AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link][16]
-
YouTube. (2020). H-NMR splitting and the n+1 rule. Retrieved from [Link][17]
-
Fiveable. (n.d.). Diastereotopic Protons Definition. Retrieved from [Link][18]
-
ERIC. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Retrieved from [Link][8]
-
Wikipedia. (n.d.). Nuclear magnetic resonance decoupling. Retrieved from [Link][19]
-
Sci-Hub. (1980). Unexpected second‐order effects in proton‐coupled 13 C NMR spectra. Organic Magnetic Resonance. Retrieved from [Link]
-
Nanalysis. (2018). Your NMReady-60 Order! Retrieved from [Link][20]
-
National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link][21]
-
Royal Society of Chemistry. (n.d.). Second-order NMR spectra at high field of common organic functional groups. Retrieved from [Link][22]
-
Al-Hourani, B. (2025). Spotting diastereotopic protons in the NMR spectrum. Retrieved from [Link][23]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link][9]
-
Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link][24]
-
PubChem. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. Retrieved from [Link][25]
-
Chemistry LibreTexts. (2024). Types of Protons. Retrieved from [Link][2]
-
Wikipedia. (n.d.). Magnetic inequivalence. Retrieved from [Link][26]
-
PubMed. (n.d.). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Retrieved from [Link][27]
-
University of Wisconsin-Madison. (n.d.). A Brief Overview of Chemical Shift Equivalence & Magnetic Equivalence. Retrieved from [Link][28]
-
Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link][11]
-
University of Ottawa NMR Facility Blog. (2008). Chemical and Magnetic Equivalence. Retrieved from [Link][29]
-
ResearchGate. (2025). Conformational behaviour of 1,2-dichloroethane and 1,2-dibromoethane: 1H-NMR, IR, refractive index and theoretical studies. Retrieved from [Link][30]
-
SciSpace. (n.d.). Direct chiral discrimination in NMR spectroscopy. Retrieved from [Link][3]
-
SpectraBase. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][31]
-
SpectraBase. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane - Optional[MS (GC)] - Spectrum. Retrieved from [Link][32]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link][33]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1,2-trichloroethane. Retrieved from [Link][34]
-
ResearchGate. (2017). I am struggling to get a nmr spectra of my complexes... Retrieved from [Link][35]
-
ResearchGate. (2025). Chirality in NMR spectroscopy. Retrieved from [Link][4]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link][37]
-
YouTube. (2019). Conformational analysis of 1,2-dichloroethane, 1,2-dibromoethane. Retrieved from [Link][38]
-
University of Wisconsin. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link][39]
-
YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link][40]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). NMR - Interpretation. Retrieved from [Link][41]
-
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link][42]
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Inconsistent results in experiments using 1,2-Dibromo-1,1,2-trichloroethane
Technical Support Center: 1,2-Dibromo-1,1,2-trichloroethane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7). This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results in their experiments. The complex nature of polyhalogenated alkanes can introduce variability. This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve reproducible and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are significantly lower than expected or vary between batches. What are the most common initial checks?
Low or inconsistent yields are often traced back to three primary areas: reagent integrity, reaction conditions, or competing side reactions.
-
Reagent Purity and Stability: 1,2-Dibromo-1,1,2-trichloroethane can degrade, especially if stored improperly. It is crucial to assess the purity of your starting material before use, as suppliers may not provide detailed analytical data for this specific compound[1]. Contaminants or degradation products can inhibit your primary reaction pathway.
-
Side Reactions: Polyhalogenated alkanes are susceptible to side reactions, such as dehalogenation or elimination, which consume the starting material and complicate purification[2]. These are often triggered by inappropriate temperatures, light exposure, or the presence of incompatible reagents.
-
Moisture and Atmosphere: The presence of moisture or oxygen can initiate undesirable pathways, especially in sensitive organometallic or radical reactions. Ensure your solvents and glassware are scrupulously dry and consider running reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I'm observing unexpected peaks in my GC or NMR analysis of the crude reaction mixture. What are the likely culprits?
Unexpected peaks typically originate from impurities in the starting material, side products, or decomposition.
-
Elimination Products: The loss of HBr or HCl can lead to the formation of halogenated alkenes. These reactions can sometimes be catalyzed by bases or heat.
-
Radical Reaction Products: Halogenated alkanes can undergo free-radical reactions, especially when exposed to UV light or radical initiators[3][4]. This can lead to a complex mixture of substitution products that are difficult to separate[3].
-
Solvent-Related Impurities: Ensure your reaction solvent is pure and free from stabilizers or contaminants that could either react or be mistaken for products. Some solvents require purification before use in sensitive applications[5].
Q3: How should I properly store 1,2-Dibromo-1,1,2-trichloroethane to ensure its long-term stability?
Proper storage is critical. Like many halogenated hydrocarbons, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation[6][7]. Exposure to light can initiate photochemical reactions[3]. It should be stored away from incompatible materials such as strong bases, oxidizing agents, and reactive metals (e.g., Al, Mg, Zn)[6][7].
Q4: What are the most critical safety precautions when working with this reagent?
1,2-Dibromo-1,1,2-trichloroethane and related compounds are hazardous. Always handle this chemical inside a certified chemical fume hood[6][7][8].
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, splash-resistant safety goggles, a face shield, and a lab coat[6].
-
Inhalation and Contact: Avoid inhaling vapors and prevent skin or eye contact[8][9]. The compound is classified as a skin and eye irritant and may cause respiratory irritation[9].
-
Waste Disposal: Dispose of all waste in accordance with approved institutional and local regulations for halogenated organic compounds[6].
In-Depth Troubleshooting Guides
Guide 1: Verifying Reagent Integrity
Inconsistent results often begin with the starting material. Since analytical data for 1,2-Dibromo-1,1,2-trichloroethane may be limited from the supplier, it is the user's responsibility to verify its identity and purity[1].
Problem: Unknown purity of the starting material is causing non-reproducible reaction outcomes.
Solution: Implement a routine Quality Control (QC) check on each new bottle or lot.
Protocol: Purity Assessment of 1,2-Dibromo-1,1,2-trichloroethane
-
Sample Preparation: Prepare a dilute solution of your 1,2-Dibromo-1,1,2-trichloroethane in a high-purity volatile solvent (e.g., hexane or dichloromethane).
-
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:
-
Inject the sample onto a GC/MS system. Gas chromatography is an excellent technique for separating volatile impurities from the main compound[10].
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any fragments, confirming its identity. The expected molecular weight for C₂HBr₂Cl₃ is approximately 291.2 g/mol [9].
-
Quantify the purity by integrating the peak areas. A purity level of >98% is recommended for most synthetic applications.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. The proton signal for 1,2-Dibromo-1,1,2-trichloroethane (CHClBr-CBrCl₂) should be a singlet. Impurities will likely show additional peaks in different regions of the spectrum.
-
¹³C NMR can also be used to confirm the carbon backbone and identify carbon-containing impurities.
-
-
FTIR Spectroscopy:
-
Acquire an FTIR spectrum to confirm the presence of characteristic C-H, C-Cl, and C-Br bonds and the absence of unexpected functional groups (e.g., C=C from elimination, O-H from hydrolysis)[9].
-
Data Summary: Recommended Analytical Techniques
| Technique | Purpose | Expected Result/Observation |
| GC/MS | Purity assessment and identification of volatile impurities. | Single major peak with correct mass spectrum. Allows for % purity calculation. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | A clean singlet for the main compound. |
| FTIR | Functional group analysis. | Confirms characteristic bonds and absence of contaminants like water or alcohols. |
Guide 2: Troubleshooting Low Reaction Yields
When reagent purity is confirmed, the next step is to analyze the reaction itself. A systematic approach can help identify the cause of low yields.
Troubleshooting Workflow for Low Yield A logical decision tree for diagnosing yield issues.
Common Side Reactions and Mitigation Strategies
-
Dehydrohalogenation (Elimination): This reaction forms an alkene and is often promoted by heat or the presence of bases (even weak bases).
-
Mitigation: Run the reaction at the lowest feasible temperature. If a base is required, use a non-nucleophilic, sterically hindered base. Ensure all glassware is neutral and clean.
-
-
Radical Halogenation/Substitution: UV light or high temperatures can cause homolytic cleavage of the C-Br or C-Cl bonds, initiating a radical chain reaction[3][4][11]. This is especially problematic in reactions with alkanes or other radical-sensitive substrates.
-
Mitigation: Protect the reaction from light by wrapping the flask in aluminum foil. Avoid excessively high temperatures. If radical reactions are suspected, consider adding a radical inhibitor (if compatible with your desired chemistry).
-
Guide 3: Effective Purification of Halogenated Compounds
Impurities or side products can co-purify with your desired product, leading to inconsistent downstream results.
Problem: Difficulty in separating the target compound from acidic impurities (HBr, HCl) or unreacted starting materials.
Solution: A multi-step aqueous wash followed by distillation or chromatography. A similar approach is used to purify related compounds like 1,2-dibromoethane[12].
Protocol: Post-Reaction Work-up and Purification
-
Quenching: Carefully quench the reaction mixture, typically in an ice bath.
-
Solvent Extraction: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane, diethyl ether) and transfer to a separatory funnel.
-
Aqueous Wash Series:
-
Acid Wash (Optional): Wash with a dilute, cold acid (e.g., 1M HCl) to remove basic organic impurities.
-
Base Wash: Wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic byproducts like HBr or HCl. Check that the aqueous layer is basic (pH > 7) before proceeding.
-
Brine Wash: Wash with a saturated sodium chloride (NaCl) solution to remove residual water and water-soluble impurities.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification:
-
Distillation: For thermally stable compounds, vacuum distillation is an effective method for separating compounds with different boiling points.
-
Column Chromatography: For non-volatile or thermally sensitive compounds, silica gel chromatography can be used to separate the product based on polarity.
-
References
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Solubility of Things. (n.d.). 1,2-Dibromo-1,1-dichloroethane. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for 1,2-Dibromoethane. Retrieved from [Link]
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National Environmental Methods Index. (n.d.). 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. Retrieved from [Link]
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Analytical Method. (n.d.). 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-Chloropropane (DBCP), 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography. Retrieved from [Link]
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Clark, J. (n.d.). The Halogenation of Alkanes. Retrieved from [Link]
- Google Patents. (n.d.). DE1243169B - Process for purifying and stabilizing crude dibromoethane.
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Exposome-Explorer. (n.d.). 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114562, 1,2-Dibromo-1,1,2-trichloroethane. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6401, 1,2-Dibromo-1,1-dichloroethane. Retrieved from [Link].
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U.S. Environmental Protection Agency (EPA). (n.d.). Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from [Link]
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Pearson. (n.d.). Halogenation Reactions: Videos & Practice Problems. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124-73-2, 1,2-Dibromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link].
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YouTube. (2020, August 12). Radical Halogenation of Alkanes. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1,1,2-TRICHLOROETHANE Method no.: Matrix: Target concentration: Procedure. Retrieved from [Link]
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Chemguide. (n.d.). The Halogenation of Alkenes. Retrieved from [Link]
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ResearchGate. (2025, August 7). 1,2-Dibromoethane - A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for 1,1,2-Trichloroethane. Retrieved from [Link]
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Department of Climate Change, Energy, the Environment and Water (DCCEEW), Australia. (2022, June 30). 1,1,2-Trichloroethane. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 1,2-Dibromo-1,1,2-trichloroethane and Other Halogenated Ethanes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and analysis, the choice of a solvent or reagent can be the determining factor in the success of an experiment. Halogenated ethanes, a class of versatile organic compounds, have long been employed in various scientific endeavors. This guide offers an in-depth comparative analysis of 1,2-dibromo-1,1,2-trichloroethane alongside other key halogenated ethanes—1,1,1-trichloroethane, 1,2-dichloroethane, and hexachloroethane. By examining their physicochemical properties, performance in specific applications, and toxicological profiles, this document aims to equip researchers with the knowledge to make informed and responsible decisions in the laboratory.
Physicochemical Properties: A Foundation for Application
The utility of a halogenated ethane is fundamentally dictated by its physical and chemical characteristics. The strategic placement of different halogen atoms on the ethane backbone gives rise to a wide spectrum of properties, influencing their behavior as solvents, reagents, and intermediates.
A comparative overview of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Selected Halogenated Ethanes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³ at 20°C) | Water Solubility (g/L at 20°C) |
| 1,2-Dibromo-1,1,2-trichloroethane | C₂HBr₂Cl₃ | 291.20[1] | ~195 | ~2.27 | Low |
| 1,1,1-Trichloroethane | C₂H₃Cl₃ | 133.40[2][3] | 74-76[3] | 1.32 (at 30°C)[3] | 1.29 (at 25°C)[2] |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 83.5 | 1.253 | 8.7 |
| Hexachloroethane | C₂Cl₆ | 236.74 | 185 (sublimes) | 2.091 | 0.05 |
The high molar mass and density of 1,2-dibromo-1,1,2-trichloroethane, a result of its bromine and chlorine content, make it a valuable tool for applications requiring dense, non-aqueous media. Its high boiling point suggests low volatility, a crucial factor in minimizing evaporative losses and exposure during high-temperature reactions. In contrast, the lower boiling points of 1,1,1-trichloroethane and 1,2-dichloroethane make them more suitable for applications where easy removal by evaporation is desired.
Performance in Application: A Comparative Perspective
The unique properties of these halogenated ethanes translate to distinct performance characteristics in various laboratory and industrial applications.
Solvents in Organic Synthesis and Spectroscopy
Halogenated ethanes are often employed as solvents due to their ability to dissolve a wide range of organic compounds and their relative inertness under many reaction conditions.[3] Their varying polarities and boiling points allow for the selection of an appropriate solvent for a specific transformation.
While specific comparative studies on the performance of 1,2-dibromo-1,1,2-trichloroethane as a reaction solvent are limited, its high boiling point makes it a candidate for high-temperature reactions where other volatile solvents would require reflux or pressurized systems.
In spectroscopy, the choice of solvent is critical as it can influence the spectral properties of the analyte. Halogenated solvents are often used in infrared (IR) spectroscopy due to their transparency in regions of the IR spectrum where many organic functional groups absorb.[4]
The following diagram illustrates the decision-making process for selecting a halogenated ethane as a solvent.
Figure 1: Solvent selection guide for halogenated ethanes.
Heavy Liquids for Mineral Separation
The high density of certain halogenated ethanes makes them ideal for use as heavy liquids in mineralogy and materials science for separating components of a mixture based on their differing densities.[5][6][7][8][9] In this technique, a crushed sample is suspended in the heavy liquid; minerals with a density lower than the liquid will float, while those with a higher density will sink.
1,2-Dibromo-1,1,2-trichloroethane, with its density exceeding 2.2 g/cm³, is well-suited for separating many common minerals. Hexachloroethane, which is a solid at room temperature, is not used as a heavy liquid.
Experimental Protocol: Comparative Mineral Separation Efficiency
Objective: To compare the efficiency of 1,2-dibromo-1,1,2-trichloroethane and 1,2-dichloroethane in separating a mixture of quartz (density ≈ 2.65 g/cm³) and calcite (density ≈ 2.71 g/cm³).
Materials:
-
1,2-Dibromo-1,1,2-trichloroethane
-
1,2-Dichloroethane
-
A finely crushed mixture of quartz and calcite (1:1 by weight)
-
Separatory funnels
-
Beakers
-
Filter paper and funnels
-
Acetone (for rinsing)
-
Microscope for mineral identification
Procedure:
-
Place 10 g of the quartz/calcite mixture into two separate separatory funnels.
-
To the first funnel, add 50 mL of 1,2-dibromo-1,1,2-trichloroethane.
-
To the second funnel, add 50 mL of 1,2-dichloroethane.
-
Gently swirl both funnels to ensure the mineral mixture is fully suspended in the liquid.
-
Allow the mixtures to stand undisturbed for 30 minutes to allow for separation.
-
Carefully drain the sunken fraction (the "sinks") from the bottom of each separatory funnel into a labeled beaker.
-
Pour the remaining liquid containing the floating fraction (the "floats") from the top of each funnel into a separate labeled beaker.
-
Wash the separated mineral fractions with acetone and allow them to dry.
-
Examine each fraction under a microscope to identify the minerals present and assess the purity of the separation.
Expected Outcome: 1,2-Dibromo-1,1,2-trichloroethane will not effectively separate quartz and calcite as both have densities higher than the liquid. 1,2-dichloroethane will also be ineffective as it is less dense than both minerals. This experiment highlights the importance of selecting a heavy liquid with a density intermediate to the minerals being separated. For separating quartz and calcite, a liquid with a density between 2.65 and 2.71 g/cm³ would be required.
The following flowchart outlines the general process of heavy liquid mineral separation.
Figure 2: General workflow for heavy liquid mineral separation.
Reactivity and Mechanisms
The reactivity of halogenated ethanes is largely governed by the nature of the carbon-halogen bond. The bond strength decreases in the order C-Cl > C-Br, making the C-Br bond more susceptible to cleavage. In 1,2-dibromo-1,1,2-trichloroethane, the presence of both chlorine and bromine atoms offers potential for differential reactivity.
Halogenated alkanes can undergo substitution and elimination reactions. The specific pathway is influenced by the structure of the alkane, the nature of the attacking species (nucleophile or base), and the reaction conditions. Free radical halogenation, typically initiated by UV light, is a common method for synthesizing haloalkanes.[10][11][12][13]
Toxicological Profiles: A Critical Consideration
The use of halogenated ethanes necessitates a thorough understanding of their toxicological properties. Many of these compounds are associated with significant health and environmental risks.
Table 2: Comparative Toxicological Overview
| Compound | Key Toxicological Concerns |
| 1,2-Dibromo-1,1,2-trichloroethane | Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
| 1,1,1-Trichloroethane | Central nervous system depressant.[14] Ozone-depleting substance. |
| 1,2-Dichloroethane | Carcinogenic to humans (Group 1 - IARC). Hepatotoxic and nephrotoxic. |
| Hexachloroethane | Probable human carcinogen (Group 2B - IARC). Neurotoxic and hepatotoxic. |
The toxicity of halogenated hydrocarbons can be attributed to their metabolism, which can generate reactive intermediates that damage cellular macromolecules. For instance, some halogenated alkanes are metabolized by cytochrome P450 enzymes, leading to the formation of toxic byproducts.
Conclusion
The selection of a halogenated ethane for a specific application is a multifaceted decision that requires a careful balancing of performance, safety, and environmental impact. 1,2-Dibromo-1,1,2-trichloroethane, with its high density and boiling point, offers advantages in specialized applications such as high-temperature reactions and as a dense medium. However, its utility must be weighed against its irritant properties.
For applications where lower boiling points and ease of removal are paramount, 1,1,1-trichloroethane and 1,2-dichloroethane may be more suitable, though their significant toxicological and environmental hazards, particularly the carcinogenicity of 1,2-dichloroethane and the ozone-depleting potential of 1,1,1-trichloroethane, are major deterrents. Hexachloroethane's primary applications are not typically in a laboratory solvent context.
It is imperative that researchers consult the Safety Data Sheet (SDS) for any chemical before use and adhere to all recommended safety protocols. The information presented in this guide is intended to serve as a starting point for informed decision-making, encouraging the selection of the most appropriate and safest chemical for the task at hand.
References
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The Halogenation of Alkanes. (n.d.). Chemguide. Retrieved from [Link]
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Free-radical halogenation. (2023, November 28). In Wikipedia. Retrieved from [Link]
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Haloalkanes and Haloarenes. (n.d.). Samagra. Retrieved from [Link]
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15.1: Free Radical Halogenation of Alkanes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
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Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114562, 1,2-Dibromo-1,1,2-trichloroethane. PubChem. Retrieved from [Link].
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1,1,2-Trichloroethane. (2023, November 29). In Wikipedia. Retrieved from [Link]
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1,1,2-Trichloroethane. (n.d.). ChemBK. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 1,2-Dibromo-1,1,2-trichloroethane and its Analogs
For researchers engaged in synthetic chemistry and drug development, a nuanced understanding of haloalkane reactivity is fundamental. These compounds are not monolithic in their behavior; subtle structural and electronic differences can dramatically alter reaction pathways and rates. This guide provides an in-depth, objective comparison of the reactivity of 1,2-dibromo-1,1,2-trichloroethane against similar bromo-chloro alkanes, supported by mechanistic principles and experimental frameworks.
Mechanistic Foundations of Polyhaloalkane Reactivity
The chemical behavior of a polyhalogenated alkane like 1,2-dibromo-1,1,2-trichloroethane is a delicate interplay of several competing factors. Its reactivity is not governed by a single property but by the cumulative influence of bond strengths, steric hindrance, and the stability of potential intermediates.
The Decisive Role of Carbon-Halogen Bond Enthalpy
The primary determinant of reactivity in mixed haloalkanes is the strength of the carbon-halogen (C-X) bond. The C-Br bond is demonstrably weaker and more labile than the C-Cl bond. This difference in bond dissociation energy is the principal reason bromine is often the more reactive halogen in these systems.
| Bond | Average Bond Enthalpy (kJ/mol) |
| C-Br | ~276 |
| C-Cl | ~339 |
| C-F | ~485 |
| (Data sourced from multiple chemical literature sources[1]) |
This energy difference dictates that any reaction where C-X bond cleavage is part of the rate-determining step will proceed faster for a C-Br bond than a C-Cl bond.[2][3] Consequently, bromide is a significantly better leaving group than chloride, a factor that profoundly influences both substitution and elimination reactions.[4] While bond polarity (C-Cl is more polar than C-Br) might suggest a more electrophilic carbon in chloroalkanes, experimental evidence confirms that the weaker bond enthalpy of bromoalkanes is the dominant factor for reactivity.[2][5][6]
Steric Hindrance: A Barrier to Substitution
The structure of 1,2-dibromo-1,1,2-trichloroethane, BrCl₂C-CHBrCl, presents a formidable steric shield around both carbon atoms. With five bulky halogen substituents, the electrophilic carbon centers are exceptionally crowded. This steric congestion severely inhibits bimolecular nucleophilic substitution (SN2) reactions, which require a specific backside attack trajectory for the incoming nucleophile.[5][7][8] Any potential SN2 reaction on this substrate would be exceedingly slow compared to less substituted analogs like 1-bromobutane.
Caption: Steric hindrance in 1,2-dibromo-1,1,2-trichloroethane.
Comparative Analysis of Key Reaction Pathways
Given the foundational principles, we can predict and compare the reactivity of 1,2-dibromo-1,1,2-trichloroethane in several key chemical transformations.
Reductive Dehalogenation: The Predominant Pathway
The presence of two bromine atoms on adjacent (vicinal) carbons makes this molecule a prime candidate for reductive elimination to form an alkene. This transformation is a hallmark of vicinal dihalides and can be achieved with various reagents, such as zinc metal or sodium iodide.[9][10][11]
The reaction with zinc proceeds via oxidative insertion of Zn(0) into a C-Br bond, forming an organozinc intermediate that subsequently eliminates the second bromide to form an alkene and zinc bromide (ZnBr₂).[10] Given the higher lability of the C-Br bonds, the selective elimination of two bromines is expected to be the major pathway, yielding 1,1,2-trichloroethene.
Comparative Reactivity Data (Illustrative)
| Substrate | Reagent | Relative Reaction Rate | Major Product |
| 1,2-Dibromoethane | Zn, Ethanol | Fast | Ethene |
| 1,2-Dibromo-1,1,2-trichloroethane | Zn, Ethanol | Moderate | 1,1,2-Trichloroethene |
| 1,2-Dichloroethane | Zn, Ethanol | Very Slow / No Reaction | - |
This protocol provides a framework for comparing the rate of dehalogenation.
-
Preparation: In three separate round-bottom flasks equipped with reflux condensers, place 10 mmol of the respective haloalkane (1,2-dibromoethane, 1,2-dibromo-1,1,2-trichloroethane, and 1,2-dichloroethane).
-
Reagent Addition: To each flask, add 20 mL of ethanol followed by 1.5 g (23 mmol) of activated zinc dust. Causality Note: Ethanol serves as the solvent and a proton source. An excess of zinc is used to ensure the reaction goes to completion.
-
Reaction: Heat the mixtures to a gentle reflux. Monitor the reaction progress by taking aliquots every 15 minutes and analyzing them via Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the alkene product.
-
Validation: The endpoint is validated by the complete consumption of the starting haloalkane. The identity of the product can be confirmed by GC-MS analysis.
Caption: Experimental workflow for comparative dehalogenation.
Base-Induced Elimination (Dehydrohalogenation)
When treated with a strong base, haloalkanes can undergo elimination of a hydrogen halide (H-X) to form an alkene.[12][13][14] For 1,2-dibromo-1,1,2-trichloroethane, the single hydrogen on C2 can be abstracted.
BrCl₂C(α)-C(β)HBrCl + Base → [Alkene] + H-Base⁺ + X⁻
The reaction will overwhelmingly proceed via elimination of HBr over HCl due to the superior leaving group ability of bromide. With a strong, non-bulky base like potassium hydroxide in ethanol, the reaction typically follows a concerted E2 mechanism.[4][15] The expected major product would be 1-bromo-1,2,2-trichloroethene.
-
Setup: Dissolve 5.6 g (100 mmol) of KOH in 100 mL of ethanol with gentle warming. This creates a solution of potassium ethoxide, a strong base. Causality Note: An alcoholic solvent favors elimination over substitution. Water as a solvent would promote competing SN2 reactions.
-
Reaction: In a flask, dissolve 50 mmol of 1,2-dibromo-1,1,2-trichloroethane in 25 mL of ethanol. Add the ethanolic KOH solution dropwise at room temperature.
-
Monitoring: Monitor the formation of the alkene product by GC. The reaction is often accompanied by the precipitation of the salt (KBr).
-
Validation: The reaction is self-validating as the formation of an alkene can be confirmed by adding a few drops of the reaction mixture to bromine water; the immediate decolorization indicates the presence of a C=C double bond.
Nucleophilic Substitution: A Disfavored Pathway
As previously discussed, the steric bulk of 1,2-dibromo-1,1,2-trichloroethane makes SN2 reactions highly improbable. An SN1 mechanism is also unlikely, as the formation of a carbocation intermediate would be destabilized by the powerful electron-withdrawing inductive effects of the adjacent halogens.
A classic method to compare the reactivity of haloalkanes towards substitution is hydrolysis with aqueous silver nitrate.[3][6][16] The reaction proceeds via C-X bond cleavage to form a halide ion, which then precipitates with Ag⁺. The rate of precipitate formation is a direct proxy for the rate of C-X bond cleavage.
Expected Observations in AgNO₃ Test
| Substrate | C-X Bond Cleavage Rate | Observation |
| 1-Iodobutane | Very Fast | Immediate yellow precipitate (AgI) |
| 1-Bromobutane | Fast | Cream precipitate (AgBr) after a short time |
| 1-Chlorobutane | Slow | White precipitate (AgCl) after heating |
| 1,2-Dibromo-1,1,2-trichloroethane | Extremely Slow | Little to no precipitate observed |
The expected result is that 1,2-dibromo-1,1,2-trichloroethane will be largely unreactive under these conditions, highlighting its inertness towards nucleophilic substitution compared to simpler primary haloalkanes.
Summary and Conclusion
The reactivity profile of 1,2-dibromo-1,1,2-trichloroethane is dominated by two key structural features: the presence of weak, labile C-Br bonds and significant steric crowding.
-
Primary Reactivity: The molecule readily undergoes elimination reactions . The most facile pathway is the reductive debromination across the vicinal carbons to yield 1,1,2-trichloroethene. Base-induced dehydrobromination is also a favorable pathway.
-
Suppressed Reactivity: Nucleophilic substitution is strongly disfavored. The extreme steric hindrance prevents SN2 attack, while electronic destabilization makes an SN1 pathway non-viable.
In comparison to simpler analogs, its reactivity is specialized. While a molecule like 1-bromobutane is a versatile substrate for both substitution and elimination, 1,2-dibromo-1,1,2-trichloroethane is primarily useful as a precursor to highly chlorinated alkenes via elimination pathways. This understanding is critical for researchers aiming to leverage its unique chemical properties in complex synthetic routes.
References
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Fawell, P., Avraamides, J., & Hefter, G. (1990). Reduction of Vicinal Dihalides. I. The Electrochemical Reduction of meso and (±)-1,2-Dibromo-1,2-diphenylethane. Australian Journal of Chemistry. [Link]
-
Chemistry Stack Exchange. (2016). Dehalogenation of vicinal dihalides. Stack Exchange. [Link]
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Filo. (2024). How do the steric effects of the alkyl groups in a halogenoalkane influence the rate of SN2 reactions?. [Link]
-
ConnectSci. (1990). Reduction of Vicinal Dihalides. I The Electrochemical Reduction of meso- and (±)- 1,2-Dibromo- l. [Link]
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-
LibreTexts. Elimination Reactions. [Link]
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Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. [Link]
-
Crunch Chemistry. (2022). Explaining the reactivity of halogenoalkanes [Video]. YouTube. [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. [Link]
-
NCERT. (2025). Haloalkanes and Haloarenes. [Link]
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Strunk, R. J., DiGiacomo, P. M., Aso, K., & Kuivila, H. G. (1969). Free-radical reduction and dehalogenation of vicinal dihalides by tri-n-butyltin hydride. Journal of the American Chemical Society. [Link]
-
Scouten, C. G., Barton, F. E., Burgess, J. R., Story, P. R., & Garst, J. F. (1969). Dehalogenation of vicinal dihalides. Exceptional utility of dihydroarylides. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
-
BYJU'S. Elimination Reaction. [Link]
-
CK-12 Foundation. (2026). Elimination Reaction - Haloalkanes. [Link]
-
Samagra. Haloalkanes and Haloarenes. [Link]
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Chemguide. What is nucleophilic substitution?. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
Lumen Learning. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
SlidePlayer. (2024). Elimination Reactions. [Link]
-
Davies A-level Chemistry. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
- Reference intentionally omitted as it pertains to reaction kinetics of ionic liquids, not directly relevant.
-
Save My Exams. (2025). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]
- Reference intentionally omitted as it is a general syllabus outline.
-
Aus-e-tute. Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial. [Link]
-
Jagan Institute of Management Studies. (2020). Haloalkanes and Haloarenes. [Link]
-
Allen Overseas. Haloalkanes: Definition, Classification, Nomenclature, Properties. [Link]
- Reference intentionally omitted as it pertains to synthesis, not reactivity.
-
Allen Career Institute. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]
-
MaChemGuy. (2021). Relative Rates of Hydrolysis of Haloalkanes [Video]. YouTube. [Link]
- Reference intentionally omitted as it is a data table without explan
- Reference intentionally omitted as it is a product wiki page.
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PubChem. 1,2-Dibromo-1,1,2-trichloroethane. [Link]
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Chemistry LibreTexts. (2025). Bond Energies. [Link]
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Validation of analytical methods for 1,2-Dibromo-1,1,2-trichloroethane
An authoritative guide to the validation of analytical methods for 1,2-Dibromo-1,1,2-trichloroethane, designed for researchers and drug development professionals. This document provides a comprehensive comparison of analytical techniques, detailed experimental protocols, and interpretation of validation data, grounded in regulatory standards.
Introduction: The Imperative for Rigorous Analytical Validation
This guide, written from the perspective of a Senior Application Scientist, provides a practical framework for the validation of analytical methods for 1,2-Dibromo-1,1,2-trichloroethane. We will move beyond a simple checklist of procedures to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Our approach is grounded in the globally recognized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized approach to analytical method validation.[3][4][5]
Selecting the Optimal Analytical Technique: A Comparative Rationale
The physical and chemical properties of 1,2-Dibromo-1,1,2-trichloroethane, particularly its expected volatility as a low-molecular-weight halogenated hydrocarbon, dictate the most appropriate analytical technology.[6][7][8] The primary candidates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Method of Choice
GC is the superior technique for analyzing volatile and semi-volatile organic compounds like 1,2-Dibromo-1,1,2-trichloroethane.[9] The compound's ability to be readily vaporized without decomposition allows for efficient separation in the gaseous phase. This aligns with established methodologies for similar analytes, such as the U.S. Environmental Protection Agency (EPA) methods for volatile organic compounds (VOCs).[10][11][12]
-
Causality: The high vapor pressure and thermal stability of small halogenated hydrocarbons make them ideal for GC analysis. The separation is based on the compound's partitioning between a stationary phase and an inert mobile gas phase, providing high resolution and efficiency.
Detector Selection: Sensitivity and Specificity
-
Mass Spectrometry (MS): When coupled with GC, MS provides unparalleled specificity. It not only quantifies the analyte but also provides structural information based on its mass spectrum, offering definitive proof of identity. This is the gold standard for validation.[13]
-
Electron Capture Detector (ECD): An ECD offers exceptional sensitivity for electrophilic compounds, such as halogenated hydrocarbons.[14][15] While highly sensitive, it is less specific than MS and may be prone to interferences.
For the purpose of this guide, we will focus on Gas Chromatography-Mass Spectrometry (GC-MS) , as its confirmatory power is essential for a robust and trustworthy validation package.
High-Performance Liquid Chromatography (HPLC): A Less Suitable Alternative
While HPLC is a powerful tool for a wide range of compounds, it is generally not the first choice for highly volatile, non-polar analytes like 1,2-Dibromo-1,1,2-trichloroethane. Although methods can be developed, they often require specialized columns and mobile phases, and may not achieve the same sensitivity and resolution as GC for this compound class.[16]
The Validation Framework: Adhering to ICH Q2(R2) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][17] The ICH Q2(R2) guidelines provide a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[5][18]
Caption: Core validation parameters as defined by ICH Q2(R2) guidelines.
Experimental Design: A Step-by-Step Validation Protocol for GC-MS
This section details the experimental protocols for validating a GC-MS method for the quantification of 1,2-Dibromo-1,1,2-trichloroethane.
System Suitability Testing (SST)
-
Rationale: SST is performed before any validation run to ensure the GC-MS system is performing adequately. It is a self-validating check of the system's operational readiness.
-
Protocol:
-
Prepare a standard solution of 1,2-Dibromo-1,1,2-trichloroethane at a concentration that provides a significant but not saturating detector response (e.g., 10 µg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak area and retention time.
-
Acceptance Criteria: %RSD for peak area should be ≤ 2.0%, and %RSD for retention time should be ≤ 1.0%.
-
Specificity
-
Rationale: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solvent (e.g., hexane) to ensure no interfering peaks are present at the retention time of the analyte.
-
If analyzing within a matrix (e.g., a drug product), inject a placebo (matrix without the analyte) to check for interferences.
-
Prepare a sample of 1,2-Dibromo-1,1,2-trichloroethane spiked with known related substances or potential impurities.
-
Analyze the spiked sample to confirm that the analyte peak is well-resolved from all other peaks.
-
Acceptance Criteria: The analyte peak should be free of interference at its retention time. Peak purity analysis using MS data should confirm the homogeneity of the analyte peak.
-
Linearity and Range
-
Rationale: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[19]
-
Protocol:
-
Prepare a series of at least five calibration standards of 1,2-Dibromo-1,1,2-trichloroethane spanning the expected concentration range (e.g., from 1 µg/mL to 20 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.
-
Accuracy
-
Rationale: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies.[17]
-
Protocol:
-
Prepare samples (in the relevant matrix, if applicable) spiked with 1,2-Dibromo-1,1,2-trichloroethane at three different concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
-
Rationale: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of 1,2-Dibromo-1,1,2-trichloroethane at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Compare the results from both studies.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[19]
-
Protocol (based on the calibration curve):
-
Use the slope (S) and the standard deviation of the response (σ) from the linearity data. The standard deviation of the y-intercept of the regression line can be used as σ.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Prepare and inject standards at the calculated LOD and LOQ concentrations to verify the results experimentally.
-
Acceptance Criteria: The signal-to-noise ratio should be approximately 3:1 at the LOD and 10:1 at the LOQ. The LOQ sample should exhibit acceptable precision and accuracy.
-
Robustness
-
Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
-
Protocol:
-
Identify critical GC-MS parameters (e.g., inlet temperature, column flow rate, oven temperature ramp).
-
Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).
-
Analyze a system suitability standard under each modified condition.
-
Evaluate the impact on retention time, peak area, and system suitability criteria.
-
Acceptance Criteria: System suitability requirements must be met under all varied conditions. The results should not deviate significantly from the nominal conditions.
-
Data Presentation and Interpretation: A Comparative Summary
All quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison and review.
Table 1: Linearity and Range Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 1.0 | 51,234 | 1.5% |
| 5.0 | 255,890 | 1.1% |
| 10.0 | 510,987 | 0.8% |
| 15.0 | 764,567 | 0.9% |
| 20.0 | 1,021,345 | 0.6% |
| Regression Results | Value | |
| Correlation Coefficient (R²) | 0.9998 | |
| Slope | 50,987 |
| Y-Intercept | 456 | |
Table 2: Summary of Accuracy and Precision Results
| Validation Parameter | Level | Mean Recovery / Result | %RSD | Acceptance Criteria |
|---|---|---|---|---|
| Accuracy | 80% | 99.5% | 0.7% | 98.0 - 102.0% |
| 100% | 100.2% | 0.5% | 98.0 - 102.0% | |
| 120% | 100.8% | 0.6% | 98.0 - 102.0% | |
| Precision | Repeatability | 10.1 µg/mL | 0.9% | ≤ 2.0% |
| | Intermediate Precision | 10.2 µg/mL | 1.2% | ≤ 2.0% |
Table 3: Detection Limits and Robustness Summary
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.50 µg/mL |
| Robustness | Passed (All SST criteria met under varied conditions) |
Visualizing the Validation Workflow
A structured workflow is essential for a successful and compliant validation study.
Caption: A structured workflow for analytical method validation.
Conclusion
The validation of an analytical method for 1,2-Dibromo-1,1,2-trichloroethane is a systematic process that requires careful planning, precise execution, and thorough documentation. By selecting the appropriate analytical technique—GC-MS—and rigorously evaluating the performance characteristics outlined in the ICH Q2(R2) guidelines, researchers and drug development professionals can ensure the generation of highly reliable and defensible data.[5][19] This guide provides a robust framework for achieving that goal, emphasizing the scientific rationale behind each step to build a truly self-validating and trustworthy analytical procedure.
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A Comparative Guide to the Spectroscopic Analysis of Halogenated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated hydrocarbons are a pivotal class of compounds, exhibiting a vast range of applications stemming from their distinct physicochemical properties. The precise structural determination of these molecules is a cornerstone of research and development in numerous scientific fields. This guide provides a comprehensive comparative analysis of three principal spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the elucidation of halogenated hydrocarbon structures. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of the data obtained, equipping researchers with the knowledge to strategically apply these techniques for unambiguous structural characterization.
The Spectroscopic Toolkit: A Triad of Analytical Power
The definitive identification of an organic compound rarely relies on a single analytical technique. Instead, a synergistic approach, leveraging the complementary information provided by various spectroscopic methods, is the gold standard. For halogenated hydrocarbons, IR, NMR, and MS form a powerful analytical triad.
-
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, most notably the carbon-halogen (C-X) bond.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.[4][5][6]
-
Mass Spectrometry (MS) determines the molecular weight of a compound and can reveal its elemental composition through isotopic patterns. It also provides structural clues through the analysis of fragmentation patterns.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
The Causality of C-X Vibrations
IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. The carbon-halogen bond stretch is a key diagnostic tool for identifying halogenated hydrocarbons.[1][7] The position of this absorption is primarily dictated by the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency (and thus the wavenumber) decreases.[8][9]
Characteristic IR Absorptions of Alkyl Halides
The C-X stretching vibrations of alkyl halides give rise to strong absorption bands in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹), which is often complex.[10][11]
| Bond | Stretching Frequency (cm⁻¹) |
| C-F | 1400 - 1000 |
| C-Cl | 850 - 550[12] |
| C-Br | 690 - 515[12] |
| C-I | 600 - 500 |
Data compiled from various sources, including Spectroscopy Online.[8]
It is important to note that the presence of multiple halogens on the same carbon atom can shift these frequencies to higher wavenumbers.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Attenuated Total Reflectance (ATR) has become a common method for obtaining IR spectra of liquid and solid samples due to its simplicity and minimal sample preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Procedure:
-
Background Scan: With the ATR crystal clean and free of any sample, a background spectrum is recorded. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Sample Application: A small drop of the liquid halogenated hydrocarbon is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is placed on the crystal, and a pressure arm is engaged to ensure intimate contact.
-
Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: The ATR crystal must be thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after each measurement to prevent cross-contamination.[13]
Caption: Workflow for ATR-IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the number, connectivity, and chemical environment of ¹H and ¹³C atoms.
The Influence of Halogens on Chemical Shifts
The chemical shift (δ) of a nucleus is a measure of its electronic environment. Electronegative atoms, such as halogens, withdraw electron density from neighboring atoms, a phenomenon known as deshielding.[5] This deshielding causes the nucleus to experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield).[14] The extent of this deshielding effect correlates with the electronegativity of the halogen: F > Cl > Br > I.
Approximate ¹H NMR Chemical Shifts (ppm) for Protons on Halogen-Bearing Carbons:
| Group | Chemical Shift (δ) |
| R-CH₂-F | 4.2 - 4.8 |
| R-CH₂-Cl | 3.1 - 4.1 |
| R-CH₂-Br | 2.7 - 4.1 |
| R-CH₂-I | 2.1 - 4.0 |
Data adapted from various organic chemistry resources.[4]
Approximate ¹³C NMR Chemical Shifts (ppm) for Halogen-Bearing Carbons:
| Group | Chemical Shift (δ) |
| R-C-F | 70 - 90 |
| R-C-Cl | 25 - 50 |
| R-C-Br | 10 - 40 |
| R-C-I | -20 - 10 |
Data adapted from various organic chemistry resources.[15][16][17]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Proper sample preparation is paramount for obtaining high-quality NMR spectra.[18][19]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Weigh 5-20 mg of the halogenated hydrocarbon for ¹H NMR (20-100 mg for ¹³C NMR) into a clean, dry vial.[20]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1][20][21]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[19]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient for routine samples.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required, leading to longer acquisition times.
-
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The Synthetic Versatility of 1,2-Dibromo-1,1,2-trichloroethane: A Comparative Guide for Researchers
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the diverse arsenal of halogenated hydrocarbons, 1,2-dibromo-1,1,2-trichloroethane stands out as a polyhalogenated alkane with a unique reactivity profile. This guide provides an in-depth technical comparison of 1,2-dibromo-1,1,2-trichloroethane with other synthetic building blocks, supported by experimental data and mechanistic insights to inform your experimental design.
Introduction to a Multifunctional Reagent
1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃) is a dense, colorless liquid possessing a complex array of reactive sites.[1] Its structure, featuring two bromine and three chlorine atoms vicinal to each other, presents intriguing possibilities for selective transformations, primarily through elimination reactions. The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds, coupled with the stereochemical implications of its single chiral center, makes it a subject of interest for the synthesis of highly functionalized small molecules.
This guide will explore the primary application of 1,2-dibromo-1,1,2-trichloroethane as a precursor to valuable vinyl halides through dehydrohalogenation reactions. We will delve into the mechanistic intricacies that govern product distribution and provide a comparative analysis against alternative synthetic strategies.
Core Application: A Gateway to Halogenated Alkenes via Dehydrohalogenation
The principal utility of 1,2-dibromo-1,1,2-trichloroethane lies in its role as a precursor to various chloro- and bromo-substituted ethenes. These vinyl halides are themselves versatile intermediates in a myriad of organic transformations, including cross-coupling reactions, polymer synthesis, and the formation of organometallic reagents.[2] The reaction proceeds via a base-induced elimination (E2) mechanism, where the regioselectivity and stereoselectivity are of paramount importance.
Mechanistic Considerations: The E2 Pathway and Leaving Group Propensity
The dehydrohalogenation of 1,2-dibromo-1,1,2-trichloroethane is a classic example of an E2 reaction, which involves a concerted, bimolecular process where a base abstracts a proton from a carbon atom while a leaving group departs from the adjacent carbon.[3][4] The rate of an E2 reaction is influenced by several factors, including the strength of the base, the nature of the leaving group, and the stereochemical arrangement of the proton and the leaving group.[5]
A critical determinant of the reaction pathway is the superior leaving group ability of bromide compared to chloride.[6] This is attributed to the weaker carbon-bromine bond and the greater stability of the bromide anion.[6] Consequently, dehydrobromination is generally favored over dehydrochlorination.
Furthermore, the E2 mechanism necessitates an anti-periplanar arrangement of the abstracted proton and the leaving group.[7] This stereochemical requirement dictates the geometry of the resulting alkene product and is dependent on the conformation of the starting material.
Caption: Generalized E2 mechanism for dehydrohalogenation.
Regioselectivity: A Tale of Two Possible Eliminations
The structure of 1,2-dibromo-1,1,2-trichloroethane allows for two primary pathways for the initial elimination reaction, dictated by which proton is abstracted by the base.
-
Path A: Elimination of HBr to form 1-bromo-1,2,2-trichloroethene. Abstraction of the proton from the carbon bearing two chlorine atoms leads to the elimination of the bromine atom from the adjacent carbon.
-
Path B: Elimination of HCl to form a dibromo-chloro-ethene. Abstraction of the proton from the carbon bearing a bromine and a chlorine atom could lead to the elimination of a chlorine atom. However, given the better leaving group ability of bromide, this pathway is less favored.
Experimental evidence from related systems, such as the dehydrohalogenation of 1,2-dibromo-1,2-diphenylethane, demonstrates that the stereochemistry of the starting material dictates the stereochemistry of the product.[7] For instance, the meso-diastereomer yields the (E)-alkene, while the racemic mixture gives the (Z)-alkene, a direct consequence of the required anti-periplanar arrangement in the transition state.
Caption: Potential dehydrohalogenation pathways.
Comparative Analysis: Weighing the Alternatives
While 1,2-dibromo-1,1,2-trichloroethane offers a direct route to certain halogenated alkenes, it is essential to compare its efficacy against other synthetic strategies.
| Starting Material | Target Product | Reaction Type | Advantages | Disadvantages |
| 1,2-Dibromo-1,1,2-trichloroethane | 1-Bromo-1,2,2-trichloroethene | Dehydrobromination | Direct, potentially stereoselective. | Limited commercial availability, potential for side products. |
| 1,1,2,2-Tetrachloroethane | Trichloroethene | Dehydrochlorination | Industrially established process.[8] | Requires high temperatures or strong base. |
| Acetylene | Vinyl Halides | Hydrohalogenation | Direct addition to a simple precursor.[9] | Often requires metal catalysts (e.g., mercuric chloride). |
| 1,2-Dichloroethane | Vinyl Chloride | Dehydrochlorination | Large-scale industrial process.[2] | High energy input required. |
The choice of starting material will ultimately depend on the desired final product, scale of the reaction, and available resources. For the specific synthesis of 1-bromo-1,2,2-trichloroethene, 1,2-dibromo-1,1,2-trichloroethane presents a compelling, direct approach, provided the starting material is accessible.
Experimental Protocols: A Practical Guide
The following is a general, self-validating protocol for the dehydrobromination of a vicinal dibromoalkane, which can be adapted for 1,2-dibromo-1,1,2-trichloroethane. The success of the reaction is validated by the consumption of the starting material and the formation of the alkene product, which can be monitored by techniques such as TLC, GC, or NMR.
General Procedure for Dehydrobromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the vicinal dibromoalkane (1.0 eq.) in a suitable high-boiling solvent such as ethylene glycol or triethylene glycol.[10]
-
Base Addition: Add a strong base, such as potassium hydroxide (2.0-3.0 eq.), to the solution.[10] The use of a phase-transfer catalyst may be beneficial if a two-phase system is employed.
-
Reaction Execution: Heat the reaction mixture to a temperature sufficient to promote elimination (typically >150 °C) and maintain for a period determined by reaction monitoring (e.g., 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Caption: Dehydrobromination experimental workflow.
Conclusion: A Niche but Potent Building Block
1,2-Dibromo-1,1,2-trichloroethane represents a specialized yet potent building block for the synthesis of specific halogenated alkenes. Its utility is primarily centered on dehydrohalogenation reactions, where the differential reactivity of its bromine and chlorine substituents can be exploited. While not as commonly employed as simpler dihaloalkanes, its unique structure offers opportunities for accessing complex and highly functionalized motifs that may be challenging to synthesize via other routes. For researchers targeting the synthesis of compounds like 1-bromo-1,2,2-trichloroethene, a careful consideration of the reaction conditions and stereochemical implications can unlock the synthetic potential of this intriguing polyhalogenated alkane.
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Alternative reagents to 1,2-Dibromo-1,1,2-trichloroethane in specific reactions
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. This is attributed to the unique properties conferred by the SCF3 moiety, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly modulate the biological activity and physicochemical properties of a parent compound.[1][2][3] Direct electrophilic trifluoromethylthiolation has emerged as a powerful and efficient strategy for the late-stage introduction of this critical functional group.[1][4] This guide provides a comparative analysis of key electrophilic trifluoromethylthiolating reagents, offering insights into their reactivity, stability, and substrate scope to aid researchers in selecting the optimal reagent for their specific synthetic needs.
The Evolution of Electrophilic SCF3 Reagents
The development of electrophilic trifluoromethylthiolating reagents has been an area of intensive research, leading to the introduction of several classes of reagents with varying degrees of reactivity and stability. Early methods for creating trifluoromethylthiolated compounds often relied on harsh reaction conditions.[1] The quest for milder and more versatile reagents has led to the development of "shelf-stable" electrophilic trifluoromethylating and trifluoromethylthiolating agents.[1][5]
A significant breakthrough in this area was the development of hypervalent iodine reagents, such as Togni's reagents, for electrophilic trifluoromethylation.[5][6][7] This spurred the development of analogous reagents for trifluoromethylthiolation. The landscape of electrophilic trifluoromethylthiolating reagents has since expanded to include sulfonium salts (Umemoto-type reagents), hypervalent iodine compounds, and N-thio-substituted reagents.
Comparative Analysis of Key Reagents
The choice of an appropriate electrophilic trifluoromethylthiolating reagent is crucial and depends on the nucleophilicity of the substrate, the desired reaction conditions, and the tolerance of other functional groups. Here, we compare some of the most prominent classes of these reagents.
| Reagent Class | Representative Reagent(s) | Key Advantages | Key Limitations |
| Sulfonium Salts | Umemoto Reagents | Commercially available, effective for a range of nucleophiles. | Can require harsh conditions for less reactive substrates. |
| Hypervalent Iodine | Togni-type Reagents | Mild reaction conditions, broad substrate scope. | Stoichiometric use of iodine, potential for side reactions. |
| N-Thio Reagents | N-(Trifluoromethylthio)saccharin, N-(Trifluoromethylthio)phthalimide | Highly reactive, broad substrate scope, shelf-stable crystalline solids.[1][4][8] | Electrophilicity can be too high for some sensitive substrates. |
| Sulfenate-based | Trifluoromethanesulfenates | Highly reactive, complementary reactivity to N-thio reagents.[1][8] | May be less stable than N-thio reagents. |
| In situ Generated | TCCA/AgSCF3 | Utilizes readily available starting materials.[9] | Requires careful optimization of reaction conditions. |
Reactivity and Substrate Scope:
-
N-(Trifluoromethylthio)saccharin has demonstrated high electrophilicity, enabling the trifluoromethylthiolation of a wide array of nucleophiles, including alcohols, amines, thiols, and electron-rich arenes.[1][8] Its enhanced reactivity compared to N-trifluoromethylthiophthalimide allows for the functionalization of less reactive substrates.[8]
-
Trifluoromethanesulfenates are particularly effective in transition-metal-catalyzed reactions, such as the copper-catalyzed trifluoromethylthiolation of boronic acids and silver-catalyzed decarboxylative reactions.[1]
-
The in situ generation of electrophilic SCF3 species from trichloroisocyanuric acid (TCCA) and AgSCF3 has been successfully applied to the organocatalytic asymmetric trifluoromethylthiolation of β-keto esters and oxindoles, affording products with high enantioselectivity.[9]
Mechanistic Insights
The general mechanism for electrophilic trifluoromethylthiolation involves the attack of a nucleophile on the electrophilic sulfur atom of the reagent, leading to the transfer of the SCF3 group and the formation of a byproduct.
Figure 2: General workflow for trifluoromethylthiolation.
Step-by-Step Protocol:
-
To a solution of the thiol (0.5 mmol, 1.0 equiv) in dichloromethane (DCM, 5 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-(trifluoromethylthio)saccharin (0.55 mmol, 1.1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethyl thioether.
Safety Considerations
While many modern electrophilic trifluoromethylthiolating reagents are designed to be "shelf-stable," they are still reactive compounds and should be handled with care. Halogenated reagents, in general, can be toxic and may have environmental implications. [10]Always consult the Safety Data Sheet (SDS) for the specific reagent and follow appropriate safety protocols, including working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses. [11][12][13][14]
Conclusion
The field of electrophilic trifluoromethylthiolation has evolved significantly, providing chemists with a diverse toolbox of reagents to introduce the valuable SCF3 group into a wide range of molecules. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrate and the desired reaction conditions. Newer reagents like N-(trifluoromethylthio)saccharin and trifluoromethanesulfenates offer high reactivity and broad applicability, complementing the utility of more established reagents. As research in this area continues, we can expect the development of even more efficient, selective, and sustainable methods for electrophilic trifluoromethylthiolation.
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Li, C., & Shen, Q. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(5), 2639-2653. [Link]
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CSIR-CSMCRI. (n.d.). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Technology Compendium. [Link]
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Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]
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ResearchGate. (2015). Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. Request PDF. [Link]
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Ritter, T., et al. (2017). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 139(40), 14039-14042. [Link]
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Gooßen, L. J., et al. (2015). Metal-Free Trifluoromethylthiolation of Alkyl Electrophiles via a Cascade of Thiocyanation and Nucleophilic Cyanide-CF3 Substitution. Angewandte Chemie International Edition, 54(39), 11611-11614. [Link]
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A Comparative Benchmarking Guide to Allylic Bromination: 1,2-Dibromo-1,1,2-trichloroethane vs. N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective introduction of a bromine atom at an allylic position is a pivotal transformation, unlocking pathways to a diverse array of functionalized molecules. The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and operational safety. This guide provides an in-depth comparative analysis of 1,2-Dibromo-1,1,2-trichloroethane and the well-established reagent, N-Bromosuccinimide (NBS), for the allylic bromination of alkenes, using the bromination of cyclohexene as a model reaction.
Introduction to Allylic Bromination
Allylic bromination is a substitution reaction where a hydrogen atom on a carbon adjacent to a double bond (an allylic position) is replaced by a bromine atom. This reaction typically proceeds via a free-radical chain mechanism, which is initiated by light or a radical initiator. The stability of the intermediate allylic radical makes this position particularly susceptible to halogenation.
The Contenders: A Head-to-Head Comparison
1,2-Dibromo-1,1,2-trichloroethane: A Polyhalogenated Alkane Approach
1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃, CAS No. 13749-38-7) belongs to a class of polyhalogenated alkanes that can serve as effective brominating agents under free-radical conditions. The presence of multiple halogens influences the bond dissociation energies of the C-Br bonds, facilitating the generation of bromine radicals upon initiation.
Mechanism of Action: The reaction is initiated by the homolytic cleavage of a C-Br bond in 1,2-Dibromo-1,1,2-trichloroethane, generating a bromine radical. This radical then abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide. The allylic radical subsequently reacts with another molecule of the brominating agent to yield the allylic bromide and a new bromine radical, propagating the chain reaction.
Safety and Handling: 1,2-Dibromo-1,1,2-trichloroethane is a clear, colorless liquid. It is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.
N-Bromosuccinimide (NBS): The Gold Standard
N-Bromosuccinimide is a widely used and highly effective reagent for allylic and benzylic brominations. Its popularity stems from its solid nature, which makes it easier and safer to handle compared to liquid bromine, and its ability to provide a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing electrophilic addition reactions to the double bond.
Mechanism of Action: The reaction with NBS also proceeds via a free-radical chain mechanism. A radical initiator, such as AIBN or benzoyl peroxide, initiates the reaction by generating a bromine radical from a trace amount of HBr reacting with NBS. This bromine radical then abstracts an allylic hydrogen from the alkene. The resulting allylic radical reacts with molecular bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to form the desired product and another bromine radical to continue the chain.
Performance Insights: The allylic bromination of cyclohexene with NBS is a well-documented and reliable reaction. Under optimized conditions, using a radical initiator in a non-polar solvent like carbon tetrachloride, yields of 3-bromocyclohexene are consistently reported to be around 70%.[5] The reaction is known for its good selectivity for the allylic position over the double bond.
Safety and Handling: NBS is a white crystalline solid. While it is more convenient to handle than liquid bromine, it is still a source of bromine and should be handled with care. It is an irritant and should be used in a fume hood with appropriate PPE.
Quantitative Performance Comparison
| Feature | 1,2-Dibromo-1,1,2-trichloroethane | N-Bromosuccinimide (NBS) |
| Reaction Type | Free-Radical Allylic Bromination | Free-Radical Allylic Bromination |
| Substrate | Cyclohexene | Cyclohexene |
| Reported Yield | "Relatively fast" (qualitative)[1] | ~70%[5] |
| Byproducts | Polychlorinated ethylene derivative | Succinimide |
| Physical State | Liquid | Solid |
| Handling | Irritant liquid, requires careful handling | Irritant solid, easier to handle than Br₂ |
Experimental Protocols
Protocol 1: Allylic Bromination of Cyclohexene with N-Bromosuccinimide (NBS)
This protocol is adapted from established literature procedures.[5]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene (0.43 mol) and carbon tetrachloride (100 cm³).
-
Add N-bromosuccinimide (0.14 mol) and benzoyl peroxide (0.35 g) to the flask.
-
Stir the mixture at room temperature for 2 hours.
-
Slowly heat the mixture to reflux and maintain at reflux for 3.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 3-bromocyclohexene.
Protocol 2: Allylic Bromination of Cyclohexene with 1,2-Dibromo-1,1,2-trichloroethane
This protocol is a representative procedure based on the disclosures in the relevant patent.[1]
Materials:
-
Cyclohexene
-
1,2-Dibromo-1,1,2-trichloroethane
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or UV lamp
-
Inert solvent (e.g., carbon tetrachloride or chloroform, optional)
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Magnetic stirrer and stir bar
-
Heating mantle or UV lamp
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene and 1,2-Dibromo-1,1,2-trichloroethane. A molar ratio of at least one mole of cyclohexene per mole of the brominating agent is preferred, with an excess of the alkene being most preferred (2 to 10 moles per mole of brominating agent).
-
Add a catalytic amount of a free-radical initiator (e.g., AIBN or benzoyl peroxide). Alternatively, the reaction can be initiated by UV irradiation.
-
The reaction can be carried out neat or in an inert solvent such as carbon tetrachloride.
-
Stir the reaction mixture at a temperature between 30°C and 150°C. A range of 0°C to 100°C is most preferred.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by fractional distillation to separate the 3-bromocyclohexene from the unreacted cyclohexene and the polychlorinated ethylene byproduct.
Visualizing the Chemistry
Reaction Mechanisms
Caption: Free-radical chain mechanisms for allylic bromination.
Experimental Workflow
Caption: General experimental workflow for allylic bromination.
Conclusion and Recommendations
Both 1,2-Dibromo-1,1,2-trichloroethane and N-Bromosuccinimide are viable reagents for the free-radical allylic bromination of alkenes.
-
N-Bromosuccinimide (NBS) stands out as the more established and predictable choice, with a wealth of literature data supporting its use and providing clear expectations for reaction yields. Its solid form offers a significant advantage in terms of handling and safety. The primary byproduct, succinimide, is generally easy to remove by filtration.
-
1,2-Dibromo-1,1,2-trichloroethane presents an alternative, particularly when a liquid reagent might be preferred for specific process considerations. While quantitative yield data is less accessible, the available information suggests it is an effective reagent. A key consideration is the nature of the polychlorinated byproduct, which may require specific purification strategies.
For most laboratory-scale applications and for reactions where a high and predictable yield is critical, NBS remains the recommended reagent due to its proven track record and ease of use. However, for researchers exploring alternative brominating agents or for specific industrial applications where the use of a polyhalogenated alkane might offer advantages, 1,2-Dibromo-1,1,2-trichloroethane is a worthy candidate for investigation and optimization. Further experimental studies to quantify its performance in reactions like the allylic bromination of cyclohexene would be highly valuable to the scientific community.
References
-
Allylic Bromination of Cyclohexene - ChemTube3D. (n.d.). Retrieved January 22, 2026, from [Link]
-
Allylic Rearrangement in NBS Bromination Reactions. (n.d.). Winona State University OpenRiver. Retrieved January 22, 2026, from [Link]
- US3354066A - Allylic bromination process. (1967). Google Patents.
-
NBS allylic bromination of cyclohexene; 3-Bromocyclohexene. (n.d.). Synthetic Pages. Retrieved January 22, 2026, from [Link]
-
Allylic bromination of cyclohexene | Download Table. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Reaction of Bromine with Cyclohexane, Cyclohexene, and Benzene. (n.d.). University of Wisconsin-Madison. Retrieved January 22, 2026, from [Link]
- EP1035095A1 - Method for making 1,2-Dibromoindane. (2000). Google Patents.
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube. Retrieved January 22, 2026, from [Link]
-
1,2-Dibromotetrachloroethane: An efficient reagent for many transformations by modified Appel reaction. (2019, February 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Bromination using 1,2-Dibromo-tetrachloroethane - Mechanism? (2018, January 4). Reddit. Retrieved January 22, 2026, from [Link]
-
1,2-Dibromotetrachloroethane: an efficient reagent for many transformations by modified Appel reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1,2-Dibromotetrachloroethane. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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A Guide to the Cross-Validation of Experimental Results for 1,2-Dibromo-1,1,2-trichloroethane Through Comparative Analysis
As a Senior Application Scientist, the characterization of novel or sparsely documented compounds is a frequent challenge. 1,2-Dibromo-1,1,2-trichloroethane (C₂HBr₂Cl₃) is a heavily halogenated ethane for which comprehensive experimental data is not widely published. This guide provides a framework for validating its identity and predicting its properties through a comparative analysis with structurally similar, well-characterized haloalkanes: 1,1,2,2-tetrachloroethane and 1,1,2,2-tetrabromoethane. This cross-validation approach is essential for ensuring data integrity in research and development settings.
The core principle of this guide is that by understanding the physical and spectroscopic trends within a homologous series, we can build a high degree of confidence in the analytical results for a less-characterized member of that series. We will explore the physicochemical properties, spectroscopic signatures, and safety considerations, providing detailed protocols that form a self-validating system for characterization.
Comparative Physicochemical Properties
The physical properties of a compound, such as boiling point and density, are dictated by its molecular structure, weight, and intermolecular forces. For halogenated ethanes, these properties tend to increase with the mass and polarizability of the halogen atoms. While specific experimental data for 1,2-dibromo-1,1,2-trichloroethane is scarce, we can benchmark its computed properties against the established experimental values of its analogs.
Table 1: Comparison of Physicochemical Properties
| Property | 1,2-Dibromo-1,1,2-trichloroethane | 1,1,2,2-Tetrachloroethane | 1,1,2,2-Tetrabromoethane |
| Molecular Formula | C₂HBr₂Cl₃[1] | C₂H₂Cl₄[2] | C₂H₂Br₄[3] |
| Molecular Weight ( g/mol ) | 291.2[1] | 167.85[4][5] | 345.65[3] |
| Appearance | Clear colorless liquid[6] | Colorless to light yellow liquid[2] | Yellowish, heavy liquid[3] |
| Boiling Point (°C) | Not Experimentally Available | 146.3[7] | 243.5 (decomposes) |
| Melting Point (°C) | Not Experimentally Available | -42.5[7] | 0.1 |
| Density (g/cm³ at 20°C) | Not Experimentally Available | 1.595[2] | 2.96 |
| Water Solubility (at 25°C) | Not Experimentally Available | 2,830 mg/L[2][4] | Slightly soluble |
| LogP (Octanol/Water) | 3.8 (Computed)[1] | 2.39[4][5] | 2.8 (Experimental)[3] |
Analysis of Trends: The molecular weight of 1,2-dibromo-1,1,2-trichloroethane (291.2 g/mol ) falls between that of 1,1,2,2-tetrachloroethane (167.85 g/mol ) and 1,1,2,2-tetrabromoethane (345.65 g/mol ).[1][3][4][5] This suggests that its boiling point and density should also lie between the values of these two analogs. The higher computed LogP value indicates significant lipophilicity, a common trait for polyhalogenated alkanes.[1]
Spectroscopic Characterization: A Validated Workflow
A multi-technique spectroscopic approach is non-negotiable for the unambiguous identification of a molecule like 1,2-dibromo-1,1,2-trichloroethane. The workflow below outlines a logical sequence of experiments designed to confirm the molecular structure.
Caption: A validated workflow for structural elucidation.
Experimental Protocol: Proton NMR Spectroscopy
Rationale: ¹H NMR is the most powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. For 1,2-dibromo-1,1,2-trichloroethane, we expect a single, unique proton environment, which should appear as a singlet in the spectrum.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent. Carbon tetrachloride (CCl₄) with a TMS internal standard is an excellent choice as its signal will not interfere in the region of interest; deuterated chloroform (CDCl₃) is a common alternative.[8]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher). Ensure the instrument is properly shimmed to achieve good resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Typically, 16-64 scans are sufficient for a sample of this concentration.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the peaks. Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm.
Experimental Protocol: Mass Spectrometry (GC-MS)
Rationale: Mass spectrometry is crucial for determining the molecular weight of the compound. Furthermore, the unique isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create a highly characteristic mass spectrum that serves as a definitive fingerprint for the molecule's elemental composition.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 ppm) in a volatile organic solvent like dichloromethane or methanol.
-
GC Method:
-
Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.
-
-
MS Method:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400 to ensure capture of the molecular ion and relevant fragments.
-
-
Data Analysis: Identify the molecular ion peak cluster (M⁺). Compare its isotopic pattern to the theoretical pattern for a C₂HBr₂Cl₃ species. Analyze fragmentation patterns, looking for characteristic losses of halogen atoms.
Comparative Spectroscopic Data Analysis
Table 2: Comparison of Key Spectroscopic Features
| Spectroscopic Data | 1,2-Dibromo-1,1,2-trichloroethane | 1,1,2,2-Tetrachloroethane | 1,1,2,2-Tetrabromoethane |
| ¹H NMR (Singlet, ppm) | ~6.5-7.0 (Expected)[8] | 5.96 | 6.04[9] |
| Key MS Fragments (m/z) | M⁺ cluster expected around 288-296[10] | M⁺ cluster around 166-172 | M⁺ cluster around 342-350[11] |
| Isotopic Pattern | Complex pattern due to 2 Br and 3 Cl atoms[10] | Characteristic pattern for 4 Cl atoms | Characteristic pattern for 4 Br atoms[11] |
Cross-Validation Insights:
-
¹H NMR: The protons in 1,1,2,2-tetrachloroethane and 1,1,2,2-tetrabromoethane are chemically equivalent and appear as singlets at 5.96 ppm and 6.04 ppm, respectively.[9] The single proton in 1,2-dibromo-1,1,2-trichloroethane is adjacent to a carbon bearing two chlorine atoms and is itself on a carbon with one bromine and one chlorine. Given the strong deshielding effect of multiple halogens, its chemical shift is expected to be slightly downfield from the symmetrical analogs. An observed singlet in this region would strongly support the proposed structure.
-
Mass Spectrometry: The most compelling validation comes from the molecular ion's isotopic pattern. The presence of two bromine and three chlorine atoms will generate a unique and complex cluster of peaks in the mass spectrum.[10] Software-based isotopic pattern calculators can predict this distribution, and a match with the experimental data provides extremely high confidence in the elemental formula. This serves as a more definitive identifier than relying on the molecular weight alone.
Safety and Handling: A Prudent Comparison
Researchers must handle all halogenated solvents with care. Comparing the known hazards of the analogs provides a strong basis for establishing safe handling protocols for 1,2-dibromo-1,1,2-trichloroethane.
Table 3: Comparison of GHS Hazard Statements
| Hazard Category | 1,2-Dibromo-1,1,2-trichloroethane[1] | 1,1,2,2-Tetrachloroethane[12] | 1,1,2,2-Tetrabromoethane[12] |
| Acute Toxicity | Not Classified | Harmful if swallowed or in contact with skin; Toxic if inhaled.[12] | Harmful if swallowed or in contact with skin; Toxic if inhaled. |
| Skin Irritation | Causes skin irritation (H315) | Causes skin irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation (H335) | May cause respiratory irritation | May cause respiratory irritation |
| Carcinogenicity | Not Classified | Suspected of causing cancer (H351)[12] | Suspected of causing cancer |
Protocol for Safe Handling: Based on the known hazards of polyhalogenated ethanes, the following precautions are mandatory:[12]
-
Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles.[13]
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste, following institutional and local regulations.
Conclusion
While direct, experimentally verified data for 1,2-dibromo-1,1,2-trichloroethane is limited, a robust and reliable characterization can be achieved through a systematic, cross-validating approach. By comparing its expected physicochemical and spectroscopic properties to those of well-documented analogs like 1,1,2,2-tetrachloroethane and 1,1,2,2-tetrabromoethane, researchers can build a strong, evidence-based case for its structural identity. The convergence of data from ¹H NMR and, most critically, the unique isotopic pattern in its mass spectrum, provides the highest level of confidence. This comparative methodology is a cornerstone of sound scientific practice, particularly when working at the frontiers of chemical research.
References
-
National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of 1,1,2,2-Tetrachloroethane. In: Toxicological Profile for 1,1,2,2-Tetrachloroethane. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 1,1,2,2-Tetrachloroethane. Available at: [Link]
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PubChem. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1,1,2,2-Tetrabromoethane. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Ethane, 1,1,2,2-tetrabromo-. NIST WebBook. Available at: [Link]
-
SpectraBase. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane - Mass Spectrum (GC). Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethane, 1,2-dibromo-1,2-dichloro- (CAS 683-68-1). Available at: [Link]
-
SpectraBase. (n.d.). 1,2-Dibromo-1,1,2-trichloroethane - 1H NMR. Available at: [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1-chloroethane. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Ethane, 1,1,2,2-tetrabromo-. NIST WebBook. Available at: [Link]
-
NIST. (n.d.). Ethane, 1,2-dibromo-1-chloro-. NIST WebBook. Available at: [Link]
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Theoretical Predictions vs. Experimental Realities for 1,2-Dibromo-1,1,2-trichloroethane
An In-Depth Comparative Guide:
A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, the unambiguous identification of a molecule is paramount. For complex halogenated compounds like 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7), reliance on a single data point is insufficient.[1][2][3] This guide provides a critical comparison between theoretical, computationally derived data and tangible experimental results for this molecule. Our objective is to equip researchers with a comprehensive understanding of what to expect during analysis, highlighting the synergies and discrepancies between predictive models and laboratory findings. By understanding the causality behind the data, scientists can approach characterization with greater confidence and insight.
Part 1: Core Physicochemical Properties
A foundational step in characterizing any compound is to compare its basic physical properties against established values. Theoretical values are typically calculated in silico using computational models, while experimental values are determined through empirical measurement. Below is a comparative summary for 1,2-Dibromo-1,1,2-trichloroethane.
| Property | Theoretical/Computed Value | Experimental Value | Source (Experimental) |
| Molecular Formula | C₂HBr₂Cl₃ | C₂HBr₂Cl₃ | [1][2][3] |
| Molecular Weight | 291.19 g/mol | 291.2 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 287.75106 Da | Not available | [1] |
| Boiling Point | Not available | 94-95 °C @ 10 mm Hg | [4] |
| Density | Not available | 1.701 g/mL at 25 °C | [4] |
| Refractive Index | Not available | n20/D 1.569 | [4] |
Note: Experimental values for boiling point, density, and refractive index are sourced from a chemical supplier and should be confirmed with peer-reviewed literature where possible.
Part 2: Spectroscopic Analysis — A Head-to-Head Comparison
Spectroscopy offers a deeper look into molecular structure. Here, we dissect the theoretical expectations for ¹H NMR, IR, and Mass Spectrometry and compare them with available experimental data.
A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Causality: ¹H NMR spectroscopy provides information about the chemical environment of protons. The 1,2-Dibromo-1,1,2-trichloroethane molecule possesses a single proton (CH Br-CBrCl₃). Due to the high electronegativity of the adjacent bromine and chlorine atoms, this proton is expected to be significantly "deshielded." This deshielding effect pulls the resonant signal to a higher chemical shift (downfield) in the spectrum. Theoretically, we anticipate a single, unsplit signal (a singlet), as there are no adjacent protons for spin-spin coupling to occur.
| Parameter | Theoretical Prediction | Experimental Data |
| Number of Signals | 1 | 1 |
| Splitting Pattern | Singlet | Singlet |
| Chemical Shift (δ) | Estimated > 5.0 ppm | Specific value not publicly available. Spectrum recorded on a Varian A-60 instrument.[1] |
Trustworthiness - The Self-Validating Protocol: A robust NMR protocol ensures reproducibility and reliability. The following standard procedure for a liquid sample is designed to yield high-quality, verifiable data.
-
Sample Preparation: Dissolve 5-10 mg of 1,2-Dibromo-1,1,2-trichloroethane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signal.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, with its signal defined as 0.0 ppm, allowing for accurate chemical shift determination.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve maximum homogeneity across the sample, which is crucial for sharp, well-resolved peaks.[6]
-
Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans). For a simple molecule like this, 8 to 16 scans are typically sufficient.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Analysis: Integrate the signal to confirm the presence of a single proton.
B. Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy probes the vibrational modes of chemical bonds. For 1,2-Dibromo-1,1,2-trichloroethane, the spectrum is expected to be relatively simple, dominated by vibrations of the C-H, C-Cl, and C-Br bonds. The C-H stretching vibration typically appears around 3000-2850 cm⁻¹.[7] The most characteristic signals, however, reside in the "fingerprint region" (<1500 cm⁻¹).[8] Due to the heavier masses of the halogen atoms, the C-Cl and C-Br stretching vibrations occur at lower frequencies. C-Cl stretches are generally found in the 800-580 cm⁻¹ range, while C-Br stretches appear at even lower wavenumbers, typically 650-550 cm⁻¹.[8][9]
| Vibration Type | Theoretical Wavenumber (cm⁻¹) | Experimental Data |
| C-H Stretch | ~2900 - 3000 | Available in database, specific peaks not listed.[1] |
| C-H Bend | ~1450 - 1350 | Available in database, specific peaks not listed.[1] |
| C-Cl Stretch | ~800 - 580 | Available in database, specific peaks not listed.[1] |
| C-Br Stretch | ~650 - 550 | Available in database, specific peaks not listed.[1] |
Trustworthiness - The Self-Validating Protocol: The choice of sampling technique is crucial. For a non-volatile liquid, a neat analysis using either a capillary cell or an Attenuated Total Reflectance (ATR) accessory provides a clean, solvent-free spectrum.
-
Instrument Preparation: Ensure the IR spectrometer's sample compartment is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application (Capillary Cell Method):
-
Place one drop of 1,2-Dibromo-1,1,2-trichloroethane onto a clean salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Sample Application (ATR Method):
-
Place one drop of the liquid sample directly onto the ATR crystal (e.g., ZnSe or diamond).
-
Ensure the crystal surface is fully covered.[10]
-
-
Data Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the key absorption bands and compare them to the expected frequencies for C-H, C-Cl, and C-Br vibrations.
C. Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[11][12] The molecular ion ([C₂HBr₂Cl₃]⁺) peak will appear not as a single line, but as a complex cluster of peaks due to the various combinations of these isotopes. This isotopic signature is a definitive fingerprint for the compound. Fragmentation, the process where the molecular ion breaks into smaller charged pieces, will also produce fragments with these tell-tale isotopic patterns.
| Parameter | Theoretical Prediction | Experimental Data (GC-MS) |
| Molecular Ion Cluster | A complex cluster centered around m/z 288, 290, 292, etc., based on isotope combinations. | Not reported as a major peak, suggesting the molecular ion is unstable under EI conditions. |
| Major Fragments | Loss of Br or Cl atoms are likely fragmentation pathways. | Base Peak: m/z 209.[1] 2nd Highest Peak: m/z 211.[1] |
Analysis of Experimental Fragments: The observed peaks at m/z 209 and 211 strongly suggest a fragment containing one bromine and two chlorine atoms. Let's analyze the possibilities for a [C₂BrCl₂]⁺ fragment:
-
C₂ + ⁷⁹Br + ³⁵Cl + ³⁵Cl = 24 + 79 + 35 + 35 = 173 (Not observed)
-
Let's reconsider the fragmentation. Loss of a chlorine atom from the molecular ion would give [C₂HBr₂Cl₂]⁺. Loss of a bromine atom would give [C₂HBrCl₃]⁺. The observed peaks at 209/211 likely correspond to the [C₂HBrCl₂]⁺ fragment after the loss of a bromine atom.
-
[C₂H + ⁷⁹Br + ³⁵Cl + ³⁷Cl]⁺ = 25 + 79 + 35 + 37 = m/z 209
-
[C₂H + ⁸¹Br + ³⁵Cl + ³⁵Cl]⁺ = 25 + 81 + 35 + 35 = m/z 211 The ~1:1 intensity ratio of these peaks is characteristic of a fragment containing a single bromine atom, providing strong evidence for this fragmentation pathway.
-
Trustworthiness - The Self-Validating Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for analyzing volatile compounds. The GC separates the sample from impurities, ensuring the mass spectrum obtained is from a pure compound.
-
Sample Preparation: Prepare a dilute solution of 1,2-Dibromo-1,1,2-trichloroethane (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Setup:
-
Install a suitable capillary column (e.g., a non-polar DB-5ms).
-
Set the injector temperature (e.g., 250 °C) and a temperature program for the oven to ensure good separation (e.g., hold at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min).
-
Use helium as the carrier gas with a constant flow rate.
-
-
MS Setup:
-
Set the ion source to Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).
-
Tune the instrument according to the manufacturer's specifications.
-
-
Injection & Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument software will acquire mass spectra continuously as compounds elute from the column.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to the analyte.
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion region and the fragmentation pattern, paying close attention to the isotopic clusters to confirm the identity.
-
Conclusion and Recommendations
This guide demonstrates that while computational methods provide a strong theoretical framework for the characterization of 1,2-Dibromo-1,1,2-trichloroethane, experimental data provides the ultimate confirmation and often reveals nuances not captured by prediction.
-
For ¹H NMR: The theoretical prediction of a single, deshielded singlet is robust. The primary task for the experimentalist is to obtain a high-resolution spectrum to confirm the absence of coupling and accurately measure the chemical shift.
-
For IR Spectroscopy: The key value of the experimental IR spectrum lies in the fingerprint region. While general regions for C-Cl and C-Br stretches can be predicted, the unique pattern of bands is an empirical signature that is invaluable for identity confirmation.
-
For Mass Spectrometry: This is arguably the most powerful technique for this specific molecule. The predicted instability of the molecular ion under EI conditions is confirmed by the available data. The true diagnostic power comes from analyzing the isotopic patterns of the fragment ions. The observed peaks at m/z 209 and 211 provide compelling, verifiable evidence for the compound's structure.
For researchers in the field, a multi-technique approach is essential. The combination of the singlet in the ¹H NMR, the characteristic low-frequency vibrations in the IR, and, most critically, the unique isotopic fragmentation pattern in the mass spectrum provides an unassailable identification of 1,2-Dibromo-1,1,2-trichloroethane.
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Spectroscopy Online (2023). Halogenated Organic Compounds. Retrieved from [Link].
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Matrix Fine Chemicals (n.d.). 1,2-DIBROMO-1,1,2-TRICHLOROETHANE | CAS 13749-38-7. Retrieved from [Link].
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Emory University (2013). NMR Experiment Procedure. Retrieved from [Link].
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Chemistry LibreTexts (2023). Mass spectrometry 1. Retrieved from [Link].
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ChemWhat (n.d.). 1,2-DIBROMO-1,1,2-TRICHLOROETHANE CAS#: 13749-38-7. Retrieved from [Link].
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Doc Brown's Chemistry (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link].
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University of California, Los Angeles (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link].
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) for 1,1,1-Trichloroethane. Retrieved from [Link].
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ResearchGate (2000). IR spectra of 1,2-dibromoethane in carbon tetrachloride. Retrieved from [Link].
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The Royal Society of Chemistry (n.d.). Electronic Supporting Information. Retrieved from [Link].
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A Comparative Guide to the Applications of Mixed Halogenated Alkanes in Research and Development
This guide provides an in-depth technical comparison of mixed halogenated alkanes across key application areas, offering researchers, scientists, and drug development professionals a comprehensive understanding of their performance, underlying mechanisms, and practical methodologies. With full editorial control, this document moves beyond a simple listing of applications to deliver field-proven insights and objective, data-supported evaluations against relevant alternatives.
Introduction: The Unique Chemical Landscape of Mixed Halogenation
Mixed halogenated alkanes, hydrocarbons containing at least two different halogen atoms (F, Cl, Br, I), occupy a unique space in chemical science. The incorporation of multiple, distinct halogens onto an alkane scaffold imparts a nuanced combination of steric and electronic properties that cannot be achieved with single halogenation. This includes modulating reactivity, polarity, volatility, and metabolic stability.
Historically, these compounds have been widely used as refrigerants, propellants, solvents, and fire extinguishants.[1][2] However, growing awareness of their environmental impact, particularly the role of chlorofluorocarbons (CFCs) and brominated compounds in ozone depletion, has led to significant regulatory action and a shift in their application landscape.[3][4]
Despite these environmental concerns, the strategic use of mixed halogenation continues to be a vital tool in modern chemistry. In fields like agrochemical and pharmaceutical development, incorporating combinations of halogens is a key strategy for optimizing the efficacy, bioavailability, and metabolic profile of active ingredients.[5][6][7] Recent data shows that a significant number of newly approved drugs and a majority of recently launched pesticides contain halogens, often in mixed combinations.[8][9] This guide will explore two prominent areas where their distinct properties are leveraged: as high-performance fire suppressants and as versatile reagents in organic synthesis.
Part 1: High-Efficiency Fire Suppression - A Legacy of Performance and Environmental Challenge
One of the most powerful historical applications of mixed halogenated alkanes is in fire suppression. Compounds known as halons, such as Halon 1211 (Bromochlorodifluoromethane, CBrClF₂) and Halon 1301 (Bromotrifluoromethane, CBrF₃), were prized for their exceptional ability to extinguish fires rapidly and with minimal residue, making them ideal for protecting sensitive electronics, aircraft, and archives.[10]
Mechanism of Action: Chemical vs. Physical Suppression
The primary advantage of halogenated fire suppressants lies in their chemical mechanism of action, which actively interrupts the combustion chain reaction.[11] In contrast, traditional agents like water or carbon dioxide rely on physical mechanisms—cooling the fuel or displacing oxygen.
The key is the release of halogen radicals (especially bromine) in the high-temperature environment of a fire. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion process.
This chemical intervention is significantly more efficient than physical methods, allowing for a much lower concentration of the agent to be effective. However, this high efficiency comes at a severe environmental cost. The stability of these compounds allows them to reach the stratosphere, where UV radiation releases chlorine and bromine radicals that catalytically destroy the ozone layer.
Performance Comparison: Halons vs. Alternatives
The performance of fire suppressants is compared based on their minimum extinguishing concentration (MEC), ozone depletion potential (ODP), and global warming potential (GWP). The data clearly illustrates the trade-off between efficacy and environmental safety.
| Suppressant Agent | Chemical Formula | Type | MEC (vol %) vs. n-Heptane | ODP¹ | GWP (100-year)² |
| Halon 1211 | CBrClF₂ | Mixed Halogenated Alkane | 3.5 | 7.1 | 1,890 |
| Halon 1301 | CBrF₃ | Halogenated Alkane | 2.9 | 15.9 | 7,140 |
| HFC-227ea (FM-200) | CF₃CHFCF₃ | Hydrofluorocarbon | 6.7 | 0 | 3,220 |
| HFC-125 | CHF₂CF₃ | Hydrofluorocarbon | 8.0 | 0 | 3,500 |
| Nitrogen (IG-100) | N₂ | Inert Gas | 36.5 | 0 | 0 |
| Argon (IG-01) | Ar | Inert Gas | 41.9 | 0 | 0 |
¹ ODP is relative to CFC-11 (ODP = 1). Data from U.S. EPA.[10] ² GWP is relative to CO₂ (GWP = 1). Data from U.S. EPA.[10]
As the table shows, halons are approximately twice as effective as their most common halocarbon replacements (HFCs) and an order of magnitude more effective than inert gases. However, their ODP is unacceptably high, leading to their production being phased out under the Montreal Protocol. The alternatives have zero ODP but can have significant GWP, which is a continuing concern.
Experimental Protocol: Determining Minimum Extinguishing Concentration (MEC)
The MEC is a critical parameter for evaluating the performance of a fire suppressant. It is typically determined using a cup-burner apparatus, a standardized method for assessing the concentration of a gaseous agent required to extinguish a diffusion flame.
Objective: To determine the volume percentage of a gaseous fire suppressant agent required to extinguish a stabilized n-heptane flame.
Methodology (Based on ISO 14520-1 / NFPA 2001 Standards):
-
Apparatus Setup: A cup-burner apparatus consists of a fuel cup (burner) centered within a cylindrical glass chimney. A controlled flow of air (or an air/agent mixture) is introduced from the bottom of the chimney and flows upwards around the burner.
-
Fuel and Flame Stabilization: Liquid n-heptane is placed in the cup. The wick or fuel surface is ignited, and the airflow is adjusted to create a stable, reproducible flame of a specified height.
-
Agent Introduction: The gaseous suppressant agent is metered into the airflow at a low, precisely controlled concentration.
-
Incremental Increase: The concentration of the agent is increased incrementally. After each increase, the system is allowed to stabilize for a period (e.g., 2 minutes).
-
Flame Extinguishment: The process continues until the flame is extinguished. The concentration of the agent at the point of extinguishment is recorded.
-
Replicates and Reporting: The experiment is repeated multiple times (typically 3-5) to ensure reproducibility. The MEC is reported as the average of the extinguishing concentrations.
Causality Behind Experimental Choices:
-
n-Heptane as Fuel: n-Heptane is a standard, well-characterized hydrocarbon fuel that provides a consistent and reproducible flame, making it a reliable benchmark for comparison.
-
Diffusion Flame: The cup-burner setup creates a diffusion flame, where the fuel and oxidizer are initially separate. This mimics many real-world fire scenarios.
-
Upward Airflow: The controlled, laminar airflow ensures a stable flame and uniform mixing of the extinguishing agent.
This self-validating system ensures that results are comparable across different laboratories and for different agents, forming the basis of international standards for fire suppressant evaluation.
Part 2: Versatile Reagents in Organic Synthesis
Beyond large-scale industrial uses, mixed halogenated alkanes are valuable tools for synthetic organic chemists. The differential reactivity of C-X bonds (I > Br > Cl > F) within the same molecule allows for selective transformations that are difficult to achieve with symmetrical dihaloalkanes.
Application Focus: Dihalocarbene Generation for Cyclopropanation
One key application is the generation of dihalocarbenes, which are highly reactive intermediates used to construct cyclopropane rings—a common motif in pharmaceuticals and natural products. The choice of the dihalomethane precursor and the base can significantly influence the reaction's efficiency and substrate scope.
Let's compare the performance of a mixed halogenated alkane, bromochloromethane (CH₂BrCl), against its symmetrical counterparts, dibromomethane (CH₂Br₂) and dichloromethane (CH₂Cl₂), in a phase-transfer catalyzed cyclopropanation of styrene.
// Nodes "Styrene" [image="https://www.chem.ucla.edu/~harding/IGOC/S/styrene01.png", label="", width=1.5, height=1.5, shape=none]; "Dihalomethane" [label="CH₂BrCl\n(or CH₂Br₂, CH₂Cl₂)", shape=invhouse, fillcolor="#FBBC05"]; "Base" [label="50% aq. NaOH", shape=invhouse, fillcolor="#FBBC05"]; "PTC" [label="TEBA-Cl\n(Catalyst)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carbene" [label=":CBrCl", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [image="https://www.chem.ucla.edu/~harding/IGOC/P/phenylcyclopropane01.png", label="", width=1.5, height=1.5, shape=none]; "Mechanism" [shape=plaintext, label="Phase-Transfer Catalysis\n(Makosza Method)"];
// Edges "Styrene" -> "Product"; "Dihalomethane" -> "Carbene" [label=" - H⁺, - X⁻"]; "Base" -> "Carbene"; "PTC" -> "Carbene"; "Carbene" -> "Product" [label="[2+1] Cycloaddition"]; "Mechanism" -> {"Dihalomethane", "Base", "PTC"} [style=invis]; } dot Caption: Workflow for phase-transfer catalyzed cyclopropanation.
Comparative Performance Data
The following table summarizes typical yields for the cyclopropanation of styrene using different dihalomethane precursors under phase-transfer conditions.
| Dihalomethane Precursor | Formula | Relative Reactivity | Typical Yield of 1-bromo-1-chloro-2-phenylcyclopropane |
| Bromochloromethane | CH₂BrCl | High | ~75-85% |
| Dibromomethane | CH₂Br₂ | Moderate | ~60-70% (dibromo product) |
| Dichloromethane | CH₂Cl₂ | Low | <10% (dichloro product) |
Analysis of Performance:
-
Bromochloromethane (CH₂BrCl) is often the superior reagent. The reaction proceeds via the initial abstraction of a proton by the base, followed by the elimination of the better leaving group, bromide (Br⁻), to form the chlorocarbene (:CHCl). This carbene then adds to the alkene. The higher reactivity compared to CH₂Br₂ and significantly greater reactivity than CH₂Cl₂ leads to higher yields under milder conditions.
-
Dibromomethane (CH₂Br₂) is also effective but generally gives slightly lower yields than CH₂BrCl for the corresponding dibromocyclopropane.
-
Dichloromethane (CH₂Cl₂) is much less reactive. The C-Cl bond is stronger, and Cl⁻ is a poorer leaving group than Br⁻, making the formation of dichlorocarbene (:CCl₂) significantly more difficult under these conditions.
Experimental Protocol: Synthesis of 1-bromo-1-chloro-2-phenylcyclopropane
This protocol describes a robust, self-validating method for synthesizing a cyclopropane using a mixed halogenated alkane under phase-transfer catalysis.
Objective: To synthesize 1-bromo-1-chloro-2-phenylcyclopropane from styrene and bromochloromethane.
Materials:
-
Styrene
-
Bromochloromethane (CH₂BrCl)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBA-Cl)
-
Dichloromethane (CH₂Cl₂) (as solvent)
-
Magnetic stirrer and reflux condenser
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene (1.0 equiv), bromochloromethane (1.5 equiv), and benzyltriethylammonium chloride (0.02 equiv).
-
Solvent Addition: Add a minimal amount of dichloromethane as a co-solvent if needed to ensure the organic components are fully dissolved.
-
Base Addition: With vigorous stirring, add the 50% aqueous NaOH solution (3.0 equiv) dropwise to the organic mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature (e.g., 25-30 °C).
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by analyzing aliquots from the organic layer.
-
Workup: After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst (TEBA-Cl): The reaction occurs between two immiscible phases (aqueous NaOH and the organic reactants). The quaternary ammonium salt (TEBA-Cl) acts as a catalyst by transporting hydroxide ions (OH⁻) from the aqueous phase into the organic phase to deprotonate the CH₂BrCl, thereby enabling the reaction. This avoids the need for expensive and hazardous bases like organolithiums.[12]
-
Vigorous Stirring: Essential for maximizing the interfacial surface area between the two phases, which directly increases the reaction rate in a phase-transfer system.
-
Excess Reagents: Using an excess of the dihalomethane and base ensures the complete consumption of the more valuable starting material (styrene).
Conclusion
Mixed halogenated alkanes represent a class of compounds with highly tunable and potent properties. While their historical use in applications like fire suppression has been curtailed by severe environmental consequences, the principles of their high efficiency continue to inform the development of next-generation alternatives. In the realm of organic synthesis and specialty chemicals, including pharmaceuticals and agrochemicals, the strategic and precise placement of mixed halogens remains an indispensable tool.[6] It allows chemists to fine-tune reactivity, control metabolic pathways, and generate complex molecular architectures. The comparative data and protocols provided in this guide underscore the importance of understanding the distinct advantages and disadvantages of these compounds, enabling researchers to make informed decisions in their selection and application.
References
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ACS Publications. Which of the (Mixed) Halogenated n-Alkanes Are Likely To Be Persistent Organic Pollutants? Environmental Science & Technology. [Link]
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ResearchGate. Which of the (Mixed) Halogenated n-Alkanes Are Likely To Be Persistent Organic Pollutants? | Request PDF.[Link]
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ResearchGate. The unique role of halogen substituents in the design of modern agrochemicals | Request PDF.[Link]
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Safety Operating Guide
Guide to the Proper Disposal of 1,2-Dibromo-1,1,2-trichloroethane
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,2-Dibromo-1,1,2-trichloroethane. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle halogenated compounds.
Understanding the Hazard: Immediate Safety First
Before any handling or disposal begins, it is imperative to recognize the risks associated with 1,2-Dibromo-1,1,2-trichloroethane. Based on its chemical structure and data from similar halogenated hydrocarbons, this compound must be treated with significant caution.
Key Hazards:
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Respiratory Effects: May cause respiratory irritation (H335).[1] Inhalation of vapors from similar compounds can lead to dizziness, headaches, and anesthetic effects.[2][3]
-
Potential Carcinogenicity: Many halogenated solvents are suspected of causing cancer.[4]
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life and may persist in the environment.[5][6]
Mandatory Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. Always use the following PPE when handling this chemical:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Ventilation: All handling must occur inside a certified chemical fume hood to prevent vapor inhalation.[7][8]
Waste Classification: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), 1,2-Dibromo-1,1,2-trichloroethane is classified as a hazardous waste due to its halogenated nature.[9][10]
-
Waste Identification: This chemical is a halogenated organic compound , containing both bromine and chlorine.[1][11]
-
RCRA Waste Codes: When discarded, this compound or mixtures containing it will likely fall under the "F-listed" wastes. Specifically, if used as a solvent, it would be classified under codes such as F001 or F002 , which pertain to spent halogenated solvents.[9][10]
The causality for this classification lies in the environmental and health risks posed by halogens. Improper disposal can lead to the formation of persistent organic pollutants and other hazardous byproducts.
On-Site Waste Management: The Path to Disposal
Proper on-site handling is the foundation of a safe disposal process. This workflow ensures that the waste is safely contained, correctly identified, and ready for final disposal by a licensed facility.
Step-by-Step Accumulation Protocol
-
Segregation:
-
Action: Collect waste 1,2-Dibromo-1,1,2-trichloroethane in a dedicated container labeled "Halogenated Organic Waste."[8][11]
-
Causality: Crucially, do not mix with non-halogenated waste. [8] Licensed incineration facilities use different processes for halogenated and non-halogenated streams. Halogenated waste requires specialized scrubbers to neutralize acidic gases (like HBr and HCl) produced during combustion.[12] Mixing streams can lead to regulatory violations, dangerous chemical reactions, and damage to disposal equipment.
-
-
Container Selection and Labeling:
-
Action: Use a leak-proof, chemically compatible container with a tight-sealing lid. Attach a "Hazardous Waste" label as soon as the first drop of waste is added.
-
Labeling Requirements: The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "1,2-Dibromo-1,1,2-trichloroethane"
-
The specific hazards (e.g., Irritant, Potential Carcinogen)
-
The accumulation start date.
-
-
Causality: Accurate labeling is a legal requirement and is essential for communicating hazards to all personnel and ensuring the waste is routed to the correct disposal facility.[13]
-
-
Storage and Accumulation:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your facility's Central Accumulation Area (CAA). This area should be secure, well-ventilated, and have secondary containment to manage potential spills.
-
Causality: Storing hazardous waste in designated, controlled areas prevents accidental spills and unauthorized access, minimizing risk within the laboratory.[4]
-
Final Disposal Procedure: The End-of-Life Pathway
The final disposal of 1,2-Dibromo-1,1,2-trichloroethane must be handled by professionals at a licensed facility to ensure complete and safe destruction.
-
Contact Your EHS Office: When your waste container is full or you no longer need to add to it, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for a scheduled pickup.
-
Professional Collection: A trained hazardous waste technician will collect the properly labeled container and transport it for consolidation.
-
Incineration: The primary and recommended method for destroying halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][14]
-
Documentation: Ensure you receive and retain all documentation related to the waste transfer, as this is required for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Workflow for the proper disposal of 1,2-Dibromo-1,1,2-trichloroethane.
Emergency Response Protocols
Accidents require immediate and correct action.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[13]
-
Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[8][13]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
-
Personnel Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[7][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][15] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Chemical and Physical Data Summary
This table provides key quantitative data for 1,2-Dibromo-1,1,2-trichloroethane for quick reference.
| Property | Value | Source |
| CAS Number | 13749-38-7 | [1][16] |
| Molecular Formula | C₂HBr₂Cl₃ | [1][16] |
| Molecular Weight | 291.19 g/mol | [1][16] |
| Appearance | Clear, colorless liquid | [16] |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| Primary Disposal Method | High-Temperature Incineration | [8][14] |
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1,2-Dibromo-1,1,2-trichloroethane | C2HBr2Cl3 | CID 114562 - PubChem, National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dibromo-1,1,2-trichloroethane
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these are halogenated hydrocarbons like 1,2-Dibromo-1,1,2-trichloroethane, which, while valuable in synthesis, demand our utmost respect and caution. This guide moves beyond a simple checklist, offering a deep dive into the why and how of personal protective equipment (PPE) selection and use for this specific compound. Our goal is to create a self-validating system of safety, ensuring that every time you work with this chemical, your protective measures are robust, logical, and grounded in established safety principles.
Understanding the Hazard: A Proactive Approach to Safety
While specific toxicological data for 1,2-Dibromo-1,1,2-trichloroethane is not extensively documented, the principles of chemical safety dictate that we assess its potential hazards based on its structural similarity to other well-studied halogenated hydrocarbons. Compounds like 1,2-dibromoethane and 1,1,2-trichloroethane are known to be hazardous.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[2][3][4] Prolonged or significant exposure to similar chemicals may lead to more severe health effects, including potential damage to the liver and kidneys, and some are considered potential carcinogens.[2][5]
Therefore, we must operate under the precautionary principle, treating 1,2-Dibromo-1,1,2-trichloroethane as a substance that is:
-
A skin and eye irritant.[4]
-
Harmful if inhaled or absorbed through the skin.[1]
-
A potential carcinogen and organ-damaging agent with repeated exposure.[2][6]
This assessment mandates that all handling of this compound occurs within a certified chemical fume hood to minimize inhalation exposure.[4][7] The selection of appropriate PPE is the critical next line of defense.
Core Protective Equipment: Your First Line of Defense
Effective chemical safety is not about a single piece of equipment, but an integrated system. For 1,2-Dibromo-1,1,2-trichloroethane, the following PPE is considered the minimum standard for any laboratory procedure.
Eye and Face Protection
Direct contact with halogenated hydrocarbons can cause serious eye irritation or damage.[3][4] Standard safety glasses are insufficient as they do not protect against splashes.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required.
-
Recommended for High-Risk Tasks: When handling larger quantities (>100 mL) or performing tasks with a higher splash potential (e.g., heating, pressure reactions), a full-face shield should be worn in addition to chemical splash goggles.[8] A face shield protects the entire face from direct splashes.[9]
Hand Protection: The Critical Barrier
Your choice of gloves is arguably one of the most critical decisions in your PPE selection. Not all glove materials offer the same level of protection against all chemicals.[10] For halogenated hydrocarbons, materials like latex are generally unsuitable.
-
Primary Recommendation: Nitrile gloves are a common and effective choice for incidental contact with solvents and many chemicals.[10] However, for prolonged handling, a more robust material is advised.
-
For Extended Use or Immersion: Neoprene or Viton® gloves offer superior resistance to many halogenated and aromatic hydrocarbons.[11]
-
The Double-Gloving Strategy: For enhanced safety, particularly during synthesis or purification, wearing two pairs of nitrile gloves is a practical approach. This provides a buffer; if the outer glove is compromised, you can remove it without exposing your skin.
-
Inspection is Key: Always inspect your gloves for any signs of degradation, discoloration, or punctures before and during use. Remove and replace them immediately if any compromise is suspected.
Body Protection
To prevent skin contact from drips or splashes, appropriate body protection is essential.
-
Standard Protocol: A flame-resistant (FR) lab coat should be worn, fully buttoned, with sleeves rolled down.
-
Enhanced Protection: For tasks involving larger volumes or a significant risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of safety.
Respiratory Protection
Under normal operating conditions, all work with 1,2-Dibromo-1,1,2-trichloroethane should be conducted inside a certified chemical fume hood, which serves as the primary means of respiratory protection. However, in specific scenarios, a respirator may be necessary.
-
Emergency Use: In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required for cleanup personnel.[12] A full-face respirator offers the added benefit of eye protection.[13]
-
Fit Testing: Anyone who may need to wear a respirator must be properly fit-tested and trained in its use according to your institution's occupational health and safety program.[14]
PPE Selection Workflow
The level of PPE required is directly proportional to the risk of exposure. The following diagram outlines a logical workflow for determining the appropriate PPE based on the nature of the laboratory task.
Caption: PPE selection workflow for handling 1,2-Dibromo-1,1,2-trichloroethane.
Operational Plan: Donning, Doffing, and Disposal
The integrity of your protection relies on the correct procedures for putting on and, just as importantly, taking off your PPE to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Goggles/Face Shield: Don your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your inner pair of gloves (if double-gloving). Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the outer pair of gloves.
Step-by-Step Doffing Procedure (The Contamination-Avoidance Method)
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: If double-gloved, remove the outer, more contaminated pair. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Lab Coat/Apron: Remove your lab coat by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Face Shield/Goggles: Remove your face shield and then your goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
Disposal Plan
All disposable PPE used while handling 1,2-Dibromo-1,1,2-trichloroethane must be considered hazardous waste.
-
Gloves, wipes, and other contaminated solids: Place these items in a designated hazardous waste bag within the fume hood.[15]
-
Waste Container: The bag should be sealed and placed in a properly labeled, closed container for hazardous waste.[16][17] Do not dispose of this material in the regular trash.
Emergency Protocols
In Case of Skin Contact
-
Immediately remove any contaminated clothing while under an emergency shower.[18][19]
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[4]
-
Seek immediate medical attention.
In Case of Eye Contact
-
Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[18]
-
Remove contact lenses if present and easy to do.[3]
-
Seek immediate medical attention.
In Case of a Spill
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for organic solvents.[15] Wear the appropriate enhanced PPE (double gloves, goggles, face shield, and potentially a respirator) during cleanup.[7]
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.[17]
By integrating these principles and protocols into your daily laboratory work, you build a robust and trustworthy safety culture. This proactive, knowledge-based approach to PPE ensures that you are protected, allowing you to focus on your critical research with confidence and security.
Summary of Recommended PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Solution Prep (<100mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Chemical Synthesis/Reaction | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Lab Coat, Chem-Resistant Apron | Not required (in fume hood) |
| Work-up/Extraction/Chromatography | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat, Chem-Resistant Apron | Not required (in fume hood) |
| Small Spill Cleanup (in hood) | Chemical Splash Goggles & Face Shield | Neoprene or Viton® Gloves | Lab Coat, Chem-Resistant Apron | Not required (in fume hood) |
| Large Spill Cleanup (outside hood) | Chemical Splash Goggles & Face Shield | Neoprene or Viton® Gloves | Chemical Resistant Suit/Coveralls | Required: NIOSH-approved respirator with organic vapor cartridges |
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Toxicological Profile for 1,2-Dibromoethane. (2020). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
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1,2-dibromoethane - Incident management. (2025). GOV.UK. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
